molecular formula C42H53N6O7P B15586139 5'-DMTr-dG(iBu)-Methyl phosphonamidite

5'-DMTr-dG(iBu)-Methyl phosphonamidite

Cat. No.: B15586139
M. Wt: 784.9 g/mol
InChI Key: VJGRTTBMQFZSFY-MICLYWDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a useful research compound. Its molecular formula is C42H53N6O7P and its molecular weight is 784.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H53N6O7P

Molecular Weight

784.9 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35+,36+,56?/m0/s1

InChI Key

VJGRTTBMQFZSFY-MICLYWDSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite, hereafter referred to as 5'-DMTr-dG(iBu)-Methyl phosphonamidite. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and application of modified oligonucleotides. We will delve into the core chemical properties, synthesis, and applications of this phosphonamidite, with a particular focus on its role in the development of nuclease-resistant oligonucleotides for therapeutic applications. This guide includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this critical reagent.

Introduction

This compound is a specialized phosphoramidite building block used in the solid-phase synthesis of oligonucleotides.[1][2][3] Its unique chemical structure, featuring a methyl phosphonate backbone modification, imparts crucial properties to the resulting oligonucleotides, most notably resistance to nuclease degradation.[1][4] This characteristic makes it an invaluable tool in the development of antisense oligonucleotides, aptamers, and other nucleic acid-based therapeutics that need to maintain their integrity in biological systems.[1][5]

The structure of this compound is characterized by three key protective groups:

  • A 5'-Dimethoxytrityl (DMTr) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyguanosine nucleoside, preventing its participation in unwanted side reactions during the oligonucleotide synthesis cycle. Its removal at the beginning of each cycle allows for the stepwise addition of the next nucleotide.[1][2]

  • An N2-isobutyryl (iBu) group: This base-labile group protects the exocyclic amine of the guanine base, preventing side reactions during the phosphitylation and coupling steps.[1][2]

  • A 3'-Methyl phosphonamidite group: This is the reactive moiety that enables the formation of a methylphosphonate internucleotide linkage, replacing the natural phosphodiester bond.[1][3] The diisopropylamino group is displaced during the coupling reaction.

This guide will explore the synthesis of this phosphonamidite, its incorporation into oligonucleotides, and a key therapeutic application targeting the Bcl-2 signaling pathway.

Physicochemical and Quantitative Data

The successful synthesis and application of oligonucleotides containing this compound rely on a thorough understanding of its physicochemical properties and the quantitative aspects of its performance in oligonucleotide synthesis.

PropertyValueReference
Chemical Formula C42H53N6O7P[3]
Molecular Weight 784.9 g/mol [3]
CAS Number 115131-08-3[3]
Appearance White to off-white powder[6]
Purity (by ³¹P NMR) ≥99.0%[6]
Purity (by RP-HPLC) ≥99.0%[6]
Solubility Soluble in anhydrous acetonitrile or tetrahydrofuran (THF)[1]
Storage Conditions -20°C under an inert atmosphere[3]
Performance MetricTypical Value/RangeNotesReference
Coupling Efficiency >97%Can be influenced by the synthesizer, reagents, and coupling time. A longer coupling time of up to 5 minutes is often recommended for methyl phosphonamidites.[7]
Thermal Stability (Tm) of Methylphosphonate Oligonucleotides Generally lower than corresponding phosphodiester oligonucleotides.The neutral backbone reduces electrostatic repulsion but can disrupt the helical structure. Tm is sequence and length-dependent. For a 15-mer all-methylphosphonate oligonucleotide, the Tm was 34.3°C compared to 60.8°C for the phosphodiester control.[8][9][10]
Nuclease Resistance Significantly enhanced compared to phosphodiester oligonucleotides.The methylphosphonate linkage is not recognized by most cellular nucleases.[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the protection of the deoxyguanosine nucleoside followed by phosphitylation.

3.1.1. Protection of Deoxyguanosine

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of 2'-deoxyguanosine is reacted with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base, such as pyridine, to yield 5'-O-DMTr-2'-deoxyguanosine.[1][2]

  • N2-Amine Protection: The exocyclic N2-amino group of the guanine base is then protected using isobutyric anhydride in the presence of a suitable catalyst. This yields 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine.[1][2]

3.1.2. Phosphitylation

The final step is the phosphitylation of the 3'-hydroxyl group. The protected nucleoside is reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent such as dichloromethane or acetonitrile. The reaction product, this compound, is then purified by silica gel chromatography.[1]

Automated Solid-Phase Synthesis of a Methylphosphonate Oligonucleotide

This protocol outlines the general steps for incorporating this compound into an oligonucleotide using an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

Reagents and Setup:

  • DNA Synthesizer: Programmed for the desired sequence and scale.

  • Solid Support: CPG functionalized with the first nucleoside of the sequence.

  • Phosphoramidites: this compound and other required standard phosphoramidites dissolved in anhydrous acetonitrile or THF to the manufacturer's recommended concentration.

  • Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.

  • Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

  • Oxidizing Solution: 0.02 M iodine in THF/water/pyridine.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

Synthesis Cycle:

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile. The orange-colored trityl cation released can be quantified to monitor coupling efficiency.

  • Coupling: The this compound solution is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-5 minutes is recommended for methyl phosphonamidites. The column is then washed with acetonitrile.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles. The column is washed with acetonitrile.

  • Oxidation: The newly formed trivalent phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester linkage using the oxidizing solution. The column is then washed with acetonitrile.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection of the Methylphosphonate Oligonucleotide

A one-pot procedure is preferred for the deprotection of methylphosphonate oligonucleotides to minimize cleavage of the base-labile methyl phosphonate backbone.[11]

  • Ammonia Treatment: The solid support is transferred to a sealed vial and treated with a solution of ammonium hydroxide/acetonitrile (1:1 v/v) at room temperature for 30 minutes. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl protecting groups from any standard phosphodiester linkages.

  • Ethylenediamine Treatment: Ethylenediamine is added to the vial, and the mixture is incubated at room temperature for 6 hours. This removes the isobutyryl protecting groups from the guanine bases.[11]

  • Work-up: The solution is diluted with water and neutralized with an acid, such as acetic acid. The crude oligonucleotide solution is then ready for purification.

Purification and Analysis

The final oligonucleotide product is typically purified by High-Performance Liquid Chromatography (HPLC).

  • Reversed-Phase HPLC (RP-HPLC): This is a common method for purifying oligonucleotides. Separation is based on the hydrophobicity of the molecules. If the synthesis is performed "trityl-on" (the final 5'-DMTr group is not removed), the full-length product will be significantly more hydrophobic than the shorter, "trityl-off" failure sequences, allowing for efficient separation.[12]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of charged phosphate groups. It is particularly useful for purifying oligonucleotides with significant secondary structure.[12]

The purity and identity of the final product can be confirmed by techniques such as:

  • HPLC Analysis: To determine the purity of the oligonucleotide.[13][14][15]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.

  • UV-Vis Spectroscopy: To quantify the oligonucleotide concentration.

Application in Antisense Therapy: Targeting Bcl-2

A prominent application of oligonucleotides containing methylphosphonate linkages is in the field of antisense therapy. These modified oligonucleotides can be designed to bind to a specific mRNA sequence, leading to the downregulation of the corresponding protein. A key target in cancer therapy is the B-cell lymphoma 2 (Bcl-2) protein.[1][16][17][18][19]

The Bcl-2 Signaling Pathway in Apoptosis

Bcl-2 is a key anti-apoptotic protein that plays a central role in regulating programmed cell death (apoptosis).[19] In many cancers, Bcl-2 is overexpressed, leading to the survival of malignant cells and resistance to chemotherapy.[1][16][17]

The intrinsic pathway of apoptosis is controlled by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. In a healthy cell, Bcl-2 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). When a cell receives an apoptotic signal, pro-apoptotic proteins are activated, overcoming the inhibitory effect of Bcl-2, leading to MOMP, the release of cytochrome c, and the activation of caspases, which execute cell death.[18][19]

Antisense Oligonucleotide-Mediated Inhibition of Bcl-2

An antisense oligonucleotide designed to be complementary to the start codon region of the Bcl-2 mRNA can be synthesized using building blocks like this compound. The inclusion of methylphosphonate linkages enhances the stability of the oligonucleotide in the cellular environment.

Upon introduction into a cancer cell, the antisense oligonucleotide binds to the Bcl-2 mRNA. This binding can inhibit the translation of the mRNA into the Bcl-2 protein through several mechanisms, including steric hindrance of the ribosome or by promoting the degradation of the mRNA by RNase H. The resulting decrease in Bcl-2 protein levels shifts the balance towards the pro-apoptotic proteins, leading to the induction of apoptosis in the cancer cells.[17][18]

Visualizations

Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of Phosphoramidite) Capping 3. Capping (Blocking of Unreacted Sites) Oxidation 4. Oxidation (Stabilization of Linkage) Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Start Start: Solid Support with First Nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC, UV-Vis) Purification->Analysis FinalProduct Final Oligonucleotide Analysis->FinalProduct

Caption: Workflow of automated solid-phase oligonucleotide synthesis.

Bcl-2 Mediated Anti-Apoptotic Signaling Pathway and Its Inhibition

G cluster_0 Normal Cell Survival cluster_1 Antisense Oligonucleotide Intervention Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis_No Apoptosis Inhibited ASO Antisense Oligonucleotide (Methylphosphonate) Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA Binds and Inhibits Translation Bcl2_protein_down Bcl-2 Protein (Downregulated) Bcl2_mRNA->Bcl2_protein_down Bax_Bak_active Bax/Bak (Active) Mitochondrion2 Mitochondrion Bax_Bak_active->Mitochondrion2 Permeabilizes Cytochrome_c2 Cytochrome c Mitochondrion2->Cytochrome_c2 Releases Caspases2 Caspases (Active) Cytochrome_c2->Caspases2 Activates Apoptosis_Yes Apoptosis Induced Caspases2->Apoptosis_Yes

Caption: Inhibition of Bcl-2 signaling by an antisense oligonucleotide.

Conclusion

This compound is a vital reagent for the synthesis of modified oligonucleotides with enhanced nuclease resistance. Its application in the development of antisense therapeutics, particularly in targeting key oncogenes like Bcl-2, highlights its significance in modern drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and a key application, along with practical experimental protocols and visual aids. A thorough understanding of the principles and procedures outlined herein will empower researchers and scientists to effectively utilize this phosphonamidite in their pursuit of novel nucleic acid-based diagnostics and therapeutics.

References

An In-depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Structure, Synthesis, and Application in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(methyl)(N,N-diisopropyl)]-phosphonamidite, commonly referred to as 5'-DMTr-dG(iBu)-Methyl phosphonamidite. This critical reagent is a cornerstone in the chemical synthesis of modified oligonucleotides, particularly those with methylphosphonate backbones, which offer enhanced nuclease resistance for therapeutic applications. This document details the molecule's core structure, provides a synthesized step-by-step protocol for its preparation, outlines its use in solid-phase oligonucleotide synthesis, and presents key quantitative data in a structured format. The included diagrams, generated using Graphviz, visually articulate the chemical structure, synthesis workflow, and its role in oligonucleotide chain elongation.

Core Structure and Physicochemical Properties

This compound is a complex molecule meticulously designed for automated solid-phase DNA synthesis. Its structure can be deconstructed into four key functional moieties:

  • 5'-O-Dimethoxytrityl (DMTr) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. This group prevents self-polymerization and allows for the stepwise, controlled addition of phosphonamidites to the growing oligonucleotide chain. Its removal (detritylation) with a mild acid unmasks the 5'-hydroxyl for the next coupling cycle.

  • Deoxyguanosine (dG) Core: The fundamental nucleoside base that provides sequence specificity.

  • N2-isobutyryl (iBu) Group: A protecting group on the exocyclic amine of the guanine base. This prevents side reactions at this position during the phosphitylation and coupling steps.[1][2] The iBu group is base-labile and is removed during the final deprotection of the oligonucleotide.

  • 3'-O-Methyl Phosphonamidite Moiety: This is the reactive component that enables the formation of a methylphosphonate internucleotide linkage. The diisopropylamino group is an excellent leaving group when protonated by an activator, and the methyl group remains on the phosphorus atom, forming the charge-neutral methylphosphonate backbone.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C42H53N6O7P
Molecular Weight 784.88 g/mol
CAS Number 115131-08-3
Appearance White to off-white solid
Purity Typically ≥95.0%
Solubility Soluble in anhydrous acetonitrile or tetrahydrofuran (THF)
Storage Conditions -20°C under an inert atmosphere

Below is a Graphviz diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process requiring anhydrous conditions to prevent hydrolysis of the reactive phosphonamidite moiety. The general workflow involves the protection of the 5'-hydroxyl group of deoxyguanosine, followed by the protection of the N2-amino group of the guanine base, and finally, phosphitylation at the 3'-hydroxyl position.

Experimental Protocol

Step 1: 5'-O-Dimethoxytritylation of Deoxyguanosine

  • Materials: 2'-Deoxyguanosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMTr-Cl), dichloromethane (DCM), methanol (MeOH), silica gel.

  • Procedure:

    • Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.

    • Dissolve the dried deoxyguanosine in anhydrous pyridine.

    • Add DMTr-Cl in portions while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield 5'-O-DMTr-2'-deoxyguanosine.

Step 2: N2-Isobutyrylation of 5'-O-DMTr-2'-deoxyguanosine

  • Materials: 5'-O-DMTr-2'-deoxyguanosine, anhydrous pyridine, trimethylsilyl chloride (TMS-Cl), isobutyric anhydride, ammonia solution.

  • Procedure:

    • Co-evaporate 5'-O-DMTr-2'-deoxyguanosine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add TMS-Cl for transient protection of the hydroxyl groups. Stir at room temperature.

    • Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until acylation is complete (monitored by TLC).

    • Quench the reaction with water, followed by the addition of ammonia solution to remove the silyl protecting groups.

    • Perform a standard aqueous workup and purify the product by silica gel column chromatography to yield 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine.[3]

Step 3: 3'-O-Phosphitylation

  • Materials: 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine, anhydrous dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or methyl-N,N-diisopropylamino-chlorophosphine.

  • Procedure:

    • Dry the protected nucleoside (5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine) under high vacuum.

    • Dissolve the dried nucleoside in anhydrous DCM and add DIPEA.

    • Slowly add the phosphitylating agent at 0°C under an inert atmosphere (e.g., argon).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing a small percentage of triethylamine.[3]

The following diagram illustrates the overall synthesis workflow.

G cluster_0 Synthesis of this compound dG Deoxyguanosine DMTr_dG 5'-O-DMTr-dG dG->DMTr_dG 5'-O-DMTr Protection DMTr_dG_iBu 5'-O-DMTr-dG(iBu) DMTr_dG->DMTr_dG_iBu N2-Isobutyrylation final_product 5'-DMTr-dG(iBu)-Methyl Phosphonamidite DMTr_dG_iBu->final_product 3'-O-Phosphitylation

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a key building block for the synthesis of oligonucleotides with methylphosphonate linkages using an automated DNA synthesizer. The synthesis cycle is a series of repeated chemical reactions.

The Synthesis Cycle
  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid (TCA) in DCM.

  • Coupling: The this compound, dissolved in an appropriate solvent (often anhydrous tetrahydrofuran for dG phosphonamidites), is activated by a weak acid like 5-ethylthiotetrazole.[4] The activated phosphonamidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a methylphosphonate triester linkage. Coupling efficiencies are typically very high, often exceeding 99%.[2]

  • Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable P(V) phosphate triester. This is usually accomplished using a solution of iodine in a mixture of water, pyridine, and THF.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

The logical flow of the solid-phase oligonucleotide synthesis cycle is depicted in the diagram below.

G cluster_1 Solid-Phase Oligonucleotide Synthesis Cycle start Start with Support-Bound Nucleoside deblocking 1. Deblocking (DMTr Removal) start->deblocking coupling 2. Coupling with Activated Phosphonamidite deblocking->coupling capping 3. Capping of Unreacted Chains coupling->capping oxidation 4. Oxidation of Phosphite Linkage capping->oxidation elongated_chain Elongated Chain oxidation->elongated_chain elongated_chain->deblocking Next Cycle final Final Oligonucleotide elongated_chain->final Final Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Experimental Protocol for Deprotection:

A one-pot procedure is often preferred for the deprotection of oligonucleotides containing base-labile methylphosphonate linkages.

  • Materials: Synthesized oligonucleotide on solid support, a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v), ethylenediamine.

  • Procedure:

    • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

    • Add the acetonitrile/ethanol/ammonium hydroxide solution and let it stand at room temperature for 30 minutes. This step cleaves the oligonucleotide from the support.

    • Add ethylenediamine to the vial, reseal, and keep at room temperature for an additional 6 hours. This removes the isobutyryl protecting group from the guanine bases.

    • Decant the supernatant and wash the support with a 1:1 acetonitrile/water solution.

    • Combine the supernatant and washes. The crude oligonucleotide can then be purified, typically by HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of this compound.

Table 1: Typical Reaction Parameters for Synthesis

StepKey ParameterTypical Value/Condition
5'-O-DMTr Protection Reaction Time2-4 hours
Yield> 90%
N2-Isobutyrylation Reaction Time2-3 hours
Yield> 85%
3'-O-Phosphitylation Reaction Time1-2 hours
Yield> 80%

Table 2: Parameters for Oligonucleotide Synthesis and Deprotection

ParameterTypical Value/ConditionNotes
Coupling Efficiency > 99%Per cycle in automated synthesis.[2]
Coupling Time 5 minutesFor syntheses of 1 µmole and below.
Deprotection Time (iBu group) 6 hoursUsing ethylenediamine at room temperature.
Cleavage from Support 30 minutesUsing acetonitrile/ethanol/ammonium hydroxide.

Conclusion

This compound is an indispensable reagent for the synthesis of modified oligonucleotides with therapeutic potential. Its well-defined structure, with strategically placed protecting groups and a reactive phosphonamidite moiety, allows for high-efficiency incorporation into growing DNA chains. The protocols outlined in this guide provide a framework for its synthesis and application. A thorough understanding of its chemistry is crucial for researchers and developers in the field of nucleic acid-based therapeutics to produce high-quality, nuclease-resistant oligonucleotides for a wide range of applications.

References

An In-Depth Technical Guide to the Synthesis of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis route for 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of oligonucleotides. This phosphoramidite is essential for introducing methylphosphonate linkages into DNA sequences, a modification that enhances nuclease resistance and is therefore of significant interest for therapeutic and diagnostic applications.[1] This document outlines the multi-step synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is a three-stage process that begins with the naturally occurring nucleoside, 2'-deoxyguanosine. The core strategy involves the sequential protection of reactive functional groups to ensure regioselectivity during the final phosphitylation step. The key stages are:

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of 2'-deoxyguanosine is selectively protected with a 4,4'-dimethoxytrityl (DMTr) group. This acid-labile protecting group is crucial for purification and for directing subsequent reactions to other positions.

  • Protection of the N2-Amino Group: The exocyclic amino group of the guanine base is protected with an isobutyryl (iBu) group to prevent side reactions during phosphitylation and oligonucleotide synthesis.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step involves the phosphitylation of the 3'-hydroxyl group of the fully protected nucleoside, 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine, to introduce the reactive methyl phosphonamidite moiety.

The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Stage 1: 5'-O-DMTr Protection cluster_1 Stage 2: N2-Isobutyrylation cluster_2 Stage 3: 3'-O-Phosphitylation dG 2'-Deoxyguanosine DMTr_dG 5'-O-DMTr-2'-deoxyguanosine dG->DMTr_dG DMTr-Cl, Pyridine DMTr_dG_iBu 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine (Intermediate) DMTr_dG->DMTr_dG_iBu 1. TMS-Cl 2. Isobutyric anhydride 3. NH4OH Final_Product 5'-DMTr-dG(iBu)-Methyl phosphonamidite DMTr_dG_iBu->Final_Product Methyl N,N-diisopropyl- chlorophosphonamidite, DIPEA, DCM

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis. These protocols are based on established methodologies in nucleoside chemistry.

Stage 1 & 2: Synthesis of 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine

A common and efficient method for the selective N2-acylation of deoxyguanosine involves a "one-pot" transient silylation strategy. This approach temporarily protects the hydroxyl groups, directing the acylation to the desired amino group.

Experimental Protocol:

  • Co-evaporation: 2'-Deoxyguanosine (1 equivalent) is dried by co-evaporation with anhydrous pyridine (3 x volume) and then dissolved in anhydrous pyridine.

  • Transient Silylation: Trimethylsilyl chloride (TMS-Cl, 3-4 equivalents) is added dropwise to the stirred solution at room temperature under an inert atmosphere (e.g., argon or nitrogen). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • N2-Acylation: The reaction mixture is cooled in an ice bath, and isobutyric anhydride (1.5-2.0 equivalents) is added. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the formation of the N2-acylated product.

  • Silyl Group Deprotection: The reaction is quenched by the addition of water, followed by concentrated ammonium hydroxide. The mixture is stirred at room temperature to hydrolyze the silyl ethers.

  • 5'-O-DMT Protection: After aqueous workup (extraction with an organic solvent like dichloromethane and washing with brine), the crude N2-isobutyryl-2'-deoxyguanosine is dried and co-evaporated with anhydrous pyridine. The residue is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.1-1.2 equivalents) is added. The reaction is stirred at room temperature until complete.[2]

  • Work-up and Purification: The reaction is quenched with methanol. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine to yield 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine as a white foam.[2]

Stage 3: Synthesis of this compound

The final step is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. This reaction is highly sensitive to moisture and air, requiring anhydrous conditions and an inert atmosphere.

Experimental Protocol:

  • Drying of Starting Material: 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine (1 equivalent) is thoroughly dried under high vacuum for several hours before use.

  • Phosphitylation Reaction: The dried starting material is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. N,N-Diisopropylethylamine (DIPEA, 2.5-3.0 equivalents) is added, and the solution is stirred. Methyl N,N-diisopropylchlorophosphonamidite (1.2-1.5 equivalents) is then added dropwise at room temperature. The reaction is monitored by TLC or ³¹P NMR.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexane, typically containing 1-2% triethylamine to prevent degradation of the product on the silica gel. The purified this compound is obtained as a white, amorphous solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and purity can vary depending on the specific reaction conditions and purification techniques employed.

ParameterStage 1 & 2Stage 3
Product 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosineThis compound
Typical Yield 70-85%80-95%
Purity (by HPLC) >98%>98%
³¹P NMR (ppm) N/A~147-149 (diastereomers)

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of protection and activation steps. The relationships between the key reagents and intermediates are illustrated in the following diagram.

Logical_Relationships cluster_protection Protection Strategy cluster_activation Activation for Coupling dG 2'-Deoxyguanosine (Starting Material) Protect_5OH 5'-OH Protection (DMTr-Cl) dG->Protect_5OH Protect_N2 N2-NH2 Protection (Isobutyric Anhydride) dG->Protect_N2 Protected_dG 5'-DMTr-dG(iBu) (Key Intermediate) Protect_5OH->Protected_dG Protect_N2->Protected_dG Final_Product Target Phosphoramidite Protected_dG->Final_Product Phosphitylation Phosphitylating_Agent Methyl N,N-diisopropyl- chlorophosphonamidite Phosphitylating_Agent->Final_Product Reactant

Figure 2: Logical relationships of synthetic steps and reagents.

Conclusion

The synthesis of this compound is a well-established but technically demanding process that requires careful control of reaction conditions and rigorous purification of intermediates. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the synthesis of modified oligonucleotides. The successful production of high-purity phosphoramidites is a critical prerequisite for the reliable synthesis of high-quality therapeutic and diagnostic oligonucleotides.

References

The Isobutyryl (iBu) Protecting Group: A Linchpin in Guanosine Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acid chemistry, the fidelity of each building block is paramount to the integrity of the final oligonucleotide. For guanosine, a nucleoside prone to side reactions, the strategic use of protecting groups is not just beneficial but essential. Among these, the N2-isobutyryl (iBu) group has established itself as a workhorse for the protection of the exocyclic amine of guanosine. This technical guide delves into the core role of the iBu protecting group in guanosine chemistry, providing a comprehensive overview of its application, quantitative performance metrics, detailed experimental protocols, and the logical framework of its use in solid-phase oligonucleotide synthesis.

The Pivotal Role of the Isobutyryl Protecting Group

The primary function of the isobutyryl group in guanosine chemistry is to shield the N2-amino group during the iterative process of solid-phase oligonucleotide synthesis.[1] This protection is crucial to prevent undesirable side reactions at this nucleophilic site during the phosphoramidite coupling steps. The iBu group offers a favorable balance of stability throughout the synthesis cycles and lability for its efficient removal during the final deprotection step.[2] Its implementation has become a standard and critical aspect in the preparation of specialized phosphoramidites used in the synthesis of DNA and RNA strands, ensuring both high fidelity and efficiency.[1]

Beyond its fundamental role in standard oligonucleotide synthesis, N2-isobutyrylguanosine serves as a vital intermediate in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.[3] Modifications at the 2'-position of the ribose, for instance, which confer desirable properties like increased nuclease resistance and enhanced binding affinity, are often performed on N2-iBu protected guanosine.[3][4]

Quantitative Data on iBu-Guanosine in Oligonucleotide Synthesis

The performance of protecting groups in chemical synthesis is best understood through quantitative metrics. The following tables summarize key data related to the synthesis and use of iBu-protected guanosine phosphoramidites.

ParameterValueConditions/NotesReference
Phosphoramidite Synthesis
Isolated Yield of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite86%After chromatographic purification.[3]
Phosphitylation Reaction Time1.5 hoursUsing 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.[3]
Oligonucleotide Synthesis
Average Stepwise Coupling Yield>99%Using 2'-O-TOM-protected phosphoramidites.[3]
Coupling Time with DCI Activator3 minutesReduced from 6 minutes with 1H-tetrazole.[3]
Deprotection
Deprotection Time with AMA (Ammonium hydroxide/methylamine)10 minutesAt 65 °C for complete deprotection of oligos with standard protecting groups.[5]
Deprotection with APA (Ammonia/Propylamine)45 minutesAt 65 °C to ensure complete deprotection. Some iBu groups may remain at 30 minutes.[5]
Deprotection with Aqueous Ammonia< 4 hoursAt room temperature for complete deblocking of labile protecting groups.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the protection of guanosine with the isobutyryl group and the subsequent deprotection of the synthesized oligonucleotide.

Protocol 1: Synthesis of N2-Isobutyryl-2'-O-methylguanosine

This protocol outlines the synthesis of an N2-iBu protected and 2'-O-methylated guanosine, a common building block for modified oligonucleotides.

Materials:

  • 2'-O-methylguanosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMS-Cl)

  • Isobutyric anhydride

  • Ammonia solution

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine to ensure dryness. Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Continue stirring until the acylation of the N2-amino group is complete.[3]

  • Deprotection of Silyl Groups: Quench the reaction with water, and then add ammonia solution. Stir the mixture at room temperature to remove the silyl protecting groups from the hydroxyl groups.[3]

  • DMT Protection: After an appropriate workup to isolate the N2-isobutyryl-2'-O-methylguanosine, dissolve it in anhydrous pyridine and add DMT-Cl. Stir the reaction at room temperature until the 5'-hydroxyl group is fully protected.[3]

  • Purification: Quench the reaction with methanol and evaporate the solvent. The crude product, 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine, is then purified by silica gel column chromatography using a dichloromethane/methanol gradient.[3]

Protocol 2: Cleavage and Deprotection of Oligonucleotides

This protocol describes the final steps to release the synthesized oligonucleotide from the solid support and remove the protecting groups, including the N2-isobutyryl group from guanine residues.

Materials:

  • Synthesized oligonucleotide on solid support

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Size-exclusion chromatography columns (e.g., Sephadex G25)

Procedure:

  • Cleavage and Base Deprotection: Treat the solid support with the AMA solution at room temperature. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups, as well as the N2-isobutyryl protecting group from the guanine bases.[3]

  • Purification: The crude oligonucleotide solution is then desalted using size-exclusion chromatography to remove the cleaved protecting groups and other small molecules.[3]

Visualizing the Workflow: Oligonucleotide Synthesis with iBu-Guanosine

The following diagrams illustrate the logical flow of solid-phase oligonucleotide synthesis incorporating an N2-isobutyryl-protected guanosine phosphoramidite.

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with Free 5'-OH deblock 1. Deblocking (Detritylation) Remove 5'-DMT start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling iBu-Guanosine Phosphoramidite + Activator wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping Acetylate Unreacted 5'-OH Groups wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation Phosphite to Phosphate wash3->oxidation wash4 Wash oxidation->wash4 next_cycle Repeat for Next Monomer wash4->next_cycle next_cycle->deblock Add next monomer cleavage Final Cleavage & Deprotection (e.g., AMA) next_cycle->cleavage Synthesis complete purification Purification cleavage->purification end Final Oligonucleotide purification->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

The following diagram illustrates a key side reaction that the iBu protecting group helps to prevent.

Side_Reaction_Prevention cluster_protected With iBu Protection cluster_unprotected Without Protection protected_G N2-iBu-Guanosine reagents Synthesis Reagents protected_G->reagents no_reaction No Side Reaction at N2-Amine reagents->no_reaction unprotected_G Guanosine (Free N2-Amine) reagents2 Synthesis Reagents unprotected_G->reagents2 side_reaction Undesired Side Reactions (e.g., modification by phosphitylating agent) reagents2->side_reaction

Caption: Role of iBu group in preventing side reactions.

Conclusion

The N2-isobutyryl protecting group is a cornerstone of modern oligonucleotide synthesis, enabling the production of high-fidelity DNA and RNA sequences for a wide array of research, diagnostic, and therapeutic applications. Its chemical properties provide the necessary stability during synthesis and allow for facile removal during deprotection. The continued reliance on the iBu group in both standard and specialized oligonucleotide synthesis underscores its indispensable role in the field. For professionals in drug development and nucleic acid research, a thorough understanding of the function and application of the iBu protecting group on guanosine is fundamental to achieving successful and reproducible results.

References

The Core Function of Methyl Phosphonate Linkages in Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oligonucleotide therapeutics and research, chemical modifications are paramount to overcoming the inherent limitations of natural nucleic acids, such as susceptibility to nuclease degradation and poor cellular uptake. Among the earliest and most studied of these modifications is the methyl phosphonate linkage, a non-ionic backbone alteration that replaces one of the non-bridging oxygen atoms of a phosphodiester linkage with a methyl group. This modification confers a unique set of properties to oligonucleotides, significantly impacting their stability, cellular interactions, and therapeutic potential. This technical guide provides an in-depth exploration of the core functions of methyl phosphonate linkages in oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Properties and Functions of Methyl Phosphonate Linkages

The substitution of a charged phosphodiester linkage with a neutral methyl phosphonate group fundamentally alters the physicochemical characteristics of an oligonucleotide. These changes directly influence its biological behavior.

Nuclease Resistance

A primary advantage of methyl phosphonate oligonucleotides is their exceptional resistance to degradation by cellular nucleases.[1] The absence of a negative charge on the phosphate backbone makes them poor substrates for a wide range of endonucleases and exonucleases that readily cleave natural phosphodiester bonds.[2][3] This increased stability is a critical attribute for their use as antisense agents, probes, and other in vivo applications where prolonged activity is required.[3] Studies have shown that oligonucleotides with methyl phosphonate linkages are significantly more resistant to nuclease degradation compared to their unmodified counterparts.[4][5] For instance, chimeric oligonucleotides featuring methyl phosphonate linkages exhibit much higher resistance to 3'-exonucleolytic degradation.[4]

Cellular Uptake

The neutral charge of the methyl phosphonate backbone is believed to facilitate passage across the hydrophobic cell membrane, potentially enhancing cellular uptake compared to the highly charged phosphodiester oligonucleotides.[2] The mechanism of uptake for methyl phosphonate oligonucleotides appears to be distinct from that of phosphodiester oligonucleotides and is thought to involve fluid phase or adsorptive endocytosis.[6] This process is temperature-dependent and does not appear to be mediated by the same specific cell surface receptors that bind to phosphodiester oligonucleotides.[6] However, it is important to note that some studies suggest that while the neutrality aids in membrane transport, it may also lead to lower overall cellular uptake in certain contexts, and their poor aqueous solubility can be a limiting factor.[7]

Hybridization Affinity (Melting Temperature - Tm)

The methyl phosphonate modification generally leads to a decrease in the thermal stability of the duplex formed with a complementary DNA or RNA target, as indicated by a lower melting temperature (Tm).[8] This destabilization is more pronounced than that observed with phosphorothioate modifications.[8] The introduction of a chiral center at the phosphorus atom with each methyl phosphonate linkage results in diastereomers (Rp and Sp configurations), which have different effects on duplex stability. The Rp diastereomer forms a more stable duplex with an RNA target compared to the Sp diastereomer.[8]

RNase H Activity

A significant functional consequence of the methyl phosphonate modification is its interference with the activity of RNase H.[9] RNase H is a cellular enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand, a key mechanism of action for many antisense oligonucleotides. The structural alteration in the backbone of methyl phosphonate-modified oligonucleotides prevents the proper recognition and cleavage by RNase H. This characteristic limits their application as traditional RNase H-dependent antisense agents but makes them suitable for applications requiring steric blocking of translation or splicing without target degradation.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of methyl phosphonate modifications on key oligonucleotide properties.

Table 1: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeModificationNuclease SourceHalf-life / % DegradationReference
Unmodified DNAPhosphodiesterSerumRapid degradation (minutes)[10]
Methyl PhosphonateFully ModifiedSpleen PhosphodiesteraseTotal resistance[5]
ChimericMethyl phosphonate-DNA/LNA3'-exonucleasesMuch higher resistance than unmodified[4]

Table 2: Melting Temperature (Tm) of Oligonucleotide Duplexes

Oligonucleotide (15-mer)TargetTm (°C)ΔTm vs. Unmodified (°C)Reference
Unmodified DNA (Phosphodiester)RNA60.8-[8]
Rp/Sp-mixed Methyl PhosphonateRNA34.3-26.5[8]
Alternating Sp/Rp-mixed Methyl Phosphonate/PhosphodiesterRNA40.6-20.2[8]
Rp Chirally Pure Methyl Phosphonate/PhosphodiesterRNA55.1-5.7[8]

Experimental Protocols

Synthesis and Deprotection of Methyl Phosphonate Oligonucleotides

Objective: To synthesize oligonucleotides containing methyl phosphonate linkages using automated solid-phase synthesis.

Methodology: The synthesis of methyl phosphonate oligonucleotides is typically performed on an automated DNA synthesizer using methylphosphonamidite monomers.[11][12]

Key Steps:

  • Monomer Preparation: Deoxynucleoside methylphosphonamidites are used as the building blocks.

  • Automated Synthesis Cycle:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Activation of the methylphosphonamidite and coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. This step is sensitive to hydrolysis, so anhydrous conditions are crucial.[12]

    • Oxidation: Oxidation of the phosphite triester to the methylphosphonate linkage. A specialized iodine oxidizer reagent with low water content (e.g., 0.25% water) is often used to prevent hydrolysis of the sensitive methylphosphonite intermediate.[12]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Cleavage and Deprotection:

    • The oligonucleotide is cleaved from the solid support using a suitable reagent (e.g., ammonium hydroxide).

    • Base protecting groups are removed. Deprotection conditions may need to be altered from standard protocols to maximize recovery and minimize base modification.[11]

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Nuclease Resistance Assay

Objective: To evaluate the stability of methyl phosphonate-modified oligonucleotides in the presence of nucleases.

Methodology: This protocol is adapted from general procedures for assessing oligonucleotide stability in serum.[10][13]

Key Steps:

  • Oligonucleotide Preparation: Resuspend the purified methyl phosphonate-modified oligonucleotide and an unmodified control oligonucleotide in nuclease-free water to a known concentration.

  • Incubation with Nuclease Source:

    • Incubate a fixed amount of each oligonucleotide with a nuclease source (e.g., 10% fetal bovine serum) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the nuclease activity in each aliquot by adding a quenching solution (e.g., formamide loading buffer with EDTA) and heating.

  • Analysis:

    • Analyze the samples by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.

    • Visualize the oligonucleotides by staining (e.g., with SYBR Gold) or by using radiolabeled or fluorescently labeled oligonucleotides.

  • Quantification: Quantify the amount of intact oligonucleotide at each time point using densitometry to determine the rate of degradation.

RNase H Cleavage Assay

Objective: To assess the ability of a methyl phosphonate-modified oligonucleotide to mediate RNase H cleavage of a target RNA.

Methodology: This protocol is based on established methods for evaluating RNase H activity.[14][15][16][17][18]

Key Steps:

  • Substrate Preparation:

    • Synthesize a target RNA molecule, which is typically labeled (e.g., with a 5'-fluorescent dye or 32P).

    • Anneal the labeled RNA with the methyl phosphonate-modified oligonucleotide (and a positive control DNA oligonucleotide) to form a duplex. Prepare an annealing solution with the RNA and DNA/modified oligonucleotide in a buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl). Heat to 95°C for 2 minutes and then cool slowly to room temperature.[16]

  • RNase H Reaction:

    • Incubate the duplexes with recombinant RNase H enzyme in a reaction buffer containing MgCl2 (e.g., 10 mM Tris-HCl, 100 mM NaCl, 0.5 mM MgCl2).[14]

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Analysis of Cleavage Products:

    • Stop the reaction by adding EDTA.

    • Separate the reaction products by denaturing PAGE.

  • Visualization and Quantification:

    • Visualize the labeled RNA fragments using a phosphorimager or fluorescence scanner.

    • The presence of smaller RNA fragments indicates cleavage. The extent of cleavage can be quantified by measuring the intensity of the cleaved product bands relative to the intact RNA band.

Mandatory Visualizations

Signaling Pathway: Antisense Oligonucleotide Mechanism of Action

Antisense_Mechanism cluster_cytoplasm Cytoplasm DNA DNA Pre_mRNA pre-mRNA DNA->Pre_mRNA Transcription mRNA mRNA Pre_mRNA->mRNA Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export Ribosome Ribosome mRNA_cyto->Ribosome RNaseH RNase H mRNA_cyto->RNaseH No Cleavage Protein Protein Ribosome->Protein Translation ASO Methyl Phosphonate ASO ASO->mRNA_cyto Hybridization (Steric Block) Degradation mRNA Degradation RNaseH->Degradation

Caption: Antisense mechanism of methyl phosphonate oligonucleotides, highlighting steric hindrance.

Experimental Workflow: Antisense Oligonucleotide Drug Development

ASO_Development_Workflow Target_ID Target Identification (Disease-related RNA) ASO_Design ASO Design & Synthesis (Methyl Phosphonate Modification) Target_ID->ASO_Design In_Vitro In Vitro Screening ASO_Design->In_Vitro Nuclease_Assay Nuclease Resistance Assay In_Vitro->Nuclease_Assay Binding_Assay Binding Affinity (Tm) In_Vitro->Binding_Assay Activity_Assay Cellular Activity Assay (e.g., qPCR, Western Blot) In_Vitro->Activity_Assay Lead_Opt Lead Optimization Activity_Assay->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox_Studies Toxicology & Safety In_Vivo->Tox_Studies PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials

Caption: A generalized workflow for antisense oligonucleotide drug development.

Conclusion

Methyl phosphonate linkages represent a foundational modification in the field of oligonucleotide chemistry. Their ability to confer significant nuclease resistance while maintaining the capacity for sequence-specific hybridization has made them valuable tools in research and therapeutic development. Although the interference with RNase H activity and the reduction in duplex stability are notable limitations, these properties can be strategically leveraged in applications that require steric blocking rather than target degradation. Furthermore, the use of methyl phosphonate linkages in chimeric constructs, particularly as protective end-caps, demonstrates their continued relevance. As our understanding of oligonucleotide chemistry and biology deepens, the unique characteristics of the methyl phosphonate linkage will continue to inform the design of novel and effective nucleic acid-based technologies.

References

5'-DMTr-dG(iBu)-Methyl phosphonamidite CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial reagent in the synthesis of modified oligonucleotides. This document details its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis, with a focus on experimental protocols and data presentation for researchers in drug development and nucleic acid chemistry.

Core Properties and Specifications

This compound is a protected deoxyguanosine building block used to introduce methylphosphonate internucleotide linkages into synthetic DNA.[1][2] This modification, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, results in an uncharged, nuclease-resistant linkage, making the resulting oligonucleotides valuable for antisense and therapeutic applications.[3]

The key protecting groups are the 4,4'-dimethoxytrityl (DMTr) group at the 5'-hydroxyl position and an isobutyryl (iBu) group on the exocyclic amine (N2) of the guanine base.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 115131-08-3[1][4]
Molecular Formula C42H53N6O7P[1][4]
Molecular Weight 784.9 g/mol [1][2]
Appearance White to off-white powder
Purity ≥95.0% to ≥97% (UPLC)[5][6]
Solubility Dry acetonitrile or tetrahydrofuran (THF)[2][3]
Storage Conditions -20°C under an inert atmosphere[1][4]

Synthesis of this compound

The synthesis of this phosphonamidite reagent involves a multi-step process that begins with the protection of the deoxyguanosine nucleoside, followed by phosphitylation.

Synthetic Pathway Overview

The general synthetic route involves three key transformations:

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of deoxyguanosine is protected with the acid-labile dimethoxytrityl (DMTr) group.

  • N2 Amine Protection: The exocyclic N2 amine of the guanine base is protected with an isobutyryl (iBu) group to prevent side reactions during oligonucleotide synthesis.

  • Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent to introduce the reactive methyl phosphonamidite moiety.

Synthesis_Pathway dG Deoxyguanosine DMTr_dG 5'-DMTr-dG dG->DMTr_dG DMTr-Cl, Pyridine DMTr_dG_iBu 5'-DMTr-dG(iBu) DMTr_dG->DMTr_dG_iBu Isobutyric Anhydride Final_Product 5'-DMTr-dG(iBu)- Methyl phosphonamidite DMTr_dG_iBu->Final_Product Methyl-N,N-diisopropyl- chlorophosphoramidite

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of this compound.

Step 1: 5'-O-DMTr Protection

  • Co-evaporate N2-isobutyryl-deoxyguanosine with anhydrous pyridine and dissolve the residue in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Quench the reaction with methanol, evaporate the solvent, and purify the crude product by silica gel column chromatography to yield 5'-O-DMT-N2-isobutyryl-deoxyguanosine.

Step 2: 3'-O-Phosphitylation

  • Dissolve the 5'-O-DMT-N2-isobutyryl-deoxyguanosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Add N,N-diisopropylethylamine (DIPEA) and cool the solution in an ice bath.

  • Slowly add methyl-N,N-diisopropylchlorophosphoramidite.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Application in Automated Oligonucleotide Synthesis

This compound is used in standard automated solid-phase oligonucleotide synthesizers following the phosphoramidite chemistry cycle. However, some modifications to the standard protocols are recommended for optimal results.

Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.

Oligo_Synthesis_Workflow Start Solid Support with First Nucleoside Deblocking Deblocking Start->Deblocking Final_Oligo Full-Length Oligonucleotide on Support Oxidation Oxidation Oxidation->Final_Oligo Final Cycle

Experimental Protocol: Oligonucleotide Synthesis

Reagent Preparation:

  • Dissolve the this compound in anhydrous tetrahydrofuran (THF) to the standard concentration used on the synthesizer.[3] Note that THF is preferred over acetonitrile for this specific amidite due to solubility differences.[3]

Synthesizer Protocol:

  • Deblocking: The DMTr group is removed from the 5'-end of the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: The this compound is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI), and coupled to the free 5'-hydroxyl of the growing chain. A longer coupling time of up to 5 minutes is recommended for methyl phosphonamidites to ensure high coupling efficiency.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using a solution of iodine in THF/pyridine/water.

Repeat these four steps for each subsequent nucleoside addition until the desired full-length oligonucleotide is synthesized.

Cleavage, Deprotection, and Purification

Due to the base-lability of the methylphosphonate linkage, modified deprotection procedures are required compared to standard phosphodiester oligonucleotides.[3] A one-pot procedure is often preferred to minimize degradation of the backbone.[3]

Deprotection and Purification Workflow

Deprotection_Purification Start Oligonucleotide on Solid Support Cleavage Cleavage from Support (Ammonium Hydroxide mixture) Start->Cleavage Deprotection Base Deprotection (Ethylenediamine) Cleavage->Deprotection Neutralize Neutralization (e.g., with HCl) Deprotection->Neutralize Purification Purification (e.g., HPLC or Cartridge) Neutralize->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Experimental Protocol: One-Pot Cleavage and Deprotection

This protocol is adapted from established methods for deprotecting methylphosphonate oligonucleotides.[3][7][8]

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) to the support. Let it stand at room temperature for 30 minutes.[3] This step cleaves the oligonucleotide from the support.

  • Add 0.5 mL of ethylenediamine to the same vial and keep it sealed at room temperature for an additional 6 hours.[3][7] This removes the isobutyryl protecting groups from the guanine bases.

  • Collect the supernatant and wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.

  • Combine the supernatant and washes.

  • Dilute the solution with water and adjust the pH to 7.0 with 6M hydrochloric acid in 1:9 acetonitrile/water.[3]

  • The crude, deprotected oligonucleotide is now ready for purification by methods such as reverse-phase HPLC or cartridge purification.

Stability and Performance Data

Oligonucleotides containing methylphosphonate linkages exhibit enhanced stability against nucleases. However, the modification can impact the thermal stability of the duplex formed with a complementary strand.

Duplex Stability

The introduction of methylphosphonate linkages can lead to a decrease in the melting temperature (Tm) of the duplex compared to the unmodified DNA duplex.[9] The extent of this destabilization can depend on the sequence and the number of modified linkages.

Oligonucleotide TypeRelative Duplex Stability (Tm)Reference(s)
Unmodified DNABaseline[9]
Methylphosphonate Modified DNALower Tm than unmodified DNA[9]
Phosphorothioate Modified DNALower Tm than methylphosphonate[9]
2'-O-Methyl RNAHigher Tm than unmodified DNA[9][10]

It has been observed that the chirality of the methylphosphonate linkage can also influence duplex stability, with the Rp isomers generally forming more stable duplexes than the Sp isomers.[10][11]

This guide provides the essential technical information for the effective use of this compound in the synthesis of modified oligonucleotides. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's certificate of analysis for lot-specific purity and handling instructions.

References

The Guardian of the Chain: Unveiling the Advantages of the DMTr Protecting Group for 5'-Hydroxyl Protection in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the automated synthesis of oligonucleotides, the strategic use of protecting groups is paramount to achieving high yields of the desired full-length product. Among these, the 4,4'-dimethoxytrityl (DMTr) group stands out as the preeminent choice for the protection of the 5'-hydroxyl function of nucleosides. Its widespread adoption is not a matter of chance but a consequence of a unique combination of properties that offer significant advantages in synthesis efficiency, real-time monitoring, and purification. This technical guide delves into the core advantages of the DMTr protecting group, providing quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Advantages of the DMTr Protecting Group

The utility of the DMTr group in solid-phase oligonucleotide synthesis, primarily utilizing the phosphoramidite method, can be attributed to three key features: its acid lability, the chromophoric nature of its cation, and its significant hydrophobicity.

1. Facile and Selective Removal: The DMTr group is highly susceptible to cleavage under mild acidic conditions, a property crucial for the iterative nature of oligonucleotide synthesis.[1][2] This allows for the selective deprotection of the 5'-hydroxyl group to enable the subsequent coupling reaction without damaging the acid-sensitive glycosidic bonds of the growing oligonucleotide chain, a common side reaction that can lead to depurination.[3] The use of weak organic acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent ensures rapid and quantitative removal of the DMTr group.[1][4]

2. Real-time Monitoring of Synthesis Efficiency: Upon cleavage, the DMTr group is released as a stable carbocation (DMTr⁺), which imparts a vibrant orange color to the acidic solution.[5][6] This cation has a strong absorbance in the visible spectrum, typically measured at around 495-510 nm.[5][7] The intensity of this color is directly proportional to the amount of DMTr group cleaved, providing a real-time, quantitative measure of the coupling efficiency at each step of the synthesis.[5][8] This "trityl assay" is an invaluable tool for monitoring the performance of the DNA synthesizer and for early detection of any issues with reagents or reaction conditions.[8] A consistent and high stepwise yield, typically above 98%, is indicative of a successful synthesis.[8]

3. Facilitation of Purification: The bulky and lipophilic nature of the DMTr group significantly increases the hydrophobicity of the full-length oligonucleotide compared to the shorter, "failure" sequences that may not have undergone successful coupling in the final step.[9][10] This difference in hydrophobicity is exploited in a powerful purification strategy known as "DMTr-on" reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[9][10] The DMTr-containing full-length product is selectively retained on the hydrophobic stationary phase, while the more polar, uncapped failure sequences are washed away.[9] The purified, DMTr-on oligonucleotide is then treated with acid to remove the protecting group, yielding the final, high-purity product.[10]

Quantitative Data

The following tables summarize key quantitative data related to the use of the DMTr protecting group in oligonucleotide synthesis.

Table 1: Detritylation Conditions and Kinetics

Acid ReagentTypical ConcentrationSolventTypical Reaction TimeDepurination RiskReference
Dichloroacetic Acid (DCA)3% (v/v)Dichloromethane (DCM)60 - 180 secondsLower than TCA[3][4]
Trichloroacetic Acid (TCA)3% (v/v)Dichloromethane (DCM)20 - 120 secondsHigher than DCA[3][4]

Table 2: Spectrophotometric Data for Trityl Cation Assay

ParameterValueUnitReference
Wavelength of Maximum Absorbance (λmax)495 - 510nm[5][7]
Molar Extinction Coefficient (ε) at 510 nm~76,000M⁻¹cm⁻¹[7]

Experimental Protocols

Automated Detritylation during Solid-Phase Synthesis

This protocol describes the automated detritylation step within a standard oligonucleotide synthesis cycle on an automated DNA synthesizer.

Reagents:

  • 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

Procedure:

  • The synthesis column containing the solid support-bound oligonucleotide with the 5'-DMTr group is washed with an anhydrous, non-protic solvent (e.g., acetonitrile) to remove any residual reagents from the previous step.

  • The detritylation solution (3% DCA in DCM) is passed through the synthesis column for a pre-programmed period (typically 60-180 seconds).

  • The eluent, containing the orange DMTr cation, is collected for spectrophotometric analysis to determine the coupling yield.

  • The column is thoroughly washed with a non-protic solvent (e.g., acetonitrile) to remove all traces of acid before the next coupling step.

Manual "DMTr-on" Purification and Final Deprotection

This protocol outlines the manual purification of a synthesized oligonucleotide using the DMTr-on strategy followed by the final removal of the DMTr group.

Materials:

  • Crude oligonucleotide with the 5'-DMTr group attached ("DMTr-on")

  • Reverse-phase HPLC system or SPE cartridge

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 80:20 v/v)

  • 80% Acetic Acid in water

  • Ammonium hydroxide solution

Procedure:

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is first cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with concentrated ammonium hydroxide at elevated temperature. The 5'-DMTr group remains intact under these basic conditions.

  • RP-HPLC or SPE Purification:

    • The crude DMTr-on oligonucleotide solution is loaded onto a reverse-phase column or cartridge.

    • A gradient of increasing Buffer B is used to elute the components. The hydrophobic DMTr-on product is retained longer than the hydrophilic failure sequences.

    • Fractions containing the DMTr-on oligonucleotide are collected.

  • Final Detritylation:

    • The purified DMTr-on oligonucleotide fraction is evaporated to dryness.

    • The residue is dissolved in 80% acetic acid and incubated at room temperature for 15-30 minutes.[8]

    • The solution is then diluted with water and the detritylated oligonucleotide is desalted using a suitable method (e.g., ethanol precipitation or a desalting column).

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations involving the DMTr protecting group.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMTr Removal) Coupling 2. Coupling (Add Next Base) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Ready for next cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Detritylation_Mechanism cluster_mechanism Mechanism of Acid-Catalyzed Detritylation DMTr_Oligo DMTr-O-Oligonucleotide Protonated_Intermediate [DMTr-O(H+)-Oligonucleotide] DMTr_Oligo->Protonated_Intermediate + H+ Protonation H+ Cleavage Cleavage DMTr_Cation DMTr+ Cation (Orange) Cleavage->DMTr_Cation Free_Oligo HO-Oligonucleotide Cleavage->Free_Oligo

Caption: The acid-catalyzed removal of the DMTr protecting group.

DMTr_On_Purification cluster_purification DMTr-On Purification Workflow Crude_Product Crude Oligonucleotide Mixture (DMTr-on Product + Failures) RP_Column Reverse-Phase Column/Cartridge Crude_Product->RP_Column Load Wash Wash with Low % Organic Solvent RP_Column->Wash Elute_Failures Failure Sequences Elute Wash->Elute_Failures Elute_Product Elute with High % Organic Solvent Wash->Elute_Product Purified_DMTr_On Purified DMTr-On Oligonucleotide Elute_Product->Purified_DMTr_On Final_Detritylation Final Acidic Detritylation Purified_DMTr_On->Final_Detritylation Final_Product Pure, Deprotected Oligonucleotide Final_Detritylation->Final_Product

Caption: Workflow for the purification of synthetic oligonucleotides using the DMTr-on strategy.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in modern oligonucleotide synthesis. Its carefully balanced acid lability allows for its efficient removal at each synthesis cycle, while the chromophoric nature of its released cation provides a simple and accurate method for monitoring the efficiency of the synthesis in real-time. Furthermore, the significant hydrophobicity it imparts to the full-length oligonucleotide is the cornerstone of a highly effective and widely used purification strategy. These multifaceted advantages have solidified the DMTr group's position as the gold standard for 5'-hydroxyl protection, enabling the routine and reliable synthesis of high-purity oligonucleotides for a vast array of research, diagnostic, and therapeutic applications.

References

An In-depth Technical Guide to the Chemical Properties and Stability of dG(iBu) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as dG(iBu) phosphoramidite. This crucial reagent is a fundamental building block in the chemical synthesis of oligonucleotides, which are central to various therapeutic and research applications, including antisense therapies, siRNAs, and diagnostic probes.

Chemical Properties

dG(iBu) phosphoramidite is a complex organic molecule designed for efficient and controlled incorporation into a growing oligonucleotide chain during solid-phase synthesis. Its key chemical features are summarized in the table below.

PropertyValueReference
CAS Number 93183-15-4[1][2][3]
Molecular Formula C44H54N7O8P[1][3]
Molecular Weight 839.92 g/mol [1][3]
Appearance White to off-white powder or granules[3]
Solubility Soluble in acetonitrile, dichloromethane, and other anhydrous organic solvents commonly used in oligonucleotide synthesis. A solubility of 0.1 g/L at 20°C (68°F) has been reported.[3]
Purity Typically ≥98.0% by HPLC and ≥99% by 31P NMR[1][3]
Storage Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[4][5]

Stability Profile

The stability of dG(iBu) phosphoramidite is a critical factor for the successful synthesis of high-quality oligonucleotides. Its degradation can lead to lower coupling efficiencies and the introduction of impurities in the final product.

Hydrolytic Stability

The phosphoramidite moiety is susceptible to hydrolysis, particularly in the presence of water. dG phosphoramidites are notably less stable in solution compared to the other standard DNA phosphoramidites (dA, dC, and dT).[6][7] The primary degradation pathway involves the reaction with water, leading to the formation of the corresponding H-phosphonate derivative.[8]

The degradation of dG phosphoramidites is understood to be an autocatalytic process, where the degradation is second order in phosphoramidite concentration.[6][7] This implies that the phosphoramidite itself catalyzes its own hydrolysis. The rate of degradation is also influenced by the nature of the exocyclic amine protecting group.[6][7]

Stability in Solution

When dissolved in anhydrous acetonitrile for use on an automated synthesizer, dG(iBu) phosphoramidite solutions have a limited lifetime. It is recommended to use freshly prepared solutions for optimal performance. While stable for several weeks at -25°C as a 30 mM solution in acetonitrile, degradation can be extensive within days at room temperature.

Thermal Stability

Experimental Protocols

Representative Synthesis Protocol for dG(iBu) Phosphoramidite

The synthesis of dG(iBu) phosphoramidite involves a multi-step process starting from 2'-deoxyguanosine. The following is a representative protocol based on established chemical principles for nucleoside modifications and phosphitylation.

  • Protection of the Exocyclic Amine: 2'-deoxyguanosine is reacted with isobutyric anhydride in the presence of a base to selectively protect the N2 position of the guanine base, yielding N2-isobutyryl-2'-deoxyguanosine.

  • 5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the N2-isobutyryl-2'-deoxyguanosine is then protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in a pyridine solution. This results in the formation of N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. The DMT-protected nucleoside is dissolved in anhydrous dichloromethane and reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[9] The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by silica gel chromatography to yield the final high-purity dG(iBu) phosphoramidite.

Quality Control by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purity analysis of dG(iBu) phosphoramidite is crucial to ensure high coupling efficiency in oligonucleotide synthesis.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of acetonitrile is used for elution.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in acetonitrile at a concentration of approximately 1.0 mg/mL.

  • Expected Result: The phosphoramidite typically appears as a doublet, representing the two diastereomers due to the chiral phosphorus center.

Quality Control by 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR is a powerful technique to assess the purity and identify phosphorus-containing impurities.

  • Spectrometer: A standard NMR spectrometer operating at an appropriate frequency for phosphorus.

  • Pulse Program: A proton-decoupled pulse sequence is typically used.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as CDCl3 or CD3CN.

  • Expected Chemical Shift: The two diastereomers of the dG(iBu) phosphoramidite typically resonate as two distinct peaks in the region of 148-150 ppm.

  • Impurity Detection: Oxidized phosphoramidite species (P(V) impurities) will appear in a different region of the spectrum, typically between -10 and 10 ppm.

Visualization of Workflows and Pathways

Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (dG(iBu) Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocks Failure Sequences Oxidation->Detritylation Stabilizes Phosphate Backbone End End: Cleavage and Deprotection Oxidation->End After Final Cycle Start Start: Solid Support with First Nucleoside Start->Detritylation

Oligonucleotide Synthesis Cycle using dG(iBu) Phosphoramidite.
Mechanism of Action: Antisense Oligonucleotides (ASOs)

Oligonucleotides synthesized using dG(iBu) phosphoramidite can function as antisense oligonucleotides. The diagram below outlines the primary mechanisms of action for ASOs.

ASO_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA mRNA Mature mRNA pre_mRNA->mRNA Splicing Exon_Skipping Exon Skipping / Inclusion pre_mRNA->Exon_Skipping Altered Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export ASO_Splice Splice-Modulating ASO ASO_Splice->pre_mRNA Binds to Splice Site Ribosome Ribosome mRNA_cyto->Ribosome Translation Protein Protein Ribosome->Protein ASO_RNaseH RNase H-dependent ASO ASO_RNaseH->mRNA_cyto Forms DNA-RNA Hybrid ASO_Steric Steric-Blocking ASO ASO_Steric->mRNA_cyto Blocks Ribosome Binding RNaseH RNase H1 RNaseH->mRNA_cyto Cleaves mRNA

Mechanisms of Action for Antisense Oligonucleotides (ASOs).
Mechanism of Action: Small Interfering RNA (siRNA)

Oligonucleotides containing dG(iBu) can also be components of siRNAs, which mediate gene silencing through the RNA interference (RNAi) pathway.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA_duplex Exogenous siRNA Duplex Dicer Dicer siRNA_duplex->Dicer Processing (optional) siRNA_processed Processed siRNA Dicer->siRNA_processed RISC_loading RISC Loading Complex siRNA_processed->RISC_loading Loading RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active Passenger Strand Removal mRNA_target Target mRNA RISC_active->mRNA_target Target Recognition Cleavage mRNA Cleavage mRNA_target->Cleavage Slicer Activity (Ago2)

The RNA Interference (RNAi) Pathway for siRNA-mediated Gene Silencing.

References

The Core of Oligonucleotide Synthesis: A Technical Guide to Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. At the heart of this process lies the phosphoramidite coupling reaction, a highly efficient and controlled method for the stepwise addition of nucleotide monomers. This technical guide provides an in-depth exploration of the mechanism of phosphoramidite coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Phosphoramidite Method: A Four-Step Cycle

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[1][] The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[3] Each cycle consists of four key steps: detritylation (deblocking), coupling, capping, and oxidation.[4]

  • Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), exposing a free 5'-hydroxyl group for the subsequent coupling reaction.[4]

  • Coupling: The activated phosphoramidite monomer, corresponding to the next base in the desired sequence, is delivered to the solid support along with an activator. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite triester linkage. This is the core reaction that extends the oligonucleotide chain.

  • Capping: To prevent the elongation of chains that failed to undergo coupling in the previous step ("failure sequences"), a capping step is introduced. Unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride and N-methylimidazole, rendering them unreactive in subsequent cycles.[3]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using an iodine solution in the presence of water and a weak base like pyridine.[4]

Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is synthesized.

The Mechanism of Phosphoramidite Coupling

The coupling reaction is the critical step that ensures the fidelity and efficiency of oligonucleotide synthesis. It involves the activation of the phosphoramidite monomer and the subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

The Phosphoramidite Monomer

Nucleoside phosphoramidites are the building blocks of this synthetic process. These are modified nucleosides with several key protecting groups:

  • A 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, preventing polymerization during monomer synthesis and providing a convenient handle for monitoring coupling efficiency.[4]

  • A β-cyanoethyl group protects the phosphorus atom, preventing unwanted side reactions.[3]

  • A diisopropylamino group is attached to the phosphorus atom and acts as a leaving group during the coupling reaction.

  • The exocyclic amines of the nucleobases (adenine, guanine, and cytosine) are also protected to prevent side reactions.

The Role of the Activator

Phosphoramidites are relatively stable and require activation to become sufficiently reactive for the coupling reaction. This activation is achieved by a weak acid, referred to as an activator.[] The most common activators are azole derivatives, such as 1H-tetrazole and its more reactive derivatives.[1]

The mechanism of activation involves the protonation of the nitrogen atom of the diisopropylamino group on the phosphoramidite by the activator. This protonation converts the diisopropylamino group into a good leaving group, creating a highly reactive phosphonium intermediate.[]

Nucleophilic Attack and Bond Formation

The free 5'-hydroxyl group of the growing oligonucleotide chain, exposed after the detritylation step, acts as a nucleophile. It attacks the electrophilic phosphorus center of the activated phosphoramidite, displacing the protonated diisopropylamine and forming a new phosphorus-oxygen bond. This results in the formation of a phosphite triester linkage between the incoming nucleotide and the growing oligonucleotide chain.[]

Quantitative Data on Phosphoramidite Coupling

The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide product. Even a small decrease in coupling efficiency can lead to a significant accumulation of failure sequences, especially for longer oligonucleotides.

Coupling Efficiency and Oligonucleotide Yield

The theoretical yield of the full-length oligonucleotide can be calculated based on the average coupling efficiency per step. The formula for this calculation is:

Yield = (Coupling Efficiency)(Number of couplings)

The following table illustrates the dramatic effect of coupling efficiency on the theoretical yield of full-length product for oligonucleotides of different lengths.

Coupling Efficiency (%)Theoretical Yield of a 20mer (%)Theoretical Yield of a 50mer (%)Theoretical Yield of a 100mer (%)
99.590.577.960.6
99.081.860.536.6
98.573.947.022.1
98.066.836.413.3

Data compiled from literature indicating typical coupling efficiencies and their impact on yield.[5]

Properties of Common Activators

The choice of activator significantly influences the kinetics and efficiency of the coupling reaction. The acidity (pKa) of the activator is a key parameter, with more acidic activators generally leading to faster coupling rates. However, excessively acidic activators can cause premature removal of the DMT protecting group, leading to undesired side reactions.

ActivatorpKaKey Characteristics
1H-Tetrazole4.8Standard, widely used activator. Limited solubility in acetonitrile.[6]
5-Ethylthio-1H-tetrazole (ETT)4.28More acidic and more soluble than 1H-tetrazole, leading to faster coupling.[6]
5-Benzylthio-1H-tetrazole (BTT)4.08Even more acidic than ETT, often used for RNA synthesis.[6]
4,5-Dicyanoimidazole (DCI)5.2Less acidic but more nucleophilic than tetrazole. Highly soluble and effective, especially for large-scale synthesis.[6][7]
5-(4-Nitrophenyl)-1H-tetrazole3.7A more potent activator due to its lower pKa.[1]

Experimental Protocols

Accurate monitoring of the coupling reaction is essential for optimizing oligonucleotide synthesis. The following are detailed methodologies for key experiments.

Automated Solid-Phase Oligonucleotide Synthesis: Coupling Step

This protocol describes a typical coupling step on an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

  • Anhydrous acetonitrile.

  • Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) for the desired base.

  • Activator solution (e.g., 0.45 M 1H-tetrazole or 0.25 M DCI in anhydrous acetonitrile).

  • Washing solvent (anhydrous acetonitrile).

Procedure:

  • Pre-Coupling Wash: The synthesis column containing the CPG support is thoroughly washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous detritylation step.

  • Reagent Delivery: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The reagents are often mixed just before reaching the column. A molar excess of both the phosphoramidite and the activator is used to drive the reaction to completion.

  • Coupling Reaction: The reaction mixture is allowed to incubate in the column for a specific period, typically ranging from 30 seconds to several minutes, depending on the synthesizer, the scale of the synthesis, and the specific phosphoramidite and activator being used.

  • Post-Coupling Wash: The column is washed again with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Proceed to Capping: The synthesis cycle then proceeds to the capping step.

Determination of Coupling Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of synthetic oligonucleotides and, indirectly, the coupling efficiency. By analyzing the crude product after synthesis, the percentage of the full-length product versus failure sequences can be determined.

Materials:

  • Crude oligonucleotide sample cleaved from the solid support and deprotected.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B concentration. For example, a gradient from 5% to 50% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • The full-length oligonucleotide, being the most hydrophobic species (if the DMT group is left on), will have the longest retention time. Shorter, failure sequences will elute earlier.

    • Integrate the peak areas of the full-length product and all failure sequences.

    • Calculate the purity, which is an indicator of the overall success of the synthesis and the average coupling efficiency.

Real-Time Monitoring of Coupling Kinetics by 31P NMR

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly observing the phosphorus-containing species involved in the coupling reaction, allowing for real-time kinetic analysis.

Materials:

  • NMR spectrometer equipped with a 31P probe.

  • NMR tube.

  • Deuterated acetonitrile (CD3CN).

  • Phosphoramidite monomer.

  • A 5'-OH deprotected nucleoside or a short oligonucleotide.

  • Activator.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the 5'-OH deprotected nucleoside and the phosphoramidite monomer in CD3CN under an inert atmosphere.

  • Initial Spectrum: Acquire a 31P NMR spectrum of the starting materials. The phosphoramidite will show a characteristic signal around 140-150 ppm.[8]

  • Initiate Reaction: Add the activator to the NMR tube and immediately begin acquiring a series of 31P NMR spectra over time.

  • Data Acquisition: Continue acquiring spectra at regular intervals until the reaction is complete.

  • Data Analysis:

    • Monitor the decrease in the intensity of the phosphoramidite starting material peak and the appearance and increase in the intensity of the phosphite triester product peak (typically around 140 ppm).

    • By integrating the peaks at each time point, the rate of the reaction and the final conversion can be determined, providing a direct measure of the coupling kinetics.

Visualizing the Process

Diagrams illustrating the chemical pathways and workflows are essential for a clear understanding of the phosphoramidite coupling mechanism.

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Phosphoramidite_Coupling_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Phosphoramidite Phosphoramidite Monomer (Protected Nucleoside) Activation 1. Activation: Protonation of Diisopropylamino Group Phosphoramidite->Activation Activator Activator (e.g., Tetrazole) Activator->Activation Growing_Chain Growing Oligonucleotide (Free 5'-OH) Nucleophilic_Attack 2. Nucleophilic Attack: 5'-OH attacks Phosphorus Growing_Chain->Nucleophilic_Attack Activation->Nucleophilic_Attack Reactive Intermediate Phosphite_Triester Phosphite Triester Linkage Nucleophilic_Attack->Phosphite_Triester

Caption: The chemical mechanism of phosphoramidite coupling.

Conclusion

The phosphoramidite coupling reaction is a highly refined and efficient chemical process that has enabled the routine synthesis of high-quality oligonucleotides. A thorough understanding of its mechanism, the factors influencing its efficiency, and the methods for its analysis is crucial for researchers and professionals in the fields of biotechnology and drug development. By optimizing the coupling step and the overall synthesis cycle, it is possible to produce long and complex oligonucleotides with the high fidelity required for demanding applications.

References

Methodological & Application

Protocol for Solid-Phase Synthesis of Oligonucleotides using dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the automated solid-phase synthesis of oligonucleotides incorporating 2'-deoxyguanosine with an isobutyryl (iBu) protecting group and a methyl phosphonate backbone modification, utilizing dG(iBu)-Methyl phosphonamidite. This modification is of significant interest in the development of therapeutic oligonucleotides due to its enhanced nuclease resistance.

Introduction

Solid-phase synthesis enables the efficient and sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support.[1][2][3][4] The use of dG(iBu)-Methyl phosphonamidite allows for the site-specific incorporation of a methyl phosphonate linkage in place of the natural phosphodiester bond, conferring resistance to nuclease degradation.[5] The isobutyryl (iBu) group provides protection for the exocyclic amine of guanine during synthesis. This protocol outlines the standard four-step synthesis cycle and the specific conditions required for the successful synthesis and deprotection of oligonucleotides containing this modification.

Materials and Reagents

The following is a summary of the key reagents and their typical concentrations used in the solid-phase synthesis of oligonucleotides containing dG(iBu)-Methyl phosphonamidite.

Step Reagent/Solution Typical Concentration/Composition Purpose
Deprotection (Deblocking) Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Trichloroacetic Acid (TCA) in DCM3% (v/v)Removal of the 5'-Dimethoxytrityl (DMT) protecting group.[1][6]
Coupling dG(iBu)-Methyl phosphonamidite0.05 - 0.1 M in anhydrous acetonitrile or tetrahydrofuran (THF)[5][7]The building block for the incorporation of the modified guanosine nucleotide.
Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))0.25 - 0.7 M in anhydrous acetonitrileCatalyzes the coupling of the phosphonamidite to the free 5'-hydroxyl group.
Capping Capping Reagent A (e.g., Acetic Anhydride in THF/Pyridine or THF/Lutidine)10% (v/v)Acetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]
Capping Reagent B (e.g., N-Methylimidazole (NMI) in THF)16% (v/v)Catalyst for the capping reaction.[4]
Oxidation Iodine Solution0.02 - 0.05 M in THF/Water/PyridineOxidizes the phosphite triester linkage to a more stable phosphate triester.[6]
Cleavage & Deprotection 1. Dilute Ammonium HydroxideAcetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v)[8]Initial treatment to remove cyanoethyl protecting groups from standard phosphodiester linkages.[8]
2. Ethylenediamine (EDA)NeatRemoves the iBu protecting group from guanine and cleaves the oligonucleotide from the solid support.[8][9]

Experimental Protocols

Solid-Phase Synthesis Cycle

The automated synthesis is performed on a computer-controlled solid-phase synthesizer.[2] The following steps are repeated for each nucleotide addition.

a. Deprotection (Deblocking): The solid support is treated with a solution of 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to remove the 5'-DMT protecting group from the nucleotide attached to the support, exposing a free 5'-hydroxyl group for the subsequent coupling reaction.[1][6]

b. Coupling: The dG(iBu)-Methyl phosphonamidite (dissolved in anhydrous tetrahydrofuran to a concentration of 0.1 M)[5] is activated by an activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile) and delivered to the synthesis column. The coupling reaction, which forms a phosphite triester linkage, is allowed to proceed for a recommended time of 5 minutes.[8]

c. Capping: To prevent the elongation of sequences with unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.[4] This is achieved by treating the support with a mixture of Capping Reagent A (e.g., acetic anhydride/THF/pyridine) and Capping Reagent B (e.g., N-methylimidazole/THF).[4]

d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of THF, water, and pyridine.[6]

These four steps are repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

A one-pot procedure is recommended for the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.[8][9]

a. Initial Ammonia Treatment: After synthesis, the solid support is air-dried and transferred to a sealed vial. Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support.[8] The vial is sealed and left at room temperature for 30 minutes.[8][9] This step is crucial for removing the cyanoethyl protecting groups from any standard phosphodiester linkages that may be present in the oligonucleotide.[8]

b. Ethylenediamine (EDA) Treatment: To the same vial, add 0.5 mL of ethylenediamine (EDA).[8] Reseal the vial and let it stand at room temperature for 6 hours.[8][9] This treatment cleaves the oligonucleotide from the solid support and removes the iBu protecting group from the guanine bases.[9]

c. Work-up: The supernatant containing the deprotected oligonucleotide is decanted, and the solid support is washed twice with 0.5 mL of a 1:1 acetonitrile/water solution.[8] The supernatant and washes are combined. The solution is then diluted with water and neutralized to a pH of 7 with an appropriate acid (e.g., 6M hydrochloric acid in 1:9 acetonitrile/water).[8] The crude oligonucleotide can then be purified by standard methods such as desalting, reverse-phase HPLC, or ion-exchange chromatography.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes described in this protocol.

solid_phase_synthesis_workflow cluster_cycle Automated Synthesis Cycle start Start with Solid Support (First Nucleoside with 5'-DMT) deprotection 1. Deprotection (DCA or TCA in DCM) start->deprotection coupling 2. Coupling (dG(iBu)-Methyl phosphonamidite + Activator) deprotection->coupling capping 3. Capping (Acetic Anhydride + NMI) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->deprotection Add another base end_synthesis Completed Oligonucleotide (on support, fully protected) next_cycle->end_synthesis Final base added cleavage_deprotection Cleavage & Deprotection (Ammonia/EDA) end_synthesis->cleavage_deprotection purification Purification (HPLC, Desalting) cleavage_deprotection->purification final_product Final Purified Oligonucleotide purification->final_product

Caption: Experimental workflow for solid-phase oligonucleotide synthesis.

cleavage_deprotection_pathway start Oligonucleotide on Solid Support (Fully Protected) ammonia_treatment Step 1: Dilute NH4OH (30 min, RT) start->ammonia_treatment intermediate Oligonucleotide on Support (Cyanoethyl groups removed) ammonia_treatment->intermediate eda_treatment Step 2: Ethylenediamine (6 hours, RT) intermediate->eda_treatment cleaved_deprotected Crude Oligonucleotide in Solution (Cleaved from support, iBu group removed) eda_treatment->cleaved_deprotected neutralization Neutralization (pH 7) cleaved_deprotected->neutralization final_product Purified Oligonucleotide neutralization->final_product

Caption: Cleavage and deprotection pathway for dG(iBu)-Methyl phosphonamidite.

References

Application Notes and Protocols for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides containing methylphosphonate linkages are of significant interest in therapeutic and diagnostic applications due to their enhanced nuclease resistance and improved cellular uptake.[1][2] The 5'-DMTr-dG(iBu)-Methyl phosphonamidite is a key building block for introducing these modifications into synthetic DNA sequences. This document provides detailed application notes and protocols for the efficient use of this compound in automated DNA synthesis.

The isobutyryl (iBu) protecting group on the guanine base and the dimethoxytrityl (DMTr) group on the 5'-hydroxyl ensure compatibility with standard phosphoramidite chemistry cycles.[3] However, specific considerations, particularly regarding solubility and coupling time, are crucial for achieving high coupling efficiency and synthesizing high-quality methylphosphonate-modified oligonucleotides.

Chemical Structure

chemical_structure cluster_dG dG(iBu) Core cluster_protecting_groups Protecting & Functional Groups dG_base Guanine(iBu) deoxyribose Deoxyribose dG_base->deoxyribose N-glycosidic bond Methyl_phosphonamidite 3'-Methyl Phosphonamidite P(OCH3)(N(iPr)2) deoxyribose->Methyl_phosphonamidite 3'-O-phosphite linkage DMTr 5'-DMTr Dimethoxytrityl DMTr->deoxyribose 5'-O-ether linkage

Caption: Chemical structure of this compound.

Recommended Synthesis Parameters

For optimal incorporation of this compound, the following parameters are recommended for standard automated DNA synthesizers.

ParameterRecommendationNotes
Phosphonamidite Solution 0.1 M in anhydrous Tetrahydrofuran (THF)Due to solubility limitations, THF must be used instead of Acetonitrile (ACN) for the dG methyl phosphonamidite.
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in ACNETT and DCI are effective activators for phosphoramidite chemistry.
Coupling Time 6 minutesA longer coupling time compared to standard phosphoramidites is recommended to ensure high coupling efficiency.[4]
Oxidizer 0.02 M Iodine in THF/Pyridine/WaterA low-water content oxidizer is recommended to prevent degradation of the methylphosphonate linkage.[4]
Capping Standard capping reagents (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)DMAP in Cap B is also recommended.[4]
Deblocking 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)Standard deblocking conditions are suitable.
Synthesis Scale Up to 1.0 µmolFor larger scales, optimization of reagent delivery and contact times may be necessary.

Experimental Protocol: DNA Synthesis Cycle

The following protocol outlines a single cycle for the incorporation of this compound into a growing oligonucleotide chain on a solid support.

DNA_synthesis_cycle Deblocking 1. Deblocking (Removal of 5'-DMTr group) Washing1 Wash (Anhydrous Acetonitrile) Deblocking->Washing1 Coupling 2. Coupling (6 minutes with this compound) Washing1->Coupling Washing2 Wash (Anhydrous Acetonitrile) Coupling->Washing2 Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Washing2->Capping Washing3 Wash (Anhydrous Acetonitrile) Capping->Washing3 Oxidation 4. Oxidation (P(III) to P(V)) Washing3->Oxidation Washing4 Wash (Anhydrous Acetonitrile) Oxidation->Washing4 Next_Cycle Ready for Next Cycle Washing4->Next_Cycle

Caption: Automated DNA synthesis cycle for methylphosphonate incorporation.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve this compound in anhydrous THF to a final concentration of 0.1 M. Ensure the solvent is of high purity and low water content.

    • Prepare fresh activator solution (e.g., 0.25 M ETT in ACN).

    • Ensure all other reagents (deblocking, capping, oxidation solutions, and washing solvents) are fresh and properly installed on the DNA synthesizer.

  • DNA Synthesis Program:

    • Set up the DNA synthesizer with a program that includes a dedicated 6-minute coupling step for the this compound.[4]

    • Standard cycle times for deblocking, capping, and oxidation can be used.

  • Synthesis Execution:

    • Deblocking: The 5'-DMTr protecting group is removed from the solid support-bound oligonucleotide by treatment with an acidic solution (e.g., 3% TCA in DCM). This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

    • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation solution and any residual moisture.

    • Coupling: The prepared this compound solution and the activator solution are delivered to the synthesis column. The coupling reaction proceeds for 6 minutes to form a phosphite triester linkage.

    • Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphonamidite and activator.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutations in the final oligonucleotide.

    • Washing: The column is washed with anhydrous acetonitrile to remove excess capping reagents.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent methylphosphonate linkage using an oxidizing solution (e.g., iodine solution).

    • Washing: The column is washed with anhydrous acetonitrile to remove the oxidizing agent.

    • The cycle is repeated for the subsequent bases in the desired sequence.

Cleavage and Deprotection

Due to the base-labile nature of the methylphosphonate linkage, modified deprotection procedures are required compared to standard phosphodiester oligonucleotides. A one-pot procedure is often preferred to minimize degradation of the methylphosphonate backbone.

Recommended Deprotection Protocol
  • Air-dry the solid support in the synthesis column.

  • Transfer the support to a sealed deprotection vial.

  • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) to the support. Let it stand at room temperature for 30 minutes.

  • Add 0.5 mL of ethylenediamine to the vial and reseal. Let it stand at room temperature for 6 hours.

  • Collect the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).

  • Combine the supernatant and washes and dilute with water.

  • Neutralize the solution and proceed with standard desalting or purification procedures.

Troubleshooting and Considerations

  • Low Coupling Efficiency:

    • Moisture: Ensure all reagents, especially the THF and acetonitrile, are anhydrous. Moisture can significantly reduce coupling efficiency.

    • Reagent Quality: Use fresh, high-quality phosphonamidite and activator. Improper storage or expired reagents can lead to poor results.

    • Activator Choice: While ETT and DCI are generally effective, the optimal activator may vary depending on the specific sequence and synthesizer.

    • Incomplete Deblocking: Ensure complete removal of the DMTr group before coupling.

  • Solubility Issues: The poor solubility of this compound in acetonitrile is a critical factor.[3] Always use anhydrous THF for its dissolution to prevent precipitation and ensure consistent delivery to the synthesis column.

  • Trityl Monitoring: The colorimetric response of the dimethoxytrityl cation released during deblocking can be used to monitor stepwise coupling efficiency. A consistent and high absorbance reading at each cycle indicates efficient coupling. A sudden drop in the signal suggests a problem with the preceding coupling step.

By following these detailed application notes and protocols, researchers can achieve efficient incorporation of this compound, enabling the synthesis of high-quality methylphosphonate-modified oligonucleotides for a wide range of research and development applications.

References

Application Notes and Protocols for the Synthesis of Nuclease-Resistant Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells, limiting their therapeutic and diagnostic applications.[1][2] To overcome this limitation, various chemical modifications have been developed to enhance nuclease resistance, improve binding affinity to target sequences, and modulate pharmacokinetic properties.[][4] These nuclease-resistant oligonucleotides are pivotal in the development of antisense therapies, small interfering RNAs (siRNAs), aptamers, and diagnostic probes.[5][6][7] This document provides detailed application notes and experimental protocols for the synthesis of three major classes of nuclease-resistant oligonucleotides: Phosphorothioates, 2'-O-Methyl modified oligonucleotides, and Locked Nucleic Acids (LNAs).

Phosphorothioate (PS) Oligonucleotides

Phosphorothioate modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of an oligonucleotide.[2] This modification renders the internucleotide linkage more resistant to nuclease degradation.[2][8] PS-modified oligonucleotides are a cornerstone of antisense technology and have been successfully used in several FDA-approved drugs.[9][10]

Key Features:
  • Enhanced Nuclease Resistance: The PS linkage protects against degradation by both endo- and exonucleases.[1][2] It is recommended to include at least three PS bonds at the 5' and 3' ends to inhibit exonuclease activity.[2]

  • RNase H Activity: PS-modified antisense oligonucleotides, particularly when designed as "gapmers" with a central DNA region, can recruit RNase H to cleave the target RNA.[10][11]

  • Potential for Toxicity: High concentrations of fully phosphorothioated oligonucleotides can lead to non-specific protein binding and potential toxicity.[1][12]

Quantitative Data: Performance of Phosphorothioate Oligonucleotides
ParameterUnmodified OligonucleotidePhosphorothioate (PS) ModifiedReference
Serum Stability (Half-life) < 1 hour> 48 hours[13]
Thermal Stability (Tm) BaselineDecrease of 0.5°C to 1.5°C per modification[1][13]
Nuclease Resistance LowHigh[2][14]
Experimental Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis of PS-oligonucleotides using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Unmodified and/or modified nucleoside phosphoramidites

  • Activator: 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

  • Deblocking Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in dichloromethane (DCM)

  • Capping Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine

    • Cap B: 16% N-Methylimidazole in THF

  • Sulfurizing Reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT) in pyridine or 0.2 M Phenylacetyl Disulfide (PADS) in a 1:1 mixture of pyridine and acetonitrile.[9][15]

  • Cleavage and Deprotection Solution: Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)

  • Anhydrous acetonitrile

Procedure:

The synthesis follows a cyclical four-step process for each nucleotide addition:

  • Detritylation (Deblocking):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking reagent (e.g., 3% DCA in DCM).[11]

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.[11]

  • Coupling:

    • The next nucleoside phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.

    • The phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

  • Sulfurization:

    • To create the nuclease-resistant phosphorothioate linkage, the phosphite triester is sulfurized.

    • The sulfurizing reagent (e.g., DDTT or PADS) is passed through the column.[9][15] A contact time of approximately 1-4 minutes is typically used.[15]

    • The column is washed with anhydrous acetonitrile.

  • Capping:

    • Any unreacted 5'-hydroxyl groups (failure sequences) are capped to prevent them from participating in subsequent cycles.

    • The solid support is treated with the capping reagents (Cap A and Cap B).

    • The column is washed with anhydrous acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

  • The solid support is transferred to a sealed vial.

  • The AMA solution is added, and the mixture is heated at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[11]

  • The solution containing the crude oligonucleotide is collected, and the solvent is evaporated.

Purification:

  • The crude oligonucleotide is purified using methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Phosphorothioate_Synthesis_Workflow Start Start: 5'-DMT-Nucleoside on Solid Support Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Free_OH Free 5'-OH Group Detritylation->Free_OH Coupling 2. Coupling (Phosphoramidite + Activator) Free_OH->Coupling Phosphite Phosphite Triester Linkage Coupling->Phosphite Sulfurization 3. Sulfurization (e.g., DDTT, PADS) Phosphite->Sulfurization Phosphorothioate Phosphorothioate Linkage Sulfurization->Phosphorothioate Capping 4. Capping (Acetic Anhydride) Phosphorothioate->Capping Next_Cycle Repeat Cycle for Next Nucleotide Capping->Next_Cycle Next_Cycle->Detritylation Add another base End End of Synthesis: Cleavage & Deprotection Next_Cycle->End Sequence complete

Fig. 1: Automated Solid-Phase Synthesis Cycle for Phosphorothioate Oligonucleotides.

2'-O-Methyl (2'-OMe) Modified Oligonucleotides

The 2'-O-Methyl modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[2] This modification enhances both nuclease resistance and binding affinity to RNA targets.[2][14]

Key Features:
  • Increased Nuclease Stability: The 2'-OMe group provides steric hindrance, protecting the oligonucleotide from nuclease degradation.[16] DNA oligonucleotides with this modification are approximately 5- to 10-fold less susceptible to DNases.[2]

  • Enhanced Binding Affinity: This modification pre-organizes the sugar into an A-form helix, which is favorable for binding to complementary RNA, thus increasing the melting temperature (Tm) of the duplex.[2][11]

  • Reduced Immune Stimulation: The 2'-OMe modification can help in mitigating the innate immune response that can be triggered by foreign RNA molecules.[17]

Quantitative Data: Performance of 2'-O-Methyl Oligonucleotides
ParameterUnmodified RNA2'-O-Methyl (2'-OMe) Modified RNAReference
Nuclease Resistance (vs. DNases) Low5- to 10-fold higher resistance[2]
Thermal Stability (Tm of RNA:RNA duplex) BaselineIncreased[2]
Nuclease Degradation in Mycoplasma-contaminated media Readily degradedNot degraded[16]
Experimental Protocol: Solid-Phase Synthesis of 2'-O-Methyl Oligonucleotides

The synthesis of 2'-OMe oligonucleotides is very similar to the standard phosphoramidite synthesis cycle, with the primary difference being the use of 2'-O-Methyl phosphoramidite building blocks.

Materials:

  • DNA/RNA synthesizer

  • CPG solid support

  • 2'-O-Methyl RNA phosphoramidites (A, C, G, U)

  • Standard DNA phosphoramidites (if creating chimeras)

  • Activator: 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

  • Deblocking Reagent: 3% DCA or TCA in DCM

  • Capping Reagents: Cap A and Cap B

  • Oxidation Reagent: 0.02 M Iodine in THF/water/pyridine

  • Cleavage and Deprotection Solution: AMA solution

  • Anhydrous acetonitrile

Procedure:

The synthesis cycle is identical to the one described for phosphorothioates, with the exception of the oxidation step.

  • Detritylation: Removal of the 5'-DMT group.

  • Coupling: The 2'-O-Methyl phosphoramidite is coupled to the growing chain.

  • Capping: Acetylation of unreacted 5'-hydroxyl groups.

  • Oxidation: The phosphite triester is oxidized to a more stable phosphotriester using the iodine solution. This step is used instead of sulfurization when a standard phosphodiester backbone is desired between the 2'-OMe modified sugars. If a phosphorothioate backbone is desired in combination with the 2'-OMe modification, the sulfurization step described previously is used.

Post-Synthesis Cleavage and Deprotection:

  • The procedure is the same as for standard oligonucleotides, using AMA solution for cleavage and deprotection.

Purification:

  • Purification is typically performed using RP-HPLC or PAGE.

Two_Prime_OMe_Synthesis_Workflow Start Start: 5'-DMT-Nucleoside on Solid Support Detritylation 1. Detritylation Start->Detritylation Coupling 2. Coupling (2'-OMe Phosphoramidite) Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Next_Cycle Repeat Cycle Oxidation->Next_Cycle Next_Cycle->Detritylation Add another base End Cleavage & Deprotection Next_Cycle->End Sequence complete

Fig. 2: Synthesis Cycle for 2'-O-Methyl Oligonucleotides.

Locked Nucleic Acid (LNA) Oligonucleotides

Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose ring is "locked" in an A-form conformation by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[18] This conformational rigidity leads to unprecedented thermal stability and nuclease resistance.[18][19]

Key Features:
  • Exceptional Nuclease Resistance: The locked ribose structure provides significant protection against enzymatic degradation.[18]

  • Ultra-High Binding Affinity: LNA modifications dramatically increase the melting temperature of duplexes (an increase of 2-8 °C per LNA monomer), allowing for the design of shorter, more specific probes.[20][21]

  • Improved Mismatch Discrimination: The high binding affinity makes LNA-containing probes highly sensitive to single-base mismatches.[21]

Quantitative Data: Performance of LNA Oligonucleotides
ParameterUnmodified DNA/RNALocked Nucleic Acid (LNA) ModifiedReference
Thermal Stability (ΔTm per modification) Baseline+2 to +8 °C[20][21]
Nuclease Resistance LowVery High[18][21]
Recommended LNA content in longer oligos (>15 mers) N/Aup to 60% for 16-25 mers[20]
Experimental Protocol: Solid-Phase Synthesis of LNA Oligonucleotides

LNA oligonucleotides can be synthesized using standard automated DNA synthesizers with LNA phosphoramidites.[19] The protocol is similar to standard DNA/RNA synthesis but requires slightly modified cycle times.

Materials:

  • DNA/RNA synthesizer

  • CPG solid support

  • LNA phosphoramidites (A, C, G, T/U)

  • Standard DNA/RNA phosphoramidites (for chimeras)

  • Activator: DCI or ETT in anhydrous acetonitrile

  • Deblocking Reagent: 3% DCA or TCA in DCM

  • Capping Reagents: Cap A and Cap B

  • Oxidation/Sulfurization Reagent: As per desired backbone (Iodine for phosphodiester, DDTT for phosphorothioate)

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia

  • Anhydrous acetonitrile

Procedure:

The synthesis cycle is generally the same as for standard oligonucleotides, with the following adjustments:

  • Detritylation: Standard procedure.

  • Coupling: A slightly longer coupling time is often required for LNA phosphoramidites to ensure high coupling efficiency.[19]

  • Capping: Standard procedure.

  • Oxidation/Sulfurization: A slightly longer oxidation/sulfurization time may also be beneficial.[19]

Post-Synthesis Cleavage and Deprotection:

  • The solid support is treated with concentrated aqueous ammonia at 55-65°C overnight to cleave the LNA-containing oligonucleotide and remove protecting groups.[19][21]

  • The crude oligonucleotide solution is collected.

Purification:

  • The DMT-on LNA oligonucleotide can be purified by Reversed-Phase Cartridge or HPLC, followed by detritylation and desalting.

LNA_Synthesis_Workflow Start Start: 5'-DMT-Nucleoside on Solid Support Detritylation 1. Detritylation Start->Detritylation Coupling 2. Coupling (LNA Phosphoramidite) Longer wait time Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation/Sulfurization Longer wait time Capping->Oxidation Repeat Repeat Cycle Oxidation->Repeat Repeat->Detritylation Next LNA/DNA/RNA base Cleavage Cleavage & Deprotection (Conc. Aqueous Ammonia) Repeat->Cleavage Synthesis Complete Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Fig. 3: General Workflow for LNA Oligonucleotide Synthesis.

Applications and Mechanisms of Action

Nuclease-resistant oligonucleotides are employed in various applications, primarily leveraging two mechanisms: antisense inhibition and RNA interference.

Antisense Mechanism

Antisense oligonucleotides (ASOs) are single-stranded molecules designed to bind to a specific messenger RNA (mRNA) sequence.[22] This binding can inhibit the function of the target mRNA through several mechanisms, most notably RNase H-mediated degradation.[10][11]

Antisense_Mechanism ASO Antisense Oligonucleotide (ASO) (e.g., PS-DNA gapmer) Hybridization ASO-mRNA Hybridization ASO->Hybridization mRNA Target mRNA in Cytoplasm mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage NoProtein Inhibition of Protein Translation Cleavage->NoProtein

Fig. 4: RNase H-Dependent Antisense Mechanism.
RNA Interference (RNAi) Mechanism

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that can induce sequence-specific gene silencing.[6] Synthetic siRNAs with nuclease-resistant modifications are introduced into cells, where they are incorporated into the RNA-Induced Silencing Complex (RISC).[6][23] The antisense strand of the siRNA then guides RISC to cleave the complementary target mRNA.[23]

RNAi_Mechanism siRNA Synthetic siRNA Duplex (with modifications) RISC_Loading Loading into RISC (RNA-Induced Silencing Complex) siRNA->RISC_Loading Strand_Separation Strand Separation (Passenger Strand Discarded) RISC_Loading->Strand_Separation Active_RISC Activated RISC (with Guide Strand) Strand_Separation->Active_RISC Binding RISC binds to target mRNA Active_RISC->Binding mRNA_Target Target mRNA mRNA_Target->Binding Cleavage mRNA Cleavage by Ago2 Binding->Cleavage Silencing Gene Silencing Cleavage->Silencing

Fig. 5: The RNA Interference (RNAi) Pathway for Gene Silencing.

References

Application Notes and Protocols for dG(iBu)-Methyl Phosphonamidite in Antisense Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for the specific modulation of gene expression. Their efficacy, however, is often limited by rapid degradation by cellular nucleases. Chemical modifications to the oligonucleotide backbone are a key strategy to enhance stability and improve pharmacokinetic properties. One such modification is the methylphosphonate linkage, which is introduced during solid-phase synthesis using methylphosphonamidite building blocks such as 5'-DMTr-dG(iBu)-Methyl phosphonamidite.

This document provides detailed application notes and protocols for the use of dG(iBu)-Methyl phosphonamidite in the synthesis and evaluation of methylphosphonate-modified antisense oligonucleotides.

Chemical Properties of this compound

This compound is a specialized phosphoramidite monomer used in automated oligonucleotide synthesis to create nuclease-resistant methylphosphonate linkages.[1] Key features of its chemical structure include:

  • 5'-DMTr Group: The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl function of the deoxyguanosine nucleoside, preventing unwanted side reactions during synthesis. It is removed at the beginning of each coupling cycle to allow for chain elongation.

  • N2-isobutyryl (iBu) Group: The isobutyryl group protects the exocyclic amine of the guanine base, preventing branching and other side reactions during synthesis.

  • Methyl Phosphonamidite Moiety: This reactive group at the 3'-position enables the formation of a neutral methylphosphonate internucleotide linkage, replacing the naturally occurring negatively charged phosphodiester bond.

Physicochemical Properties:

PropertyValue
Molecular Formula C42H53N6O7P
Molecular Weight 784.89 g/mol
CAS Number 115131-08-3
Appearance White to off-white powder
Solubility Soluble in anhydrous tetrahydrofuran (THF)
Storage -20°C under dry conditions

Advantages and Considerations of Methylphosphonate Modification

The introduction of methylphosphonate linkages into antisense oligonucleotides offers several advantages, but also presents some considerations that must be taken into account during drug design and development.

Advantages:

  • Enhanced Nuclease Resistance: The neutral methylphosphonate backbone is not recognized by many cellular nucleases, leading to a significant increase in the oligonucleotide's half-life in biological fluids.[2]

  • Improved Cellular Uptake: The reduced negative charge of the backbone can facilitate passage across cell membranes, potentially leading to improved cellular uptake compared to unmodified oligonucleotides.

Considerations:

  • Reduced Binding Affinity (Tm): The methylphosphonate modification can lead to a decrease in the melting temperature (Tm) of the oligonucleotide-RNA duplex, which may impact target binding affinity.[3]

  • Chirality: The phosphorus center of the methylphosphonate linkage is chiral, resulting in a mixture of Rp and Sp diastereomers for each linkage. This can influence the hybridization properties of the oligonucleotide.

  • RNase H Activity: Oligonucleotides with a high density of methylphosphonate linkages may not efficiently recruit RNase H, an enzyme crucial for the degradation of the target mRNA in one of the primary antisense mechanisms.[2][4] Chimeric designs, incorporating stretches of phosphodiester or phosphorothioate linkages, are often employed to overcome this limitation.

Data Presentation

Table 1: Comparative Melting Temperatures (Tm) of Methylphosphonate-Modified vs. Unmodified Oligonucleotides
Oligonucleotide Sequence & ModificationTargetTm (°C)ΔTm vs. Unmodified (°C)Reference
15-mer (Unmodified Phosphodiester)RNA60.8-[3]
15-mer (All Methylphosphonate, Rp/Sp mix)RNA34.3-26.5[3]
15-mer (Alternating Methylphosphonate/Phosphodiester)RNA40.6-20.2[3]
14-mer (Unmodified Phosphodiester)DNA36-[5]
14-mer (All Methylphosphonate)DNANo cooperative melting-[5]
Table 2: Nuclease Resistance of Methylphosphonate-Modified Oligonucleotides
Oligonucleotide ModificationMatrixHalf-life (t1/2)Reference
Unmodified Phosphodiester10% Fetal Bovine Serum12 min[6]
2'-Deoxy alternating MP/DE10% Fetal Bovine Serum>24 h[6]
Unmodified DeoxyoligonucleotideHeLa Cell Nuclear ExtractRapidly degraded[2]
Alternating MethylphosphonateHeLa Cell Nuclear ExtractUnchanged after 70 min[2]
Phosphodiester OligonucleotideMouse Plasma~5 min[7]
Methylphosphonate OligonucleotideMouse Plasma17 min[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Methylphosphonate-Containing Oligonucleotide

This protocol outlines the steps for synthesizing a chimeric oligonucleotide containing both phosphodiester and methylphosphonate linkages on an automated DNA synthesizer.

1. Reagent Preparation:

  • Phosphoramidites: Prepare 0.1 M solutions of standard DNA phosphoramidites (dA, dC, dT) in anhydrous acetonitrile.
  • dG(iBu)-Methyl Phosphonamidite: Prepare a 0.1 M solution of this compound in anhydrous tetrahydrofuran (THF).
  • Activator: Use a 0.3 M solution of 5-(Benzylthio)-1H-tetrazole in acetonitrile.
  • Oxidizer: Use a low-water content iodine solution (e.g., 0.02 M I2 in THF/Pyridine/H2O).
  • Capping Reagents: Standard capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
  • Deblocking Reagent: 4% Dichloroacetic acid in 1,2-dichloroethane.

2. Synthesizer Setup:

  • Install the reagent bottles on the synthesizer.
  • Prime all lines to ensure fresh reagents are delivered to the synthesis column.
  • Install the appropriate solid support column (e.g., CPG) with the desired 3'-terminal nucleoside.

3. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction. For each nucleotide addition, the following cycle is performed:

StepReagent/ActionTimePurpose
1. Deblocking4% DCA in DCE80 secRemoves the 5'-DMTr protecting group.
2. WashingAcetonitrile60 secRemoves the deblocking solution and residual acid.
3. CouplingPhosphoramidite + Activator2 min (standard) / 6 min (methylphosphonamidite)Couples the next nucleotide to the growing chain.[8]
4. CappingCap A + Cap B30 secBlocks any unreacted 5'-hydroxyl groups to prevent failure sequence elongation.
5. OxidationLow-water Iodine Solution30 secOxidizes the phosphite triester to a more stable phosphate or methylphosphonate.
6. WashingAcetonitrile60 secPrepares the column for the next cycle.

4. Post-Synthesis:

  • After the final cycle, the oligonucleotide is left on the solid support with the terminal 5'-DMTr group either on or off, depending on the chosen purification method.

Protocol 2: Cleavage and Deprotection of Methylphosphonate Oligonucleotides

This one-pot procedure is optimized for the base-labile methylphosphonate linkages.

1. Initial Cleavage and Partial Deprotection:

  • Transfer the solid support from the synthesis column to a 2 mL screw-cap microtube.
  • Add 0.5 mL of a freshly prepared solution of concentrated aqueous ammonium hydroxide/ethanol/acetonitrile (10/45/45, v/v/v).
  • Agitate the mixture for 30 minutes at room temperature.

2. Full Deprotection:

  • Add 0.5 mL of ethylenediamine to the tube.
  • Continue to agitate the mixture for 6 hours at room temperature.[8]

3. Quenching and Neutralization:

  • Dilute the solution to 15 mL with water.
  • Adjust the pH to 7 with 6 M hydrochloric acid in acetonitrile/water (1:9).

4. Desalting:

  • The crude, deprotected oligonucleotide solution is now ready for purification. It can be desalted using a suitable cartridge or column.

Protocol 3: Purification by Reversed-Phase HPLC

1. Equipment and Reagents:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column.
  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
  • Mobile Phase B: Acetonitrile.

2. Purification Procedure (DMT-on):

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
  • Inject the crude oligonucleotide solution.
  • Elute with a linear gradient of increasing acetonitrile concentration. The DMT-on full-length product will be the most retained, hydrophobic peak.
  • Collect the peak corresponding to the full-length product.
  • Dry the collected fraction.

3. DMT Removal:

  • Resuspend the dried oligonucleotide in 80% aqueous acetic acid and leave for 30 minutes at room temperature.
  • Quench the reaction by adding a basic buffer or by immediate desalting.
  • Desalt the final product using a suitable column to remove the cleaved DMT group and salts.

Protocol 4: In Vitro Assessment of Antisense Activity by qRT-PCR

This protocol describes how to measure the knockdown of a target mRNA in cultured cells following treatment with a methylphosphonate-modified ASO.

1. Cell Culture and Transfection:

  • Plate cells at a density that will result in 70-80% confluency at the time of transfection.
  • Prepare a transfection mix containing the ASO and a suitable transfection reagent (e.g., a lipid-based reagent) in serum-free media, according to the manufacturer's instructions.
  • Add the transfection mix to the cells and incubate for the desired time (e.g., 24-48 hours). Include a negative control ASO (scrambled sequence) and an untreated control.

2. RNA Extraction:

  • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

3. Reverse Transcription:

  • Synthesize cDNA from the total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

4. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene, and primers for a housekeeping gene (e.g., GAPDH, ACTB).
  • Perform the qPCR reaction in a real-time PCR instrument.
  • Analyze the data using the ΔΔCt method to determine the relative fold change in target mRNA expression in ASO-treated cells compared to controls.

Visualizations

cluster_synthesis Solid-Phase Synthesis start Start Synthesis (Solid Support) deblock Deblocking (Remove DMTr) start->deblock couple_std Coupling (Standard Amidite) deblock->couple_std Standard Linkage couple_mp Coupling (dG(iBu)-Methyl Phosphonamidite) deblock->couple_mp Methylphosphonate Linkage cap Capping couple_std->cap couple_mp->cap oxidize Oxidation cap->oxidize oxidize->deblock Repeat for next cycle end_synth Full-Length Oligonucleotide (on support) oxidize->end_synth Final Cycle

Caption: Automated solid-phase synthesis cycle for incorporating dG(iBu)-Methyl phosphonamidite.

cluster_workflow Experimental Workflow synthesis 1. Automated Synthesis deprotection 2. Cleavage & Deprotection synthesis->deprotection purification 3. HPLC Purification deprotection->purification characterization 4. Characterization (e.g., Mass Spec) purification->characterization cell_culture 5. Cell Transfection purification->cell_culture analysis 6. Activity Assessment (qRT-PCR / Western Blot) cell_culture->analysis results Results: Target Knockdown analysis->results

Caption: Overall experimental workflow for antisense oligonucleotide evaluation.

cluster_mechanism Antisense Mechanism with Methylphosphonate ASO cluster_outcomes aso Methylphosphonate ASO cell Cell Membrane aso->cell Cellular Uptake (Endocytosis) mrna Target mRNA aso->mrna Hybridization nuclease Nuclease aso->nuclease Increased Resistance endosome Endosome cell->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape cytoplasm->mrna ribosome Ribosome mrna->ribosome Translation rnaseh RNase H mrna->rnaseh Recruitment (if chimeric) translation_block Translation Arrest mrna->translation_block Steric Hindrance degradation mRNA Cleavage rnaseh->degradation

Caption: Mechanism of action for methylphosphonate-modified antisense oligonucleotides.

References

Application Notes and Protocols for Incorporating Methyl Phosphonate Linkages into DNA/RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phosphonate (MP) modified oligonucleotides are synthetic analogs of DNA and RNA where a non-bridging oxygen in the phosphodiester linkage is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and chiral. These unique properties offer significant advantages for therapeutic and research applications, primarily due to enhanced nuclease resistance and improved cellular uptake. This document provides detailed application notes, protocols, and key data for the incorporation and analysis of methyl phosphonate linkages in nucleic acid sequences.

Methyl phosphonate oligonucleotides were among the first generation of antisense molecules designed to overcome the rapid degradation of unmodified DNA and RNA in biological systems.[1] Their neutral backbone is resistant to cellular nucleases, which significantly increases their stability and potential for therapeutic efficacy.[1][2] While they have been somewhat superseded by other modifications like phosphorothioates in certain applications, their unique characteristics, including their impact on duplex stability and RNase H activation, continue to make them valuable tools in drug development and molecular biology research.[2][3]

Key Properties and Applications

The primary advantages of incorporating methyl phosphonate linkages stem from their altered backbone chemistry:

  • Nuclease Resistance: The replacement of the anionic phosphodiester group with a neutral methylphosphonate linkage confers significant resistance to degradation by cellular nucleases.[1][4] Oligonucleotides with alternating methylphosphonate residues have shown exceptional stability in cellular extracts compared to their unmodified counterparts.[2][5]

  • Cellular Uptake: The neutral charge of the methyl phosphonate backbone is thought to facilitate passive diffusion across cell membranes, potentially improving intracellular delivery compared to charged oligonucleotides.[4] However, studies have shown that cellular uptake can be complex, with phosphorothioates sometimes exhibiting higher uptake levels.[6]

  • Modulation of Duplex Stability: The effect of methyl phosphonate modification on the thermal stability (Tm) of DNA/RNA duplexes is complex and depends on the stereochemistry (Rp or Sp configuration) of the chiral phosphorus center. Generally, racemic mixtures of methyl phosphonate linkages tend to destabilize duplexes compared to unmodified phosphodiester linkages.[7][8] Specifically, the Rp diastereomer has been shown to be more stabilizing than the Sp form.[8]

  • Antisense Applications: Methyl phosphonate oligonucleotides are widely used as antisense agents to inhibit gene expression.[1][3] They can act via an RNase H-independent mechanism by sterically blocking translation or splicing.[9] However, a high density of methyl phosphonate modifications can inhibit the activity of RNase H, an enzyme crucial for the degradation of the target mRNA in some antisense strategies.[2][3][5] Therefore, chimeric oligonucleotides with regions of phosphodiester or phosphorothioate linkages are often designed to retain RNase H activity.[5]

Quantitative Data Summary

Table 1: Thermal Stability (Melting Temperature, Tm) of Methyl Phosphonate (MP) Modified Oligonucleotides
Oligonucleotide TypeComplementary StrandTm (°C)ΔTm vs. Unmodified (°C)Reference
15-mer Unmodified DNARNA60.8N/A[8]
15-mer All-MP DNA (racemic)RNA34.3-26.5[8]
15-mer Alternating MP/PO DNA (racemic)RNA40.6-20.2[8]
15-mer Alternating MP/PO DNA (Rp chiral)RNA55.1-5.7[8]
15-mer Unmodified DNADNA45.1N/A[8]
15-mer Phosphorothioate DNARNA33.9-11.2[8]
14-mer Unmodified DNASelf-complementary38.3 (0.8M NaCl)N/A[10]
14-mer Methylphosphonate DNASelf-complementary< UnmodifiedDestabilized[10]
14-mer Phosphorothioate DNASelf-complementary< MethylphosphonateMore Destabilized[10]
Table 2: Nuclease Resistance of Methyl Phosphonate (MP) Modified Oligonucleotides
Oligonucleotide TypeAssay ConditionStability/ResistanceReference
Unmodified DeoxyoligonucleotideHeLa cell nuclear extractRapidly degraded[2][5]
Alternating MP DeoxyoligonucleotideHeLa cell nuclear extractUnchanged after 70 minutes[2][5]
Chimeric MP-DNA/LNA3'-exonucleolytic degradationMuch higher resistance than DNA/LNA[1]
Table 3: Cellular Uptake Comparison
Oligonucleotide TypeCell TypeRelative UptakeReference
Phosphorothioate (S-oligo)Mouse spleen cellsHighest[6]
Terminal Phosphorothioate (S-O-oligo)Mouse spleen cellsHigh[6]
Phosphodiester (O-oligo)Mouse spleen cellsModerate[6]
Methylphosphonate (MP-O-oligo)Mouse spleen cellsLowest[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methyl Phosphonate Modified Oligonucleotides

This protocol outlines the general steps for automated solid-phase synthesis using phosphoramidite chemistry. Methylphosphonamidite monomers are used in place of standard phosphoramidites at the desired positions.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Standard deoxy- or ribonucleoside phosphoramidites

  • Deoxynucleoside methylphosphonamidites (for DNA) or Ribonucleoside methylphosphonamidites (for RNA)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping solutions (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Preparation: Ensure all reagents are fresh and anhydrous. Install the appropriate phosphoramidite and methylphosphonamidite monomers on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles for each nucleotide addition.

    • Step A: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This is followed by washing with acetonitrile.

    • Step B: Coupling: The next nucleoside, either a standard phosphoramidite or a methylphosphonamidite, is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside. Coupling times for methylphosphonamidites may need to be extended compared to standard phosphoramidites.

    • Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Step D: Oxidation: The newly formed phosphite triester or methylphosphonite linkage is oxidized to the more stable pentavalent phosphate or methylphosphonate linkage using the oxidizing solution.

  • Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

  • Final Detritylation: The terminal 5'-DMT group is typically left on if DMT-on purification is planned, or removed if DMT-off purification is preferred.

Protocol 2: Deprotection and Cleavage of Methyl Phosphonate Modified RNA

Deprotection of methyl phosphonate modified RNA requires specific conditions to remove protecting groups from the bases and the 2'-hydroxyls without degrading the RNA or the methylphosphonate linkage.[7]

Materials:

  • Concentrated aqueous ammonium hydroxide (28% NH₃ in H₂O)

  • Ethanol

  • Acetonitrile

  • Ethylenediamine

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methylpyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Transfer Solid Support: Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap microtube.[7]

  • Initial Base Deprotection: Add 0.5 mL of a mixture of concentrated aqueous ammonium hydroxide/ethanol/acetonitrile (10/45/45, v/v/v) and agitate for 30 minutes at room temperature.[7]

  • Methylphosphonate Linkage and Base Deprotection: Add 0.5 mL of ethylenediamine and agitate the mixture for 5 hours at room temperature.[7]

  • Cleavage from Support: Centrifuge the tube and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube. Wash the CPG beads with a suitable solvent (e.g., ethanol/acetonitrile/water) and combine the wash with the supernatant.

  • Drying: Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-Hydroxyl Deprotection (for RNA):

    • Resuspend the dried pellet in DMSO.

    • Add TEA·3HF/NMP solution.

    • Incubate at 65°C for 1.5 to 2.5 hours.

  • Quenching and Precipitation: Quench the reaction and precipitate the oligonucleotide using an appropriate buffer and butanol.

  • Purification: The crude oligonucleotide is now ready for purification by HPLC.

Protocol 3: Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC):

  • Anion-Exchange HPLC: This method is effective for purifying the crude product and separating the diastereomers of methyl phosphonate modified oligonucleotides.[7]

  • Reversed-Phase HPLC: This is a common method for purifying oligonucleotides, especially when using DMT-on purification. The hydrophobic DMT group allows for the separation of full-length products from truncated failure sequences.[11]

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to characterize the phosphorus-containing backbone, and 2D NMR techniques like ROESY can be used to determine the absolute configuration (Rp or Sp) of the chiral methylphosphonate linkages.[13]

  • UV Melting Analysis: The thermal stability (Tm) of the modified oligonucleotide hybridized to its complementary strand is determined by measuring the change in UV absorbance as a function of temperature.[8]

Protocol 4: RNase H Cleavage Assay

This assay determines the ability of a methyl phosphonate-modified oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Methyl phosphonate-modified oligonucleotide

  • Target RNA (radiolabeled or fluorescently labeled)

  • RNase H enzyme (e.g., from E. coli)

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.8, 40 mM KCl, 8 mM MgCl₂, 1 mM DTT)[14]

  • Nuclease-free water

  • Denaturing polyacrylamide gel

Procedure:

  • Hybridization: Anneal the methyl phosphonate-modified oligonucleotide with the labeled target RNA by heating to 90°C and slowly cooling to room temperature.

  • RNase H Reaction:

    • Incubate the DNA/RNA hybrid in the RNase H reaction buffer.

    • Initiate the reaction by adding RNase H.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).[14]

  • Quenching: Stop the reaction by adding a chelating agent like EDTA.

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis. Cleavage of the RNA target will result in smaller fragments.

  • Quantification: Quantify the amount of cleaved and uncleaved RNA to determine the efficiency of RNase H-mediated cleavage.

Visualizations

Chemical Structures

cluster_PO Phosphodiester Linkage cluster_MP Methyl Phosphonate Linkage p1 5' o1 O p1->o1 p2 P o1->p2 o2 O⁻ p2->o2 o3 O p2->o3 o5 O p2->o5 p3 3' o3->p3 o4 = p4 5' o6 O p4->o6 p5 P o6->p5 ch3 CH₃ p5->ch3 o7 O p5->o7 o9 O p5->o9 p6 3' o7->p6 o8 =

Caption: Comparison of phosphodiester and methyl phosphonate linkages.

Solid-Phase Synthesis Workflow

start Start: CPG Support with 1st Nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add Methylphosphonamidite) detritylation->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (P(III) -> P(V)) capping->oxidation repeat Repeat Cycle for next Nucleotide oxidation->repeat repeat->detritylation Yes cleavage 5. Cleavage & Deprotection repeat->cleavage No purification 6. Purification (HPLC) cleavage->purification end Final Product purification->end

Caption: Workflow for solid-phase synthesis of methyl phosphonate oligonucleotides.

Antisense Mechanism of Action

cluster_cell Cell cluster_block Steric Blockade cluster_cleavage RNase H-mediated Cleavage mp_oligo Methyl Phosphonate Antisense Oligo (ASO) mrna Target mRNA mp_oligo->mrna Hybridization block Translation Inhibition mp_oligo->block Leads to cleavage mRNA Degradation mp_oligo->cleavage Can lead to (if chimeric) ribosome Ribosome rnaseh RNase H No Protein Synthesis No Protein Synthesis block->No Protein Synthesis cleavage->No Protein Synthesis

Caption: Antisense mechanisms of methyl phosphonate oligonucleotides.

References

Application Notes and Protocols: Deprotection of the Isobutyryl (iBu) Group on Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common conditions and protocols for the deprotection of the N²-isobutyryl (iBu) group on guanosine residues. This protecting group is widely used in chemical synthesis, particularly in the assembly of oligonucleotides, due to its stability during synthesis cycles and reliable removal under basic conditions. The following sections detail various deprotection strategies, present quantitative data for easy comparison, and provide step-by-step experimental protocols.

Introduction

The isobutyryl (iBu) group is a standard protecting group for the exocyclic amine of guanosine (dG) in phosphoramidite-based oligonucleotide synthesis. Its removal is a critical final step to yield a functional oligonucleotide. The rate-determining step in standard oligonucleotide deprotection is often the cleavage of the iBu group from guanine bases.[1][2] Incomplete removal can lead to impurities that compromise the biological activity and physical properties of the final product. Therefore, optimized and reliable deprotection protocols are essential.

The choice of deprotection reagent and conditions depends on the overall stability of the synthesized molecule. While robust conditions are available for standard DNA and RNA oligonucleotides, milder protocols are required for molecules containing sensitive labels, dyes, or other base-labile modifications.

Data Presentation: Deprotection Conditions for iBu-Guanosine

The following table summarizes various conditions for the removal of the iBu protecting group from guanosine, primarily in the context of oligonucleotide deprotection.

MethodReagentTemperature (°C)TimeNotes
Standard Deprotection Concentrated Ammonium Hydroxide (~30%)Room Temperature36 hoursTraditional method; requires fresh ammonium hydroxide for reliable results.[2]
Concentrated Ammonium Hydroxide (~30%)558 - 16 hoursA common accelerated condition for standard oligonucleotides.[2][3][4]
Concentrated Ammonium Hydroxide (~30%)658 hoursFurther acceleration of the deprotection process.[2]
UltraFAST Deprotection Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v)Room Temperature120 minutesFaster than ammonium hydroxide alone.[1]
Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v)5510 minutesSignificantly reduces deprotection time.[1][5]
Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v)655 - 10 minutesA widely used rapid deprotection method. Requires acetyl-protected dC to avoid side reactions.[1][5][6]
Mild Deprotection 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUsed for highly sensitive molecules. Requires "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) for efficient deprotection of all bases.[1][7]
Alternative Mild Deprotection t-Butylamine / Water (1:3, v/v)606 hoursSuitable for oligonucleotides containing sensitive moieties like TAMRA dyes.[1][2]
t-Butylamine / Methanol / Water (1:1:2, v/v/v)55OvernightAn alternative mild condition for sensitive molecules.[1][2]

Experimental Protocols

The following are detailed protocols for the most common methods of iBu deprotection from guanosine, typically performed after solid-phase oligonucleotide synthesis.

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol is suitable for standard DNA oligonucleotides without base-labile modifications.

Materials:

  • N²-isobutyryl-guanosine-containing compound (e.g., on a solid support)

  • Concentrated ammonium hydroxide (28-30% NH₃ basis), fresh

  • Screw-cap, chemically resistant vials

  • Heating block or oven

  • Vacuum concentrator

Procedure:

  • Cleavage from Support: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial. Add 1-2 mL of fresh, concentrated ammonium hydroxide. Seal the vial tightly.[3]

  • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[3]

  • Deprotection: Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial.

  • Seal the vial and heat at 55°C for 8-16 hours.[3]

  • Work-up: Cool the vial to room temperature.

  • Remove the cap and evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Resuspend the deprotected product in an appropriate buffer or sterile water for analysis or purification.

Protocol 2: UltraFAST Deprotection with AMA Reagent

This is a rapid method suitable for high-throughput applications. It is critical to use acetyl-protected deoxycytidine (Ac-dC) during synthesis to prevent the formation of N⁴-methyl-dC.[5]

Materials:

  • N²-isobutyryl-guanosine-containing compound

  • Ammonium Hydroxide / 40% Methylamine (AMA) solution (1:1, v/v)

  • Screw-cap, chemically resistant vials

  • Heating block set to 65°C

  • Vacuum concentrator

Procedure:

  • Cleavage and Deprotection: Transfer the solid support to a screw-cap vial. Add 1-2 mL of AMA reagent.

  • Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.[1][5]

  • Work-up: Remove the vial from the heat and cool to room temperature.

  • Carefully uncap the vial in a fume hood and evaporate the AMA solution to dryness using a vacuum concentrator.

  • Resuspend the deprotected product in an appropriate buffer or sterile water.

Protocol 3: UltraMILD Deprotection with Potassium Carbonate in Methanol

This protocol is designed for oligonucleotides with extremely sensitive functionalities that cannot tolerate the harsh conditions of ammonium hydroxide or AMA. This method requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and a compatible capping mixture during synthesis for all bases to be successfully deprotected.[1][7]

Materials:

  • Synthesized compound on a succinate-based solid support (standard linkers may not be fully cleaved)

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol

  • 2 M Triethylammonium acetate (TEAA) or a similar neutralizing agent

  • Screw-cap, chemically resistant vials

Procedure:

  • Cleavage and Deprotection: Transfer the solid support to a vial and add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[3][7]

  • Incubation: Seal the vial and incubate at room temperature for 4 hours with occasional swirling.[3][7]

  • Neutralization: Add an equal volume of 2 M TEAA to neutralize the solution. This step is crucial before any evaporation to prevent degradation of the product.[3]

  • Purification: The oligonucleotide can now be purified directly. Evaporation of the deprotection solution is typically not required before DMT-on purification methods.[3]

Mandatory Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_reagents Deprotection Conditions Start N²-iBu-Guanosine (Protected) Deprotection Deprotection Step Start->Deprotection Product Guanosine (Deprotected) Deprotection->Product Ammonia Conc. NH4OH 55°C, 8-16h Ammonia->Deprotection AMA AMA 65°C, 10 min AMA->Deprotection K2CO3 0.05M K2CO3/MeOH RT, 4h K2CO3->Deprotection

Caption: General workflow for the deprotection of N²-isobutyryl guanosine.

References

Application Notes and Protocols for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite used in the chemical synthesis of oligonucleotides. It is a key building block for introducing a methyl phosphonate modification into a DNA sequence. This modification, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, renders the resulting oligonucleotide resistant to nuclease degradation. This property is highly desirable for therapeutic applications, such as antisense oligonucleotides and siRNA, as it enhances the stability and prolongs the in vivo half-life of the drug. The isobutyryl (iBu) protecting group on the guanine base and the dimethoxytrityl (DMTr) group on the 5'-hydroxyl position ensure selective and efficient coupling during solid-phase oligonucleotide synthesis.

Solvent Selection and Solubility

The choice of solvent for dissolving this compound is critical for successful oligonucleotide synthesis. Due to its specific chemical properties, this phosphonamidite exhibits solubility constraints in the commonly used solvent, anhydrous acetonitrile.

Recommended Solvent:

  • Anhydrous Tetrahydrofuran (THF) is the recommended solvent for dissolving this compound.[1][2]

Alternative Solvent (with potential limitations):

  • Anhydrous Acetonitrile (MeCN) is the standard solvent for most other phosphonamidites. While some sources mention its general use, for dG-methylphosphonamidites specifically, THF is preferred to ensure complete dissolution and avoid precipitation, which can clog the fluidics of an automated DNA synthesizer.[1][2][3]

Critical Consideration: Anhydrous Conditions The phosphonamidite linkage is highly susceptible to hydrolysis. Therefore, it is imperative to use anhydrous solvents (water content < 30 ppm, preferably < 10 ppm) and to handle the phosphonamidite and its solutions under an inert atmosphere (e.g., argon or dry nitrogen) to prevent degradation.[4][5] The use of molecular sieves (3Å) is recommended to maintain the anhydrous state of the solvent and the prepared phosphonamidite solution.[5][6]

Quantitative Data Summary

While precise solubility data is often determined empirically, the following table summarizes the recommended concentrations for oligonucleotide synthesis.

ParameterValueSolventNotes
Recommended Concentration 0.1 MAnhydrous THFA standard concentration for phosphonamidite solutions in automated synthesis.[5][6]
Molecular Weight 784.88 g/mol --

To prepare a 0.1 M solution, the required mass of this compound can be calculated using the formula:

Mass (g) = 0.1 mol/L * Volume (L) * 784.88 g/mol

For example, to prepare 10 mL (0.01 L) of a 0.1 M solution, 0.785 g of the phosphonamidite would be required.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF), DNA synthesis grade

  • Activated 3Å molecular sieves

  • Inert gas (Argon or dry Nitrogen)

  • Septum-sealed vial appropriate for the DNA synthesizer

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

  • Under a stream of inert gas, quickly weigh the required amount of the phosphonamidite and transfer it to the septum-sealed vial.

  • Using a syringe that has been purged with inert gas, add the calculated volume of anhydrous THF to the vial.

  • Gently swirl the vial to dissolve the phosphonamidite completely. Avoid vigorous shaking to minimize shearing of the molecule.

  • Add a small amount of activated 3Å molecular sieves to the bottom of the vial to ensure the solution remains anhydrous.[5]

  • Seal the vial tightly with the septum cap.

  • The prepared solution is now ready for installation on the DNA synthesizer.

Protocol 2: Automated Oligonucleotide Synthesis with this compound

This protocol assumes the use of a standard automated solid-phase oligonucleotide synthesizer employing phosphoramidite chemistry.

Synthesis Cycle: The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The key steps in each cycle are:

  • Detritylation: Removal of the 5'-DMTr protecting group from the nucleotide attached to the solid support, typically using a solution of trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: Activation of the dissolved this compound with an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) and subsequent coupling to the free 5'-hydroxyl group of the support-bound nucleotide. A recommended coupling time for methyl phosphonamidites is 5-6 minutes.[2][7]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 3: Cleavage and Deprotection

Due to the base-lability of the methyl phosphonate linkage, standard deprotection procedures with concentrated ammonium hydroxide at elevated temperatures should be avoided. A milder, two-step deprotection protocol is recommended.[2]

Materials:

  • Ammonium hydroxide/ethanol/acetonitrile solution (e.g., 10:45:45 v/v/v)

  • Ethylenediamine

  • Acetonitrile/water (1:1 v/v)

  • 6M Hydrochloric acid in acetonitrile/water (1:9 v/v)

Procedure:

  • After synthesis, dry the solid support containing the synthesized oligonucleotide.

  • Transfer the support to a sealed vial.

  • Add the ammonium hydroxide/ethanol/acetonitrile solution to the support and let it stand at room temperature for 30 minutes. This step cleaves the oligonucleotide from the solid support.

  • Add ethylenediamine to the vial, reseal, and let it stand at room temperature for an additional 6 hours to remove the isobutyryl protecting group from the guanine bases.[2]

  • Carefully decant the supernatant containing the cleaved and partially deprotected oligonucleotide.

  • Wash the support twice with an acetonitrile/water solution and combine the washes with the supernatant.

  • Neutralize the solution to pH 7 with the hydrochloric acid solution.[2]

  • The resulting solution contains the crude oligonucleotide with the methyl phosphonate linkages and can be purified using standard techniques such as reverse-phase HPLC or cartridge purification.

Stability and Storage

  • Solid Phosphonamidite: Store in a freezer at -20°C under an inert atmosphere.[8]

  • Phosphonamidite Solution: Solutions of phosphonamidites in anhydrous THF or acetonitrile are less stable than the solid form. The stability of dG phosphonamidites is lower than that of other nucleoside phosphonamidites.[9][10] It is recommended to use freshly prepared solutions. If storage is necessary, store the solution at 2-8°C under an inert atmosphere for no longer than 24-48 hours.[7] For longer-term storage, freezing at -20°C is possible, but the solution should be allowed to warm to room temperature before use to prevent water condensation.

Visualizations

Dissolution_Workflow cluster_preparation Phosphonamidite Solution Preparation start Start: Equilibrate Phosphonamidite to Room Temperature weigh Weigh Phosphonamidite (under inert gas) start->weigh Prevent condensation add_solvent Add Anhydrous THF weigh->add_solvent dissolve Gently Swirl to Dissolve add_solvent->dissolve add_sieves Add Molecular Sieves dissolve->add_sieves Maintain anhydrous state ready Solution Ready for Synthesizer add_sieves->ready

Caption: Workflow for the preparation of this compound solution.

Oligo_Synthesis_Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling Free 5'-OH Capping Capping Coupling->Capping Chain Elongation Oxidation Oxidation Capping->Oxidation Block Failures Oxidation->Detritylation Stabilize Linkage (Next Cycle)

Caption: The four main steps of the phosphoramidite cycle in oligonucleotide synthesis.

References

Revolutionizing Large-Scale Oligonucleotide Synthesis: An Application Note on the Use of dG(iBu) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of oligonucleotides utilizing N2-isobutyryl-2'-deoxyguanosine (dG(iBu)) phosphoramidite. The use of dG(iBu) offers a robust and reliable approach for producing high-quality oligonucleotides at scale, critical for therapeutic and diagnostic applications.

Introduction

The growing demand for synthetic oligonucleotides in therapeutics, diagnostics, and life sciences research necessitates efficient, scalable, and cost-effective manufacturing processes. Phosphoramidite chemistry remains the gold standard for solid-phase oligonucleotide synthesis. The choice of protecting groups for the exocyclic amines of the nucleobases is a critical factor influencing coupling efficiency, deprotection conditions, and the final purity of the oligonucleotide.

The dG(iBu) phosphoramidite is a widely used building block in oligonucleotide synthesis. While other protecting groups like dimethylformamidine (dmf) offer faster deprotection, dG(iBu) provides a balance of stability during synthesis and reliable deprotection, making it a workhorse for large-scale production. This application note outlines the advantages of dG(iBu), provides detailed protocols for its use, and presents data to support its application in large-scale synthesis.

Advantages of dG(iBu) Phosphoramidite in Large-Scale Synthesis

  • Stability: The isobutyryl protecting group on the guanine base is stable under the conditions of the synthesis cycle, minimizing side reactions and ensuring high fidelity of the synthesized oligonucleotide.

  • Compatibility: dG(iBu) is compatible with standard and modified phosphoramidite chemistries, allowing for the synthesis of a wide range of oligonucleotide analogues.

  • Established Protocols: Deprotection protocols for oligonucleotides containing dG(iBu) are well-established and can be optimized for various scales and sequences.

  • Cost-Effectiveness: As a commonly used phosphoramidite, dG(iBu) is readily available in large quantities at a competitive price point, which is a crucial consideration for large-scale manufacturing.

Data Presentation: Synthesis and Deprotection Parameters

The following tables summarize key quantitative data for the use of dG(iBu) phosphoramidite in large-scale oligonucleotide synthesis.

Table 1: Typical Coupling Efficiency

ParameterValueNotes
Average Coupling Efficiency>99%Per step, crucial for the synthesis of long oligonucleotides.[1]
Activator5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)DCI can reduce coupling times due to its higher nucleophilicity.[2]
Coupling Time2 - 5 minutesDependent on synthesizer, scale, and activator used.

Table 2: Deprotection Conditions for Oligonucleotides Containing dG(iBu)

ReagentTemperature (°C)TimeNotes
Concentrated Ammonium Hydroxide558 - 16 hoursStandard deprotection condition.[3]
AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)6510 minutes"UltraFAST" deprotection; requires Ac-dC to prevent base modification.[4][5]
AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)Room Temperature2 hoursSlower but effective deprotection with AMA.[4]
t-Butylamine/Methanol/Water (1:1:2 v/v)55OvernightAlternative for sensitive oligonucleotides, such as those containing TAMRA.[4][5]

Experimental Protocols

Large-Scale Oligonucleotide Synthesis Cycle

This protocol outlines the standard steps for solid-phase oligonucleotide synthesis using dG(iBu) phosphoramidite on a large-scale synthesizer.

Materials and Reagents:

  • dG(iBu)-CE Phosphoramidite

  • dA(Bz)-CE Phosphoramidite

  • dC(Ac)-CE Phosphoramidite (recommended for AMA deprotection) or dC(Bz)-CE Phosphoramidite

  • dT-CE Phosphoramidite

  • Controlled Pore Glass (CPG) or Polystyrene (PS) solid support pre-loaded with the first nucleoside

  • Anhydrous Acetonitrile (ACN)

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN

  • Capping Solution A: Acetic Anhydride/Lutidine/THF

  • Capping Solution B: 16% N-Methylimidazole/THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine

Protocol:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treating the solid support with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The dG(iBu) phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection Protocol (Standard Method)

Reagents:

  • Concentrated Ammonium Hydroxide (28-30%)

Protocol:

  • Cleavage: After completion of the synthesis, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection: The resulting solution containing the partially protected oligonucleotide is transferred to a sealed pressure-resistant vessel and heated at 55°C for 8-16 hours. This removes the isobutyryl group from guanine, the benzoyl groups from adenine and cytosine, and the cyanoethyl groups from the phosphate backbone.

  • Evaporation: After cooling, the ammonium hydroxide solution is evaporated to dryness to yield the deprotected oligonucleotide.

UltraFAST Cleavage and Deprotection Protocol (AMA Method)

Reagents:

  • AMA Solution (1:1 v/v mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)

Protocol:

  • Cleavage: The solid support is treated with the AMA solution at room temperature for 10 minutes to cleave the oligonucleotide.

  • Deprotection: The AMA solution containing the oligonucleotide is transferred to a sealed vessel and heated at 65°C for 10 minutes for complete deprotection.[4][5]

  • Evaporation: The AMA solution is evaporated to dryness.

Visualizations

The following diagrams illustrate the key processes in large-scale oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add dG(iBu) Amidite) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End Repeat for Each Nucleotide Oxidation->End Start Start with Solid Support Start->Deblocking End->Deblocking Next Cycle

Caption: Automated cycle of solid-phase oligonucleotide synthesis.

Deprotection_Workflow cluster_process Post-Synthesis Processing Cleavage Cleavage from Solid Support (e.g., NH4OH or AMA) Base_Deprotection Base Protecting Group Removal (e.g., heating with NH4OH or AMA) Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Protecting Group Removal (Cyanoethyl group) Base_Deprotection->Phosphate_Deprotection Purification Purification (e.g., HPLC, Gel Electrophoresis) Phosphate_Deprotection->Purification Start Completed Synthesis on Solid Support Start->Cleavage Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: General workflow for oligonucleotide cleavage and deprotection.

Conclusion

The use of dG(iBu) phosphoramidite in large-scale oligonucleotide synthesis provides a reliable and well-characterized method for producing high-purity oligonucleotides. By optimizing coupling and deprotection protocols, researchers and drug development professionals can achieve high yields of the desired product. The data and protocols presented in this application note serve as a comprehensive guide for the successful implementation of dG(iBu) chemistry in large-scale oligonucleotide manufacturing.

References

Application Notes and Protocols for the Synthesis and Functional Analysis of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides are short nucleic acid polymers with chemical alterations to their sugar, base, or phosphate backbone. These modifications are designed to enhance properties such as nuclease resistance, binding affinity, and cellular uptake, making them powerful tools for functional analysis, diagnostics, and therapeutic applications.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis, purification, and functional analysis of modified oligonucleotides, intended to guide researchers in this dynamic field.

Section 1: Synthesis of Modified Oligonucleotides

Application Note: Overview of Solid-Phase Synthesis

The most common method for synthesizing modified oligonucleotides is automated solid-phase synthesis using phosphoramidite chemistry.[5][6][7][8] This technique involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[5][6] Each synthesis cycle consists of four main steps: detritylation (uncapping), coupling, capping, and oxidation.[5][9] Modifications can be introduced at specific positions by using the corresponding modified phosphoramidite building blocks during the synthesis cycle.[10][11] This automated process allows for the efficient and reproducible synthesis of oligonucleotides with a variety of modifications.[2][7]

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Methyl Modified Oligonucleotide

This protocol describes the synthesis of a 20-mer antisense oligonucleotide with 2'-O-Methyl modifications on the first and last three nucleotides.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard and 2'-O-Methyl phosphoramidite monomers (A, C, G, T)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and the positions for the 2'-O-Methyl modifications.

  • Synthesis Cycle: The automated synthesis proceeds as follows for each nucleotide addition:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

    • Coupling: The next phosphoramidite monomer (standard or 2'-O-Methyl) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of failure sequences.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Repeat: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.

  • Cleavage and Deprotection: After the final cycle, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.

  • Purification: The crude oligonucleotide solution is collected for subsequent purification.

G cluster_synthesis Solid-Phase Synthesis Workflow start Start with Nucleoside-CPG detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat Cycle (n-1 times) oxidation->cycle cycle->detritylation Continue cleavage Cleavage & Deprotection cycle->cleavage Final Cycle end Crude Modified Oligonucleotide cleavage->end

Caption: Workflow of automated solid-phase oligonucleotide synthesis.

Section 2: Purification and Characterization of Modified Oligonucleotides

Application Note: Importance of Purification and Common Techniques

Oligonucleotide synthesis is highly efficient but not perfect, resulting in a crude product containing the desired full-length sequence along with impurities such as truncated sequences (n-1, n+1) and molecules with incomplete deprotection.[12][13] Purification is a critical step to isolate the full-length, pure oligonucleotide for accurate functional analysis.[12] Common purification techniques include polyacrylamide gel electrophoresis (PAGE), and high-performance liquid chromatography (HPLC), with reversed-phase (RP) and anion-exchange (AEX) being the most prevalent HPLC methods.[12][14][15]

Comparison of Purification Techniques
TechniquePrinciplePurityThroughputScalabilityBest For
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[16]>95%HighHighDMT-on purification of long oligonucleotides.[14]
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge of the phosphate backbone.[13]>98%MediumMediumHigh-purity applications, phosphorothioates.[15]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.[15]>90%LowLowLong oligonucleotides (>80 bases).[15]
Solid-Phase Extraction (SPE) Adsorption-based removal of small molecules.[17]ModerateHighHighDesalting and removal of synthesis reagents.[17]
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the purification of DMT-on oligonucleotides.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile

  • Crude DMT-on oligonucleotide solution

  • Detritylation solution: 80% acetic acid in water

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Sample Injection: Inject the crude DMT-on oligonucleotide solution onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The hydrophobic DMT-on full-length product will be retained longer than the failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the DMT-on oligonucleotide.

  • DMT Removal: Pool the collected fractions and treat with the detritylation solution to remove the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a method like solid-phase extraction or ethanol precipitation.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 3: Characterization by Mass Spectrometry (MALDI-TOF)

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI plate

  • Matrix solution (e.g., 3-hydroxypicolinic acid)

  • Purified oligonucleotide sample

Procedure:

  • Sample Preparation: Mix a small amount of the purified oligonucleotide with the matrix solution.

  • Spotting: Spot the mixture onto the MALDI plate and allow it to dry.

  • Data Acquisition: Insert the plate into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity and purity of the synthesized oligonucleotide.[18]

Section 3: Functional Analysis of Modified Oligonucleotides

Application Note: Overview of Functional Assays for Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are designed to bind to a specific mRNA sequence and modulate gene expression, typically by promoting mRNA degradation or inhibiting translation.[1][19] Functional analysis is crucial to determine the efficacy and specificity of a modified ASO. Common in vitro assays include reporter gene assays (e.g., luciferase), quantitative PCR (qPCR) to measure target mRNA levels, and Western blotting to assess target protein expression.

Protocol 4: In Vitro Evaluation of Antisense Oligonucleotide Activity using a Luciferase Reporter Assay

This protocol assesses the ability of a modified ASO to downregulate the expression of a target gene fused to a luciferase reporter.

Materials:

  • Human cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Plasmid vector containing the target gene sequence upstream of a luciferase reporter gene

  • Lipid-based transfection reagent

  • Purified modified ASO and a scrambled control ASO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the luciferase reporter plasmid and either the modified ASO or the scrambled control ASO using a lipid-based transfection reagent.

    • Include a range of ASO concentrations to determine the dose-response relationship.

  • Incubation: Incubate the cells for 24-48 hours to allow for ASO activity and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of target gene knockdown relative to the scrambled control.

    • Plot the dose-response curve and determine the IC50 value.

G cluster_pathway Antisense Oligonucleotide Mechanism of Action ASO Modified ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid Translation Translation mRNA->Translation RNaseH RNase H Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage NoProtein Reduced Protein Expression Cleavage->NoProtein Protein Target Protein Translation->Protein

Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.

Example Data from a Dose-Response Study
ASO Concentration (nM)Normalized Luciferase Activity% Knockdown
0 (Control)1.000
10.8515
100.5248
500.2377
1000.1189

Conclusion

The synthesis and functional analysis of modified oligonucleotides are integral to advancing research and therapeutic development. The protocols and application notes provided herein offer a comprehensive guide for researchers, covering the key steps from synthesis and purification to the evaluation of biological activity. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, ultimately accelerating the discovery and development of novel oligonucleotide-based technologies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with dG Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during oligonucleotide synthesis, specifically focusing on troubleshooting low coupling efficiency associated with dG phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in coupling efficiency specifically at dG incorporation steps. What are the most common causes?

A1: Low coupling efficiency with dG phosphoramidites is a common issue and can be attributed to several factors:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water present in the acetonitrile (ACN), activator, or on the synthesis support will react with the activated phosphoramidite, rendering it inactive for coupling.[1]

  • dG Phosphoramidite Degradation: dG phosphoramidites are known to be less stable in solution compared to other standard phosphoramidites. They are particularly susceptible to hydrolysis, which can be autocatalytic.[2] This degradation leads to a lower concentration of active phosphoramidite available for the coupling reaction.

  • Suboptimal Activator: The choice and quality of the activator are critical. An inappropriate activator, incorrect concentration, or a degraded activator solution can lead to incomplete activation of the dG phosphoramidite and consequently, poor coupling.

  • Depurination: The glycosidic bond between guanine and the deoxyribose sugar is susceptible to cleavage under acidic conditions (depurination), which are present during the detritylation step. While this doesn't directly lower the coupling efficiency of the subsequent cycle in terms of trityl release, it leads to truncated final products. Some acidic activators can also contribute to this issue.

  • Secondary Structure Formation: Guanine-rich sequences are prone to forming secondary structures that can hinder the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite, leading to reduced coupling efficiency.

Q2: Why is dG phosphoramidite more prone to degradation than other phosphoramidites?

A2: The increased susceptibility of dG phosphoramidites to degradation, particularly hydrolysis, is linked to the chemical nature of the guanine base itself. The exocyclic amine and the lactam-lactim tautomerism of guanine can contribute to autocatalysis of the hydrolysis of the phosphoramidite group.[2] The nature of the protecting group on the exocyclic amine also influences the rate of this degradation.[2]

Q3: What is the impact of the dG protecting group (e.g., isobutyryl (ibu) vs. dimethylformamidine (dmf)) on coupling efficiency?

A3: The choice of the protecting group on the dG phosphoramidite can influence both its stability and deprotection characteristics. The dimethylformamidine (dmf) protecting group is an electron-donating group that helps to protect the guanosine from depurination.[1] Furthermore, dmf is removed more rapidly than the isobutyryl (ibu) group, which is beneficial when synthesizing oligonucleotides with labile modifications.[3] While the protecting group doesn't directly determine the coupling efficiency, using a dmf-protected dG can lead to a higher yield of the full-length product by minimizing depurination-related side reactions.

Q4: How can I minimize depurination during the synthesis of dG-rich oligonucleotides?

A4: To minimize depurination, especially in dG-rich sequences, consider the following strategies:

  • Use dmf-protected dG phosphoramidite: As mentioned, the dmf group is electron-donating and helps to stabilize the glycosidic bond, reducing the incidence of depurination.[1]

  • Use a less acidic deblocking agent: Instead of the standard trichloroacetic acid (TCA), using a milder acid like dichloroacetic acid (DCA) for the detritylation step can significantly reduce depurination.

  • Minimize deblocking time: Use the shortest possible deblocking time that still allows for complete removal of the DMT group.

  • Choose a less acidic activator: Activators with a higher pKa are less acidic and can help reduce premature detritylation and subsequent side reactions, including depurination. For instance, DCI (pKa 5.2) is less acidic than ETT (pKa 4.3).[4]

Q5: Can the type of activator significantly impact dG coupling efficiency?

A5: Absolutely. The activator plays a crucial role in protonating the diisopropylamino group of the phosphoramidite, making it a good leaving group for the subsequent nucleophilic attack by the 5'-hydroxyl group. More acidic activators can increase the rate of this activation. However, for dG, a balance must be struck, as highly acidic activators can promote side reactions. 4,5-Dicyanoimidazole (DCI) is often recommended for dG-rich sequences as it is less acidic than tetrazole and its derivatives but is a more nucleophilic activator, which can lead to faster and more efficient coupling.[4][5][6]

Troubleshooting Guides

Guide 1: Initial Diagnosis of Low dG Coupling Efficiency

This guide provides a step-by-step approach to identifying the root cause of low dG coupling efficiency.

Step 1: Review Synthesis Records and Reagent History

  • Action: Examine the trityl monitoring data from your synthesizer. A significant drop in the trityl signal at dG incorporation steps is a direct indication of low coupling efficiency.

  • Action: Check the age and storage conditions of your dG phosphoramidite, activator, and acetonitrile. Note the lot numbers for traceability.

  • Rationale: Reagents that are old, have been improperly stored, or have been exposed to moisture are common culprits.

Step-by-Step Workflow for Initial Diagnosis

start Low dG Coupling Efficiency Observed check_trityl Analyze Trityl Monitoring Data start->check_trityl check_reagents Check Reagent Age and Storage check_trityl->check_reagents reagents_ok Reagents Fresh and Properly Stored? check_reagents->reagents_ok replace_reagents Replace dG Phosphoramidite, Activator, and Acetonitrile reagents_ok->replace_reagents No proceed Proceed to Further Troubleshooting reagents_ok->proceed Yes replace_reagents->start Re-run Synthesis

Caption: Initial diagnosis workflow for low dG coupling efficiency.

Guide 2: Systematic Troubleshooting of Persistent Low dG Coupling

If replacing reagents does not solve the issue, a more systematic approach is required.

Systematic Troubleshooting Workflow

start Persistent Low dG Coupling check_anhydrous Verify Anhydrous Conditions (see Protocol 2) start->check_anhydrous anhydrous_ok Anhydrous Conditions Confirmed? check_anhydrous->anhydrous_ok dry_reagents Thoroughly Dry All Reagents and Solvents anhydrous_ok->dry_reagents No optimize_coupling Optimize Coupling Protocol anhydrous_ok->optimize_coupling Yes dry_reagents->start Re-run Synthesis increase_time Increase dG Coupling Time optimize_coupling->increase_time double_couple Perform Double Coupling for dG increase_time->double_couple change_activator Switch to a Different Activator (e.g., DCI) double_couple->change_activator capping_test Perform Capping Test (see Protocol 1) change_activator->capping_test instrument_check Check Synthesizer Fluidics capping_test->instrument_check

Caption: Systematic troubleshooting for persistent low dG coupling.

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Chemistry

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator. Limited solubility in acetonitrile.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and faster than 1H-Tetrazole. Good for sterically hindered phosphoramidites.[4]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile. Often recommended for dG coupling.[4][5][6]
5-Benzylthio-1H-tetrazole (BTT)0.25 M4.1More acidic than ETT, often used for RNA synthesis.[4]

Experimental Protocols

Protocol 1: Capping Efficiency Test

Objective: To quantitatively assess the efficiency of the capping step, which indirectly provides information about the preceding coupling step. A low capping efficiency on a failed coupling cycle indicates that a significant number of failure sequences are not being terminated and will result in (n-1) deletions.

Methodology:

  • Program a test sequence: Program a short synthesis sequence on your DNA synthesizer, for example, 5'-TTT-3'.

  • Introduce a deliberate coupling failure: In the synthesis cycle for the second 'T', replace the phosphoramidite and activator delivery with a delivery of anhydrous acetonitrile. This will create a population of sequences that have failed to couple.

  • Proceed with the synthesis: Allow the synthesizer to complete the capping, oxidation, and subsequent cycles as programmed.

  • Cleave and deprotect: Cleave the synthesized oligonucleotides from the solid support and deprotect them under standard conditions.

  • Analyze the product: Analyze the crude product by capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC).

  • Data Interpretation:

    • You will see two major peaks: the full-length product (TTT) and the failure sequence (T).

    • The presence of a significant peak corresponding to the (n-1) deletion sequence (TT) indicates that the capping of the unreacted 5'-hydroxyl groups after the failed coupling was inefficient.

    • The capping efficiency can be calculated as: Efficiency (%) = [Area(T) / (Area(T) + Area(TT))] * 100. A capping efficiency of >98% is desirable.

Protocol 2: Ensuring Anhydrous Conditions for Oligonucleotide Synthesis

Objective: To prepare and maintain anhydrous reagents and solvents, which is critical for achieving high coupling efficiencies.

Materials:

  • DNA synthesis grade anhydrous acetonitrile (ACN) (≤ 30 ppm water)

  • Activated 3Å molecular sieves

  • Oven or vacuum oven

  • Dessicator

  • Anhydrous argon or nitrogen gas supply with an in-line drying filter

  • Septum-sealed bottles and syringes

Procedure:

  • Activation of Molecular Sieves:

    • Place the 3Å molecular sieves in a glassware-drying oven at 150-200°C under vacuum overnight.

    • Allow the sieves to cool to room temperature in a desiccator before use.

  • Preparation of Anhydrous Acetonitrile:

    • Purchase high-quality DNA synthesis grade anhydrous acetonitrile.

    • For extra assurance, add activated molecular sieves (a layer at the bottom of the bottle) to a fresh, sealed bottle of acetonitrile and allow it to stand for at least 24 hours before placing it on the synthesizer.[7]

  • Preparation of Phosphoramidite and Activator Solutions:

    • Use only anhydrous acetonitrile for dissolving phosphoramidites and preparing activator solutions.

    • Perform all dissolutions and transfers under an inert atmosphere of dry argon or nitrogen.

    • A recommended technique for dissolving phosphoramidites under anhydrous conditions is to use a syringe to transfer anhydrous acetonitrile from a septum-sealed bottle to the phosphoramidite vial, which is also sealed with a septum and under a positive pressure of inert gas.[1]

    • For dG phosphoramidite solutions, it is advisable to add activated molecular sieves to the vial after dissolution and let it stand overnight before use, as dG phosphoramidites can be particularly hygroscopic.[8]

  • Synthesizer Maintenance:

    • Ensure all fluid lines on the DNA synthesizer are dry, especially after a period of inactivity. It may be beneficial to run a few short, non-critical syntheses to "dry out" the system.[1]

    • Use an in-line drying filter for the argon or helium gas supply to the synthesizer.[1]

Protocol 3: Preparation of 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) Activator Solution

Objective: To prepare a 0.25 M ETT activator solution in anhydrous acetonitrile for use in oligonucleotide synthesis.

Materials:

  • 5-(Ethylthio)-1H-tetrazole (ETT), solid

  • Anhydrous acetonitrile (ACN), DNA synthesis grade

  • Septum-sealed glass bottle

  • Magnetic stir bar and stir plate

  • Syringes and needles

  • Anhydrous argon or nitrogen gas supply

Procedure:

  • Calculate the required mass of ETT:

    • The molecular weight of ETT is 130.15 g/mol .

    • To prepare 100 mL (0.1 L) of a 0.25 M solution, you will need: 0.25 mol/L * 0.1 L * 130.15 g/mol = 3.25 g of ETT.

  • Prepare the bottle:

    • Place a magnetic stir bar into a clean, dry, septum-sealed glass bottle.

    • Purge the bottle with anhydrous argon or nitrogen for several minutes to displace any air and moisture.

  • Add the ETT:

    • Quickly and carefully weigh the calculated amount of ETT and add it to the prepared bottle.

    • Immediately reseal the bottle with the septum cap.

  • Add the anhydrous acetonitrile:

    • Using a dry syringe, transfer the required volume of anhydrous acetonitrile (in this case, 100 mL) into the bottle containing the ETT.

    • It is recommended to do this under a positive pressure of inert gas to prevent the ingress of atmospheric moisture.

  • Dissolve the ETT:

    • Place the bottle on a magnetic stir plate and stir until the ETT is completely dissolved.

  • Storage:

    • Store the prepared activator solution tightly sealed under an inert atmosphere at room temperature, protected from light.

Visualizations

cluster_synthesis_cycle Phosphoramidite Synthesis Cycle cluster_dG_issues dG-Specific Issues Affecting Coupling Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Depurination Depurination (Acid-catalyzed) Deblocking->Depurination Can Cause Capping 3. Capping (Terminate Failures) Coupling->Capping Degradation dG Phosphoramidite Degradation (Hydrolysis) Coupling->Degradation Impacts Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking

Caption: Relationship between the synthesis cycle and dG-specific issues.

dG_ibu dG Phosphoramidite (ibu protecting group) Coupling_Efficiency Coupling Efficiency dG_ibu->Coupling_Efficiency Standard Depurination_Resistance Depurination Resistance dG_ibu->Depurination_Resistance Standard Deprotection_Rate Deprotection Rate dG_ibu->Deprotection_Rate Slower dG_dmf dG Phosphoramidite (dmf protecting group) dG_dmf->Coupling_Efficiency Comparable dG_dmf->Depurination_Resistance Higher dG_dmf->Deprotection_Rate Faster

Caption: Comparison of ibu and dmf protecting groups for dG phosphoramidites.

References

Technical Support Center: Optimizing Reactions with Methyl Phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl phosphonamidite chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing oligonucleotides with methylphosphonate linkages.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, deprotection, and purification of oligonucleotides containing methyl phosphonamidites.

Question: Why is my coupling efficiency low when using methyl phosphonamidites?

Answer: Low coupling efficiency with methyl phosphonamidites can be attributed to several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and their solutions:

  • Inadequate Activation: The choice and concentration of the activator are critical. Less acidic activators may not be potent enough for the sterically hindered methyl phosphonamidites.

    • Solution: Consider using a more acidic activator like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), which have been shown to be effective for RNA synthesis and can reduce coupling times.[1][2] For large-scale synthesis or with particularly long oligos, 4,5-Dicyanoimidazole (DCI) is a good alternative as it is less acidic but highly nucleophilic.[2]

  • Suboptimal Coupling Time: Methyl phosphonamidites may require longer coupling times compared to standard phosphoramidites.

    • Solution: A coupling time of 5-6 minutes is generally recommended for syntheses at the 1 µmole scale and below.[3][4][5]

  • Reagent Quality: The presence of water in your reagents, especially the acetonitrile diluent and the oxidizer, can lead to the degradation of the sensitive methylphosphonite diester intermediates.[6]

    • Solution: Always use anhydrous acetonitrile (<30 ppm water, preferably <10 ppm).[7] It is also recommended to use a low-water content oxidizer.[4] Ensure that your phosphonamidite solutions are fresh, as they have a limited stability of 1-2 days in solution.[8]

  • Incorrect Solvent for dG Monomer: The dG methyl phosphonamidite has different solubility properties compared to other bases.

    • Solution: Dissolve the dG methyl phosphonamidite in anhydrous tetrahydrofuran (THF) instead of acetonitrile.[3][5]

Question: I am observing significant degradation of my oligonucleotide during the deprotection step. What is causing this and how can I prevent it?

Answer: The methylphosphonate linkage is known to be more base-labile than the standard phosphodiester linkage, making the deprotection step critical.[5] Degradation often occurs due to harsh basic conditions.

  • Inappropriate Deprotection Cocktail: Standard deprotection protocols using only ammonium hydroxide can cleave the methyl phosphonate backbone.

    • Solution: A two-step, one-pot procedure is recommended. First, treat the solid support with a mixture of acetonitrile/ethanol/ammonium hydroxide (45:45:10) for 30 minutes at room temperature.[5] Then, add ethylenediamine and continue the reaction for an additional 6 hours at room temperature.[5] This method minimizes cleavage of the methyl phosphonate backbone.[5]

  • Incorrect Protecting Group on Cytosine: Using benzoyl (Bz) as a protecting group for dC can lead to transamination when deprotecting with ethylenediamine.[9]

    • Solution: Use acetyl-protected dC (Ac-dC).[4][5][9][10] The acetyl group is readily removed by ammonium hydroxide during the cleavage step, preventing modification of the dC residues.[4][10]

Question: My final product is contaminated with (n+1) oligonucleotides. How can I minimize this side product?

Answer: The formation of n+1 species, or oligonucleotides that are one nucleotide longer than the target sequence, is often related to the acidity of the activator.

  • Overly Acidic Activator: Highly acidic activators can cause undesired detritylation (removal of the DMT protecting group), leading to double addition of a monomer in a single cycle.[11]

    • Solution: If you are observing significant n+1 impurity, consider using a less acidic activator like 4,5-dicyanoimidazole (DCI).[2] Alternatively, buffering a more acidic activator like ETT with N-Methylimidazole (NMI) can help to mitigate this issue.[12]

Frequently Asked Questions (FAQs)

What are the key differences in synthesis protocols when using methyl phosphonamidites compared to standard cyanoethyl phosphoramidites?

While the overall synthetic cycle of detritylation, coupling, capping, and oxidation remains the same, there are crucial modifications required when working with methyl phosphonamidites:

  • Activator Choice: As detailed in the troubleshooting section, the choice of activator is critical and may differ from standard protocols.

  • Coupling Time: Longer coupling times (5-6 minutes) are generally necessary.[3][4][5]

  • Solvents: Anhydrous solvents are paramount. Specifically, dG methyl phosphonamidite requires anhydrous THF for dissolution.[3][5]

  • Deprotection: A specialized deprotection protocol is required to prevent cleavage of the base-labile methylphosphonate linkage.[5]

Which protecting groups are recommended for the nucleobases when synthesizing oligonucleotides with methylphosphonate linkages?

To ensure compatibility with the modified deprotection conditions and to prevent side reactions, the following protecting groups are recommended:

  • dA: Standard protecting groups like benzoyl (Bz) are generally suitable.

  • dC: Acetyl (Ac) is strongly recommended to prevent transamination during deprotection with ethylenediamine.[4][5][9][10]

  • dG: Isobutyryl (iBu) is a common choice.

  • dT: Thymine does not have an exocyclic amino group and therefore does not require a protecting group.[13]

How should I purify oligonucleotides containing methylphosphonate linkages?

Standard purification techniques can be employed, but certain methods may be more suitable depending on the properties of your oligonucleotide.

  • Anion-Exchange HPLC: This is an effective method for purifying the final product and for separating the Rp and Sp diastereomers that form at the chiral phosphorus center of the methylphosphonate linkage.[3]

  • Reversed-Phase HPLC: This technique is also commonly used for purification and diastereomer separation.[3]

  • Desalting: After deprotection, the crude oligonucleotide should be desalted using standard cartridge procedures.[5]

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Chemistry

ActivatorpKaKey Characteristics
1H-Tetrazole4.8-4.9Standard, widely used activator.[1]
5-Ethylthio-1H-tetrazole (ETT)4.3More acidic and soluble than 1H-Tetrazole; preferred for RNA synthesis.[1][2]
5-Benzylthio-1H-tetrazole (BTT)4.1More acidic than ETT; also a good choice for RNA synthesis.[1][2]
5-(4-nitrophenyl)-1H-tetrazole (NPT)3.7Highly acidic, potent activator.[1]
4,5-Dicyanoimidazole (DCI)~5.2Less acidic but more nucleophilic; good for large-scale synthesis and minimizing n+1 impurities.[2]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an Oligonucleotide Containing a Methylphosphonate Linkage (1 µmole scale)

This protocol outlines the key steps on a standard automated DNA synthesizer.

  • Reagent Preparation:

    • Dissolve dA, Ac-dC, and dT methyl phosphonamidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Dissolve dG methyl phosphonamidite in anhydrous tetrahydrofuran (THF) to the same concentration.[5]

    • Use a solution of a suitable activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile).

    • Ensure all other reagents (capping solutions, oxidizer, deblocking agent) are fresh and anhydrous where specified. Use a low-water content oxidizer.[4]

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-DMT protecting group using a solution of 3% trichloroacetic acid in dichloromethane.[14]

    • Coupling:

      • For standard phosphoramidites, use the synthesizer's default coupling time.

      • For methyl phosphonamidite monomers, program a coupling time of 6 minutes.[3][4]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride and N-methylimidazole).[14]

    • Oxidation: Oxidation of the phosphite triester to the more stable phosphate or methylphosphonate using an appropriate oxidizer.

  • Repeat: The cycle is repeated until the desired sequence is synthesized.

Protocol 2: Cleavage and Deprotection

  • Initial Cleavage:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v).[5]

    • Seal the vial and let it stand at room temperature for 30 minutes.[5]

  • Full Deprotection:

    • Add 0.5 mL of ethylenediamine to the vial.[5]

    • Reseal the vial and let it stand at room temperature for an additional 6 hours.[5]

  • Work-up:

    • Carefully decant the supernatant into a clean tube.

    • Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).[5]

    • Combine the supernatant and the washes.

    • Dilute the combined solution to 15 mL with water.[5]

    • Neutralize the solution by adjusting the pH to 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).[5]

    • Proceed with desalting and purification.

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification start Start with Solid Support detritylation Detritylation (Remove 5'-DMT) start->detritylation coupling Coupling (6 min for Me-Phos) detritylation->coupling capping Capping (Unreacted -OH) coupling->capping oxidation Oxidation capping->oxidation end_cycle Repeat for Each Monomer oxidation->end_cycle end_cycle->detritylation Next cycle cleavage1 Step 1: Acetonitrile/ Ethanol/NH4OH (30 min) end_cycle->cleavage1 Synthesis Complete cleavage2 Step 2: Add Ethylenediamine (6 hours) cleavage1->cleavage2 workup Work-up & Neutralize cleavage2->workup desalting Desalting workup->desalting hplc HPLC Purification (Anion-Exchange or RP) desalting->hplc final_product Final Oligonucleotide hplc->final_product

Caption: Experimental workflow for methyl phosphonamidite chemistry.

troubleshooting_tree problem Synthesis Problem low_coupling Low Coupling Efficiency? problem->low_coupling degradation Oligo Degradation? problem->degradation n_plus_1 n+1 Impurity? problem->n_plus_1 low_coupling->degradation No activator Check Activator (Use ETT, BTT, or DCI) low_coupling->activator Yes degradation->n_plus_1 No deprotection_method Use Two-Step Deprotection (NH4OH mix then Ethylenediamine) degradation->deprotection_method Yes activator_acidity Use Less Acidic Activator (e.g., DCI) n_plus_1->activator_acidity Yes time Increase Coupling Time (to 6 min) activator->time reagents Ensure Anhydrous Reagents (esp. MeCN and Oxidizer) time->reagents solvent_dG Use THF for dG-Me reagents->solvent_dG ac_dc Use Acetyl-dC Monomer deprotection_method->ac_dc

Caption: Troubleshooting decision tree for common synthesis issues.

phosphonamidite_structure cluster_main Methyl Phosphonamidite Monomer structure l_dmt 5'-DMT Group (Acid Labile Protection) p_dmt l_dmt->p_dmt l_base Protected Nucleobase p_base l_base->p_base l_sugar Deoxyribose Sugar p_sugar l_sugar->p_sugar l_amidite Methyl Phosphonamidite Group (Reactive Moiety) p_amidite l_amidite->p_amidite

Caption: Key components of a methyl phosphonamidite monomer.

References

side reactions associated with guanosine phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Guanosine Phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common side reactions associated with the use of guanosine phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving guanosine phosphoramidites during oligonucleotide synthesis?

A1: The primary side reactions include modification of the O6 position of guanine, depurination, formation of GG dimers, hydrolysis of the phosphoramidite, and modifications by capping reagents.[1][2][3] These can lead to lower coupling efficiencies, formation of truncated sequences, and the introduction of undesirable modifications in the final oligonucleotide product.

Q2: Why is my final oligonucleotide product showing a significant amount of shorter, truncated sequences?

A2: Truncated sequences are often a result of depurination or O6-modification of guanine residues.[1][2][4] Depurination, the cleavage of the bond between the guanine base and the sugar, creates an abasic site that is subsequently cleaved during the final basic deprotection step.[2] Modification of the O6 position of guanine by the phosphoramidite reagent can also lead to an unstable intermediate that results in chain cleavage.[1][4][5]

Q3: I am observing a persistent n+1 peak in my HPLC or Mass Spectrometry analysis. What could be the cause?

A3: A common cause for a significant n+1 peak, particularly in guanine-rich sequences, is the formation of a GG dimer.[2] This occurs when the acidic activator prematurely removes the 5'-DMT protecting group from a dG phosphoramidite in solution, which then reacts with another activated dG phosphoramidite to form a dimer that gets incorporated into the growing oligonucleotide chain.[2]

Q4: How does water content affect my synthesis, especially when using guanosine phosphoramidites?

A4: Water is detrimental to phosphoramidite chemistry as it leads to the hydrolysis of the phosphoramidite to its corresponding H-phosphonate, rendering it inactive for coupling.[2][6][7] This reduces the concentration of active phosphoramidite, leading to lower coupling efficiency and the generation of n-1 shortmers. Guanosine phosphoramidites are particularly susceptible to this degradation.[6][7]

Q5: Can the capping step introduce any side reactions related to guanosine?

A5: Yes, the capping reagent N,N-dimethylaminopyridine (DMAP) can react with guanine at the O6 position. This can lead to the formation of fluorescent and potentially mutagenic adducts, such as 2,6-diaminopurine (2,6-DAP), in the final oligonucleotide.[3]

Troubleshooting Guides

Issue 1: High Levels of Depurination

Symptoms:

  • Increased presence of shorter sequences (truncations) in the final product, often observed as multiple peaks in HPLC or MS analysis.

  • Lower than expected yield of the full-length oligonucleotide.

Root Causes & Solutions:

CauseRecommended Solution
Use of strong acid for detritylation: Trichloroacetic acid (TCA) is a strong acid that can cause significant depurination, especially at adenosine and guanosine residues.[2][8]Switch to a milder deblocking agent such as Dichloroacetic acid (DCA), which has a higher pKa and reduces the rate of depurination.[2][8]
Susceptible N2-protecting group: Standard acyl protecting groups like isobutyryl can make the glycosidic bond more susceptible to cleavage under acidic conditions.[9]Utilize guanosine phosphoramidites with electron-donating protecting groups like dimethylformamidine (dmf), which stabilize the glycosidic bond and are more resistant to depurination.[2][9]
Prolonged exposure to acid: Extended detritylation times increase the extent of depurination.Optimize the detritylation step time to be sufficient for complete removal of the DMT group but not excessively long.

Experimental Protocol: Analysis of Depurination by HPLC

  • Synthesize a short, guanine-containing oligonucleotide using both TCA and DCA for detritylation.

  • Cleave and deprotect the oligonucleotides under standard conditions.

  • Analyze the crude product by anion-exchange or reverse-phase HPLC.

  • Compare the chromatograms. A significant increase in early-eluting peaks (shorter fragments) in the TCA-treated sample compared to the DCA-treated sample is indicative of depurination.

Issue 2: O6-Guanine Modification

Symptoms:

  • Low yield of full-length product, especially in guanine-rich sequences.[1][5]

  • Evidence of chain cleavage upon analysis.[1][4]

Root Causes & Solutions:

CauseRecommended Solution
Reaction of activated phosphoramidite with the guanine lactam function: The O6 position of guanine is nucleophilic and can be phosphitylated by the activated phosphoramidite.[1][5][10]Use a guanosine phosphoramidite with a protecting group on the O6 position, such as a p-nitrophenylethyl group. This blocks the site from unwanted reactions.[1][4][10]
Inefficient oxidation: Incomplete oxidation of the phosphite triester can leave it susceptible to side reactions.Ensure the oxidizing solution (e.g., iodine/water) is fresh and of the correct concentration for efficient conversion to the stable phosphate triester.

Workflow for Mitigating O6-Guanine Modification

O6_Modification_Workflow start Start Oligo Synthesis is_g_rich Is the sequence G-rich? start->is_g_rich use_o6_protected Use O6-protected dG phosphoramidite is_g_rich->use_o6_protected Yes use_standard_dg Use standard dG phosphoramidite is_g_rich->use_standard_dg No couple Coupling Step use_o6_protected->couple use_standard_dg->couple oxidize Oxidation Step couple->oxidize check_yield Analyze Yield and Purity oxidize->check_yield success Successful Synthesis check_yield->success High Yield/ Purity troubleshoot Troubleshoot Further check_yield->troubleshoot Low Yield/ Impurities

Caption: Decision workflow for using O6-protected dG.

Issue 3: GG Dimer Formation

Symptoms:

  • A significant n+1 peak in HPLC or MS analysis that is difficult to separate from the full-length product.[2]

Root Causes & Solutions:

CauseRecommended Solution
Highly acidic activator: Strong activators can cause some detritylation of the dG phosphoramidite during the coupling step.[2]Avoid strongly acidic activators like BTT and ETT. Use a less acidic activator such as DCI, which is a good nucleophile and effective for coupling without promoting dimer formation.[2]
High concentration of dG phosphoramidite: A higher concentration increases the probability of dimer formation.While a high concentration is generally good for coupling efficiency, a slight reduction might be necessary if GG dimer formation is a persistent issue.

Logical Diagram of GG Dimer Formation

GG_Dimer_Formation cluster_coupling Coupling Step dG_amidite dG Phosphoramidite (5'-DMT protected) activator Acidic Activator (e.g., BTT, ETT) dG_amidite->activator causes premature detrinylation activated_dG Activated dG dG_amidite->activated_dG activator->dG_amidite activates detritylated_dG Detritylated dG (Free 5'-OH) activator->detritylated_dG activated_dG->detritylated_dG reacts with growing_chain Growing Oligo Chain (Free 5'-OH) activated_dG->growing_chain reacts with gg_dimer GG Dimer (n+1 species) detritylated_dG->gg_dimer desired_product Desired n+1 Product growing_chain->desired_product

References

stability of dG(iBu)-Methyl phosphonamidite in acetonitrile vs THF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5'-DMTr-dG(iBu)-Methyl phosphonamidite in acetonitrile and tetrahydrofuran (THF), offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which solvent is recommended for dissolving dG(iBu)-Methyl phosphonamidite, Acetonitrile or THF?

A1: Anhydrous tetrahydrofuran (THF) is the recommended solvent for dissolving dG(iBu)-Methyl phosphonamidite. This recommendation is primarily due to better solubility characteristics.[1] While acetonitrile is a common solvent for other phosphoramidites, dG phosphoramidites, in particular, exhibit limited stability in it.

Q2: What is the primary cause of dG(iBu)-Methyl phosphonamidite degradation in solution?

A2: The primary cause of degradation for phosphoramidites in solution is hydrolysis due to the presence of water.[2][3] dG phosphoramidites are especially susceptible to this degradation.[2][3] This process can be autocatalytic, meaning the degradation products can accelerate further degradation.[2][3]

Q3: How quickly does dG(iBu)-Methyl phosphonamidite degrade in solution?

Q4: What are the common degradation products of dG phosphoramidites?

A4: The main degradation pathways for dG phosphoramidites in acetonitrile involve hydrolysis to form the H-phosphonate and other byproducts.[2][4] Oxidation of the phosphoramidite from P(III) to P(V) is another common degradation pathway.

Q5: How can I minimize the degradation of dG(iBu)-Methyl phosphonamidite in solution?

A5: To minimize degradation, it is crucial to use anhydrous solvents, particularly anhydrous THF for dG(iBu)-Methyl phosphonamidite.[1] Reducing the water content in the solution, for instance by using molecular sieves, can decrease the rate of degradation.[4][5] Additionally, preparing solutions fresh before use and storing them under an inert atmosphere (e.g., argon) is highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling efficiency in oligonucleotide synthesis. Degradation of the dG(iBu)-Methyl phosphonamidite solution.- Prepare a fresh solution of the phosphoramidite in anhydrous THF. - Ensure all solvents and reagents used in the synthesis are anhydrous. - Check the water content of your acetonitrile if it is used as a system solvent.
Appearance of unexpected peaks in HPLC analysis of the phosphoramidite solution. Formation of degradation products such as the corresponding H-phosphonate or oxidized species.- Confirm the identity of the degradation products using mass spectrometry. - If significant degradation has occurred, discard the solution and prepare a fresh batch. - Review your solution preparation and storage procedures to minimize exposure to water and air.
Inconsistent synthesis results with dG-containing oligonucleotides. Instability of the dG phosphonamidite leading to variable concentrations of the active reagent.- Use freshly prepared dG(iBu)-Methyl phosphonamidite solutions for each synthesis. - Consider in-line drying of solvents on the synthesizer. - Evaluate the purity of the solid phosphoramidite before dissolution.

Data on dG Phosphoramidite Stability

The following table summarizes the available data on the stability of dG phosphoramidites in solution.

SolventPhosphoramiditePurity ReductionTime FrameStorage Conditions
Acetonitrile5'-O-DMT-dG(iBu)-CE Phosphoramidite39%5 weeksInert gas atmosphere
THFThis compoundNot specifiedRecommended for dissolution due to solubilityAnhydrous conditions

Experimental Protocols

Protocol for Assessing Phosphoramidite Stability by HPLC

This protocol outlines a general method for monitoring the stability of dG(iBu)-Methyl phosphonamidite in solution.

1. Sample Preparation:

  • Prepare a stock solution of dG(iBu)-Methyl phosphonamidite at a concentration of 1 mg/mL in anhydrous THF or anhydrous acetonitrile.

  • For stability testing, aliquot the stock solution into several vials, seal them under an inert atmosphere (e.g., argon), and store them at the desired temperature (e.g., room temperature or 4°C).

2. HPLC Analysis:

  • Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Acetonitrile over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject a sample from a freshly prepared solution to obtain the initial purity (Time 0).

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), inject a sample from one of the storage vials.

  • Calculate the purity of the phosphoramidite at each time point by integrating the area of the main peak and any degradation peaks. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Diagrams

Stability_Troubleshooting_Workflow Workflow for Solvent Selection and Troubleshooting cluster_preparation Solution Preparation cluster_synthesis Oligonucleotide Synthesis cluster_troubleshooting Troubleshooting start Start: Prepare dG(iBu)-Methyl phosphonamidite solution solvent_choice Choose Solvent start->solvent_choice use_thf Use Anhydrous THF (Recommended for solubility) solvent_choice->use_thf Recommended use_acn Use Anhydrous Acetonitrile solvent_choice->use_acn Alternative synthesis Perform Oligonucleotide Synthesis use_thf->synthesis use_acn->synthesis check_efficiency Check Coupling Efficiency synthesis->check_efficiency synthesis_ok Synthesis Successful check_efficiency->synthesis_ok >98% synthesis_fail Low Coupling Efficiency check_efficiency->synthesis_fail <98% investigate Investigate Cause synthesis_fail->investigate check_amidite Analyze Amidite Solution by HPLC investigate->check_amidite degraded Amidite Degraded? check_amidite->degraded prepare_fresh Prepare Fresh Solution in Anhydrous THF degraded->prepare_fresh Yes check_reagents Check Water Content of All Reagents and Solvents degraded->check_reagents No prepare_fresh->synthesis check_reagents->synthesis

Caption: Workflow for solvent selection and troubleshooting phosphoramidite stability.

References

identifying impurities from 5'-DMTr-dG(iBu)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-DMTr-dG(iBu)-Methyl phosphonamidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities arise from hydrolysis, oxidation, and side reactions during synthesis or storage. These include the H-phosphonate, the phosphonate (P(V)) species, and depurination products. Improper storage and handling, particularly exposure to moisture and air, can accelerate the formation of these impurities.

Q2: How can I assess the purity of my this compound?

A2: The purity of this compound is typically assessed using a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. HPLC-MS allows for the separation and identification of various impurities based on their retention time and mass-to-charge ratio, while ³¹P NMR is particularly effective for quantifying the relative amounts of the desired P(III) phosphonamidite and its oxidized P(V) impurities.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen). It is crucial to prevent exposure to moisture and oxygen. Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.

Q4: What might cause low coupling efficiency when using this compound?

A4: Low coupling efficiency can be attributed to several factors. The primary cause is often the degradation of the phosphonamidite due to moisture, leading to the formation of the inactive H-phosphonate. Other potential causes include suboptimal activator concentration, degraded activator, or issues with the DNA synthesizer's fluidics. It is also known that dG phosphoramidites are generally less stable in solution compared to other bases.[1]

Q5: Are there any specific deprotection considerations for oligonucleotides synthesized with this compound?

A5: Yes, the isobutyryl (iBu) protecting group on the guanine base requires specific deprotection conditions. While standard ammonium hydroxide can be used, it may require elevated temperatures and longer treatment times. For sensitive oligonucleotides, alternative deprotection strategies might be necessary to avoid side reactions. Additionally, the methyl phosphonate backbone is more susceptible to cleavage under certain basic conditions compared to the standard phosphodiester linkage.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in oligonucleotide synthesis.

Issue 1: Identification of Unknown Peaks in HPLC-MS Analysis

Possible Causes:

  • Hydrolysis: The phosphonamidite has reacted with trace amounts of water.

  • Oxidation: The P(III) center of the phosphonamidite has been oxidized to P(V).

  • Synthesis Byproducts: Impurities from the manufacturing process of the phosphonamidite.

  • Deprotection Products: Premature loss of the DMTr or iBu protecting groups.

Troubleshooting Steps:

  • Analyze Mass Spectra: Determine the mass difference between the main peak and the impurity peaks. This can provide clues to the nature of the modification.

  • Consult Impurity Table: Refer to the table below for common impurities and their expected mass differences.

  • ³¹P NMR Analysis: Perform ³¹P NMR to confirm the presence of P(V) species. The desired phosphonamidite will have a characteristic chemical shift around 140-150 ppm, while oxidized forms will appear in the 0-10 ppm region.[2][3]

  • Review Handling Procedures: Ensure that the phosphonamidite was handled under strictly anhydrous conditions to minimize hydrolysis.

Table 1: Common Impurities of this compound

Impurity NameStructure ModificationExpected Mass Difference (Da) from Parent (C₄₂H₅₃N₆O₇P, MW: 784.88)
H-Phosphonate Derivative Loss of the diisopropylamino group and addition of a hydrogen atom.-100.13
Oxidized Phosphonamidite (P(V)) Addition of an oxygen atom to the phosphorus center.+16.00
5'-OH Analog Loss of the DMTr group.-302.34
N²-deprotected Analog Loss of the isobutyryl (iBu) group.-70.09
Issue 2: Low Coupling Efficiency in Oligonucleotide Synthesis

Possible Causes:

  • Degraded Phosphonamidite: The phosphonamidite solution may have been exposed to moisture or has been stored for too long. dG phosphoramidites are known to be less stable in solution than other amidites.[1]

  • Suboptimal Activator: The activator (e.g., tetrazole, DCI) may be degraded or at an incorrect concentration.

  • Moisture in Reagents/Lines: Trace water in the acetonitrile or in the synthesizer's fluidics can quench the coupling reaction.

  • Instrument Malfunction: Blockages or leaks in the delivery lines of the DNA synthesizer.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Dissolve a fresh batch of this compound in anhydrous acetonitrile immediately before use.

  • Verify Activator: Use a fresh, properly prepared activator solution.

  • Check System Anhydrousness: Ensure all reagents and solvents are of high quality and anhydrous. Purge the synthesizer lines thoroughly.

  • Perform a Test Synthesis: Synthesize a short, simple oligonucleotide to verify the performance of the phosphonamidite and the synthesizer.

  • ³¹P NMR of Amidite Solution: To definitively check for hydrolysis, a ³¹P NMR of the phosphonamidite solution can be taken. The presence of significant peaks other than the diastereomers of the phosphonamidite indicates degradation.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of this compound

Objective: To identify and quantify the main component and its impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the phosphonamidite in 1 mL of anhydrous acetonitrile.

  • Instrumentation: A reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • HPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).[4]

    • Mobile Phase A: 10 mM ammonium acetate in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: 260 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150-2000.

    • Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra to determine the molecular weight of the parent compound and any impurities.

Protocol 2: ³¹P NMR Spectroscopy for Purity Assessment

Objective: To determine the ratio of the active P(III) phosphonamidite to its oxidized P(V) impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphonamidite in an appropriate deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube under an inert atmosphere.

  • Instrumentation: A high-field NMR spectrometer equipped with a phosphorus probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled phosphorus experiment.

    • Chemical Shift Reference: 85% H₃PO₄ as an external standard (0 ppm).

    • Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 seconds) should be used to ensure accurate quantification.

  • Data Analysis:

    • The desired this compound will appear as two diastereomeric peaks in the region of ~140-150 ppm .

    • Oxidized P(V) impurities, such as the corresponding phosphonate, will appear as peaks in the region of -10 to 10 ppm .

    • Integrate the peaks corresponding to the P(III) and P(V) species to determine the relative purity.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Conclusion Sample Sample HPLC_MS HPLC-MS Analysis Sample->HPLC_MS 31P_NMR ³¹P NMR Analysis Sample->31P_NMR Chromatogram Review Chromatogram & Mass Spectra HPLC_MS->Chromatogram NMR_Spectrum Analyze ³¹P Chemical Shifts 31P_NMR->NMR_Spectrum Impurity_Table Compare with Impurity Database Chromatogram->Impurity_Table Purity_Assessment Assess Purity & Identify Impurities NMR_Spectrum->Purity_Assessment Impurity_Table->Purity_Assessment

Caption: Workflow for the identification of impurities in this compound.

Troubleshooting_Low_Coupling Start Low Coupling Efficiency Observed Check_Amidite Prepare Fresh Phosphonamidite Solution Start->Check_Amidite Check_Activator Verify Activator (Fresh, Correct Conc.) Check_Amidite->Check_Activator Check_System Ensure System is Anhydrous Check_Activator->Check_System Test_Run Perform a Test Synthesis Check_System->Test_Run Resolution Coupling Efficiency Restored Test_Run->Resolution Successful Further_Investigation Contact Technical Support Test_Run->Further_Investigation Unsuccessful

Caption: Logical troubleshooting steps for low coupling efficiency.

References

Technical Support Center: Phosphoramidite Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on phosphoramidite degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phosphoramidite degradation in solution?

A1: The primary cause of phosphoramidite degradation in solution is hydrolysis due to the presence of water.[1][2][3][4][5] Phosphoramidites are highly susceptible to reaction with water, which leads to the formation of the corresponding H-phosphonate and renders the phosphoramidite inactive for oligonucleotide synthesis.[5] This reaction can significantly lower coupling efficiency and the overall yield of the desired oligonucleotide.[6]

Q2: Which phosphoramidite is most susceptible to degradation by water?

A2: 2'-Deoxyguanosine (dG) phosphoramidite is significantly more susceptible to degradation in the presence of water compared to the other standard phosphoramidites (dA, dC, and dT).[1][2][3][4] The stability of phosphoramidites in acetonitrile solution decreases in the order T, dC > dA >> dG.[2][4]

Q3: What is the mechanism of dG phosphoramidite degradation?

A3: The degradation of dG phosphoramidite is understood to be an autocatalytic process.[1][3] For dG, the degradation is second order in phosphoramidite concentration, indicating that dG catalyzes its own hydrolysis.[1][3] The nature of the protecting group on the exocyclic amine of the guanine base also strongly influences the rate of this degradation.[1][3][7]

Q4: What is the acceptable level of water in solvents used for phosphoramidite chemistry?

A4: To minimize degradation, it is crucial to use anhydrous solvents. For oligonucleotide synthesis, the recommended water content in acetonitrile is typically below 30 ppm (parts per million), with levels of 10-20 ppm being ideal.[8][9][10][11][12]

Q5: How can I reduce the water content in my solvents?

A5: Using high-purity solvents specifically designated for DNA synthesis is the first step.[9][11] To further reduce and maintain low water content, the use of molecular sieves is highly recommended.[2][12][13] Allowing the solvent to stand over molecular sieves for at least 24 hours before use can effectively lower the water content to acceptable levels.[12]

Q6: How does water contamination affect my oligonucleotide synthesis?

A6: Water contamination leads to several issues in oligonucleotide synthesis, the most significant being low coupling efficiency.[6][14] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite. This results in truncated sequences and a lower yield of the full-length product.[6]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a frequent problem in oligonucleotide synthesis and is often linked to phosphoramidite degradation due to water. This guide provides a systematic approach to troubleshooting this issue.

Symptom Possible Cause Recommended Action
Consistently low coupling efficiency for all bases. Water contamination in the acetonitrile used for phosphoramidite dissolution and/or washing steps.1. Use fresh, high-purity anhydrous acetonitrile (<30 ppm water).[9][15] 2. Dry the acetonitrile over activated molecular sieves for at least 24 hours before use.[12] 3. Ensure all solvent bottles on the synthesizer are tightly sealed to prevent atmospheric moisture contamination.
Significantly lower coupling efficiency specifically for dG phosphoramidite. Enhanced degradation of dG phosphoramidite. dG is the least stable of the four standard phosphoramidites.[2][4]1. Prepare fresh dG phosphoramidite solutions more frequently than other amidites. 2. Consider using dG phosphoramidites with more stable protecting groups if the problem persists.[7]
Gradual decrease in coupling efficiency over the course of a long synthesis. Degradation of phosphoramidites sitting on the synthesizer.1. For very long oligonucleotides, consider using freshly prepared phosphoramidite solutions. 2. Ensure the inert gas supply to the synthesizer is dry.
No trityl color upon detritylation. Complete failure of the previous coupling step.1. Check for obvious issues with reagent delivery (e.g., blocked lines). 2. Verify the integrity of the phosphoramidite and activator solutions. Prepare fresh solutions if in doubt.

Data on Phosphoramidite Degradation

The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following table summarizes the degradation of the four standard deoxyribonucleoside phosphoramidites in acetonitrile over a five-week period when stored under an inert gas atmosphere.

PhosphoramiditePurity Reduction after 5 Weeks (%)
dG(ib)39
dA(bz)6
dC(bz)2
T2

Data sourced from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[2]

Experimental Protocols

Protocol 1: Monitoring Phosphoramidite Degradation by HPLC

This protocol outlines a general method for monitoring the degradation of a phosphoramidite solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Phosphoramidite of interest

  • Anhydrous acetonitrile (<30 ppm water)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Solution Preparation: Prepare a solution of the phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).

  • Time Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of the solution to an HPLC vial and inject it into the HPLC system.

  • Incubation: Store the remaining phosphoramidite solution under controlled conditions (e.g., at room temperature, protected from light, under an inert atmosphere).

  • Time-Point Analysis: At regular intervals (e.g., every 24 hours for one week), withdraw an aliquot of the solution, transfer it to an HPLC vial, and inject it into the HPLC system.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Use a suitable gradient elution program, for example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

    • Set the flow rate (e.g., 1 mL/min).

    • Monitor the absorbance at a suitable wavelength (e.g., 260 nm).

  • Data Analysis: Integrate the peak area of the intact phosphoramidite at each time point. Calculate the percentage of remaining phosphoramidite relative to the T=0 sample. Plot the percentage of intact phosphoramidite against time to observe the degradation profile.

Protocol 2: Analysis of Phosphoramidite Hydrolysis by ³¹P NMR

This protocol describes the use of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to detect the hydrolysis of phosphoramidites.

Materials:

  • Phosphoramidite sample

  • Deuterated acetonitrile (CD₃CN)

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the phosphoramidite in deuterated acetonitrile in an NMR tube. To study the effect of water, a controlled amount of water can be added.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum of the freshly prepared solution.

    • Use a proton-decoupled pulse sequence.

    • The phosphoramidite (P(III)) signal will appear in the region of approximately 140-155 ppm.[16]

  • Monitoring Degradation:

    • Store the NMR tube under defined conditions and acquire ³¹P NMR spectra at various time intervals.

    • Hydrolysis of the phosphoramidite will lead to the formation of the corresponding H-phosphonate, which is a P(V) species. This degradation product will appear as a new peak in a different region of the spectrum (typically between 0 and 20 ppm).

  • Data Analysis:

    • Integrate the signals corresponding to the intact phosphoramidite (P(III)) and the H-phosphonate (P(V)).

    • The ratio of the integrals will provide a quantitative measure of the extent of hydrolysis.

Visualizations

Phosphoramidite_Hydrolysis_Workflow cluster_data Data Interpretation start Dissolve Phosphoramidite in Anhydrous Acetonitrile add_water Add Controlled Amount of Water (Optional) start->add_water hplc HPLC Analysis (Time-course) add_water->hplc nmr 31P NMR Analysis (Time-course) add_water->nmr peak_area Measure Peak Area of Intact Amidite hplc->peak_area signal_int Integrate P(III) and P(V) Signals nmr->signal_int deg_rate Determine Degradation Rate peak_area->deg_rate signal_int->deg_rate

Caption: Experimental workflow for monitoring phosphoramidite degradation.

Degradation_Pathway Phosphoramidite Phosphoramidite (P(III)) H_Phosphonate H-Phosphonate (P(V)) Phosphoramidite->H_Phosphonate + H2O (Hydrolysis) Inactive Inactive for Coupling H_Phosphonate->Inactive

Caption: Simplified pathway of phosphoramidite hydrolysis.

References

Technical Support Center: Optimizing Long Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of full-length products in long oligonucleotide synthesis.

Troubleshooting Guides

This section addresses common issues encountered during long oligo synthesis, offering potential causes and solutions.

Issue 1: Low Yield of Full-Length Product

A lower-than-expected yield of the final full-length oligonucleotide is one of the most frequent challenges in long oligo synthesis. This can often be attributed to suboptimal coupling efficiency.

Possible Causes and Recommended Actions:

Potential Cause Recommended Action
Suboptimal Coupling Efficiency The efficiency of the coupling step is paramount for synthesizing long oligonucleotides. A small decrease in coupling efficiency per step leads to a significant reduction in the final yield of the full-length product.[1][2][3] For instance, a 98% average coupling efficiency for a 100-mer oligo results in only a 13% theoretical yield of the full-length product.[1]
Moisture Contamination Water in the reagents, particularly the acetonitrile (ACN) diluent, can significantly lower coupling efficiency by reacting with the activated phosphoramidite.[1][4] Ensure the use of anhydrous ACN (water content < 15 ppm) and fresh, properly stored phosphoramidites.[1] It is also recommended to dissolve phosphoramidites under an anhydrous argon atmosphere.[1]
Inefficient Activator The choice and concentration of the activator are crucial. Activators like Dicyanoimidazole (DCI) are highly soluble in ACN, allowing for higher effective concentrations of phosphoramidites and reducing coupling times.[4]
Inadequate Reagent Delivery Ensure the synthesizer is properly calibrated to deliver the correct volumes of reagents.[5]
Suboptimal Solid Support For very long oligos (>100 bases), standard controlled pore glass (CPG) supports may not be ideal due to steric hindrance.[1] Consider using supports with larger pore sizes (e.g., 2000 Å) or polystyrene (PS) supports, which can be more easily rendered anhydrous.[1]

Experimental Protocol: Optimizing Coupling Efficiency

  • Reagent Preparation :

    • Use fresh, high-quality phosphoramidites.

    • Dissolve phosphoramidites in anhydrous acetonitrile under an argon atmosphere.[1]

    • Use a fresh bottle of anhydrous acetonitrile for each synthesis run.[1]

  • Synthesizer Preparation :

    • If the synthesizer has been idle, perform several priming cycles to ensure the lines are dry.[1]

    • Calibrate the instrument to ensure accurate reagent delivery.[5]

  • Synthesis Cycle Parameters :

    • Increase the phosphoramidite concentration.[4]

    • Increase the coupling time.[4]

    • For long oligos, consider implementing a "cap/ox/cap" cycle, where a second capping step is performed after oxidation to further dry the support.[4]

Issue 2: Presence of Shorter-Than-Expected Oligonucleotides (Truncated Products)

The presence of significant amounts of truncated oligonucleotides, particularly those cleaved at purine bases, is a strong indicator of depurination.

Possible Causes and Recommended Actions:

Potential Cause Recommended Action
Depurination The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond between the purine base (A or G) and the sugar, creating an apurinic site.[6][7] These sites are stable during synthesis but are cleaved during the final basic deprotection step, resulting in 3'-truncated, DMT-ON fragments that can contaminate the final product.[1][6]
Strong Deblocking Acid Trichloroacetic acid (TCA) is a strong acid commonly used for detritylation, but it can increase the risk of depurination.[1]
Action 1: Use a Milder Deblocking Acid Replace 3% TCA with 3% Dichloroacetic acid (DCA) in dichloromethane. DCA has a higher pKa (1.5 vs. 0.7 for TCA), which reduces the extent of depurination.[1][8]
Action 2: Use Depurination-Resistant Monomers Utilize a dG monomer with a dimethylformamidine (dmf) protecting group, which is electron-donating and helps protect the guanosine from depurination.[1]

Experimental Protocol: Minimizing Depurination

  • Reagent Substitution :

    • Prepare a 3% (v/v) solution of Dichloroacetic acid (DCA) in anhydrous dichloromethane.

    • Replace the standard 3% Trichloroacetic acid (TCA) deblocking solution on the synthesizer with the 3% DCA solution.

  • Monomer Selection :

    • When ordering phosphoramidites, select dG with a dimethylformamidine (dmf) protecting group for sequences rich in guanosine.

Issue 3: Difficulty in Purifying the Full-Length Product

The purification of long oligonucleotides can be challenging due to the presence of closely related impurities and the physical properties of long DNA molecules.

Possible Causes and Recommended Actions:

Potential Cause Recommended Action
Inefficient Capping Failure to cap unreacted 5'-hydroxyl groups in each cycle leads to the accumulation of n-1 deletion mutants, which are very difficult to separate from the full-length product.[4] Ensure capping reagents (acetic anhydride and N-methylimidazole) are fresh and effective.
Incomplete Deprotection Residual protecting groups on the bases can alter the chromatographic behavior of the oligonucleotide, leading to co-elution with impurities.[3][9]
Limitations of Standard Purification Methods For long oligos, the charge of the phosphate backbone can overwhelm the hydrophobicity of the DMT group, making traditional DMT-on purification on OPC-type cartridges less effective.[1]
Action 1: Optimize Capping Ensure fresh capping reagents are used. For long oligos, a double capping step can be beneficial.
Action 2: Ensure Complete Deprotection Follow the recommended deprotection times and temperatures for the specific base protecting groups used.[10] For ammonia deprotection, ensure the solution is fresh.[10]
Action 3: Advanced Purification Techniques For high-purity long oligos, consider methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[11] A novel "catching by polymerization" technique has also shown promise for purifying very long oligonucleotides (up to 303-mer).[12]

Experimental Protocol: Enhanced Purification of Long Oligonucleotides via Glen-Pak™ Cartridge

This protocol is adapted for improved purification of DMT-on long oligonucleotides.

  • Sample Preparation :

    • After deprotection, evaporate the ammonia and resuspend the crude DMT-on oligonucleotide in a loading buffer.

    • Heat the sample to >65 °C immediately before loading onto the cartridge.[1] This helps to disrupt secondary structures.

  • Cartridge Purification :

    • Equilibrate a Glen-Pak™ DNA cartridge or a similar high-affinity DMT purification cartridge according to the manufacturer's instructions.

    • Load the heated sample onto the cartridge.

    • Wash the cartridge to remove failure sequences (DMT-off).

    • Elute the full-length DMT-on product.

  • Post-Purification :

    • Remove the DMT group following standard protocols.

    • Desalt the final product.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for improving the yield of long oligos?

A: The most critical factor is maintaining a high coupling efficiency throughout the synthesis.[1][13] Even a small drop in efficiency per cycle has a cumulative and detrimental effect on the final yield of the full-length product.[2][3]

Q2: How does depurination affect my final product?

A: Depurination is the loss of a purine base (A or G) from the oligonucleotide chain.[7] This creates an abasic site that is cleaved during the final deprotection step, leading to truncated oligonucleotides.[6] These truncated fragments, if they retain the 5'-DMT group, will co-purify with the full-length product in DMT-on purification, reducing the purity of the final product.[1][6]

Q3: When should I use Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA) for detritylation?

A: You should consider using 3% DCA as the deblocking agent when synthesizing long oligonucleotides, especially those with a high purine content.[1] DCA is a weaker acid than TCA and significantly reduces the risk of depurination.[1][8]

Q4: What are the main sources of moisture in oligonucleotide synthesis, and how can I minimize them?

A: The primary sources of moisture are the acetonitrile (ACN) used as a diluent and wash solvent, and ambient humidity.[1][3] To minimize moisture, use septum-sealed bottles of anhydrous ACN, use fresh reagents, and if possible, operate the synthesizer in a low-humidity environment.[1][5]

Q5: Why is capping so important for long oligo synthesis?

A: Capping terminates any chains that failed to react in the coupling step.[4] Without effective capping, these "failure sequences" can react in subsequent cycles, leading to the formation of n-1 and other deletion mutants. These are nearly the same length as the full-length product and are extremely difficult to remove by standard purification methods.[4]

Q6: What are the signs of incomplete deprotection?

A: Incomplete deprotection can be difficult to detect by standard chromatographic methods.[10] However, it can lead to poor performance in downstream applications.[9] Mass spectrometry is a more reliable method for detecting residual protecting groups.[10] If you suspect incomplete deprotection, you can try retreating the oligo with fresh deprotection solution.[14]

Visualizations

OligoSynthesisCycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_post Post-Synthesis Processing Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add next base) Deblocking->Coupling 5'-OH free Capping 3. Capping (Terminate failures) Coupling->Capping New base added Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Failures capped Oxidation->Deblocking Cycle repeats Cleavage Cleavage from Support Oxidation->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

TroubleshootingFlowchart Start Low Yield of Full-Length Product CheckCoupling Assess Coupling Efficiency Start->CheckCoupling CheckDepurination Analyze for Truncated Products (esp. at purines) Start->CheckDepurination CheckPurification Evaluate Purification Method Start->CheckPurification ImproveCoupling Optimize Coupling: - Anhydrous Reagents - Fresh Amidites - Increase Coupling Time CheckCoupling->ImproveCoupling ReduceDepurination Minimize Depurination: - Use 3% DCA instead of TCA - Use dmf-dG monomers CheckDepurination->ReduceDepurination OptimizePurification Enhance Purification: - Ensure complete capping - Use PAGE or HPLC - Heat sample before loading CheckPurification->OptimizePurification

Caption: Troubleshooting flowchart for low yield in long oligo synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with dG(iBu) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) analysis of synthetic oligonucleotides incorporating the dG(iBu) (N2-isobutyryl-2'-deoxyguanosine) phosphoramidite versus those synthesized with alternative dG protecting groups, such as dG(dmf) (N2-dimethylformamidine-2'-deoxyguanosine) and dG(Ac) (N2-acetyl-2'-deoxyguanosine). This guide is intended to assist researchers in selecting the appropriate dG protecting group strategy based on their specific application, purity requirements, and analytical workflow.

Introduction to dG Protecting Groups in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis via the phosphoramidite method, the exocyclic amino group of deoxyguanosine (dG) must be protected to prevent unwanted side reactions. The choice of this protecting group is critical as it influences not only the efficiency of the synthesis but also the conditions required for the final deprotection step and, consequently, the purity profile of the crude oligonucleotide product. The isobutyryl (iBu) group is a widely used, robust protecting group for dG. However, alternatives like dimethylformamidine (dmf) and acetyl (Ac) offer faster or milder deprotection conditions, which can be advantageous for the synthesis of sensitive or modified oligonucleotides.

Comparison of dG Protecting Groups: Impact on Synthesis and Deprotection

The selection of a dG protecting group directly impacts the deprotection strategy, which in turn affects the final purity and yield of the oligonucleotide.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
dG(iBu) Standard: Ammonium hydroxide, 55°C, 8-16 hoursRobust, widely used, high coupling efficiency.Harsher and longer deprotection times, which can be detrimental to sensitive modifications.
dG(dmf) Mild/Fast: Ammonium hydroxide, room temperature, 2-4 hours or 55°C for 1 hour.Rapid deprotection, suitable for sensitive oligonucleotides.Can be less stable during synthesis, potentially leading to lower yields for longer sequences.
dG(Ac) Mild/Fast: Ammonium hydroxide/Methylamine (AMA), 65°C, 5-10 minutes.Very rapid deprotection, compatible with "UltraFAST" deprotection protocols.May require specific capping reagents to avoid side reactions.

HPLC Analysis: Performance Comparison

The choice of dG protecting group can influence the impurity profile observed during HPLC analysis. While dG(iBu) is a reliable standard, incomplete deprotection can lead to characteristic impurities.

Purity and Impurity Profile
Protecting GroupTypical Purity (Crude)Common Impurities Detectable by HPLC
dG(iBu) 80-95% (for a 20-mer)n-1, n+1 shortmers and longmers, depurination products, incomplete iBu removal (+70 Da) .
dG(dmf) 80-95% (for a 20-mer)n-1, n+1 shortmers and longmers, depurination products. Incomplete deprotection is less common due to lability.
dG(Ac) 80-95% (for a 20-mer)n-1, n+1 shortmers and longmers, depurination products. Potential for base modification if not used with appropriate capping reagents.

Experimental Protocols

Standard Oligonucleotide Synthesis Protocol (Phosphoramidite Chemistry)

This protocol outlines the standard steps for solid-phase oligonucleotide synthesis.

Oligonucleotide Synthesis Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds next phosphoramidite Deblocking->Coupling Next cycle Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Next cycle Oxidation 4. Oxidation P(III) to P(V) Capping->Oxidation Next cycle Oxidation->Deblocking Next cycle Cleavage Cleavage & Deprotection Release from support and remove protecting groups Oxidation->Cleavage Final cycle Start Start: Solid Support with first Nucleoside Start->Deblocking Purification HPLC Purification Cleavage->Purification Analysis HPLC/MS Analysis Purification->Analysis FinalProduct Final Purified Oligonucleotide Analysis->FinalProduct

Caption: Automated solid-phase oligonucleotide synthesis workflow.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The next phosphoramidite, activated by a catalyst (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and phosphate backbone) are removed using a deprotection solution (e.g., concentrated ammonium hydroxide). The specific conditions depend on the protecting groups used (see table above).

HPLC Analysis Protocol (Ion-Pair Reversed-Phase)

This protocol is a general guideline for the analytical HPLC of synthetic oligonucleotides.

HPLC Analysis Workflow CrudeOligo Crude Oligonucleotide Sample SamplePrep Sample Preparation Dissolve in Mobile Phase A CrudeOligo->SamplePrep Injection Injection onto HPLC Column SamplePrep->Injection Separation Gradient Elution Separation of full-length product from impurities Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection DataAnalysis Data Analysis Chromatogram integration and purity assessment Detection->DataAnalysis

Caption: General workflow for HPLC analysis of oligonucleotides.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 8 mM triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP, 8 mM TEA in methanol.

  • Gradient: A linear gradient from 30% to 50% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV absorbance at 260 nm.

Conclusion

The choice of the dG protecting group is a critical parameter in oligonucleotide synthesis that directly influences the deprotection strategy and the resulting purity profile of the crude product. While dG(iBu) remains a robust and widely used standard, offering high coupling efficiencies, its longer and harsher deprotection requirements may not be suitable for all applications, especially those involving sensitive modifications. Alternative protecting groups like dG(dmf) and dG(Ac) provide milder and faster deprotection options, which can be advantageous in minimizing the degradation of labile functionalities.

HPLC analysis is an indispensable tool for characterizing the purity of synthetic oligonucleotides and identifying synthesis-related impurities. When analyzing oligonucleotides synthesized with dG(iBu), it is particularly important to monitor for incomplete deprotection, which manifests as a +70 Da adduct to the full-length product. By carefully selecting the dG protecting group and optimizing the HPLC analysis method, researchers can ensure the synthesis of high-quality oligonucleotides for their specific research, diagnostic, or therapeutic needs.

Navigating the Labyrinth of Modified Oligonucleotide Analysis: A Comparative Guide to Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, ensuring the identity, purity, and stability of these complex molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of modified oligonucleotides, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The therapeutic landscape is increasingly shaped by the promise of modified oligonucleotides. These synthetic nucleic acid sequences, engineered for enhanced stability and target affinity, demand robust analytical techniques for their characterization and quality control.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard, offering unparalleled sensitivity, specificity, and accuracy in confirming molecular weight, verifying sequences, and identifying impurities.[1][3][4] Regulatory bodies such as the FDA and EMA emphasize the need for stringent analytical validation, making the choice of methodology a critical decision in the drug development pipeline.[1][5][6]

Comparative Analysis of Mass Spectrometry Techniques

The validation of modified oligonucleotides primarily relies on two key mass spectrometry ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). When coupled with high-resolution mass analyzers like Time-of-Flight (TOF), they provide a powerful toolkit for comprehensive characterization.

FeatureESI-MSMALDI-TOF MS
Principle Soft ionization technique that generates multiply charged ions from a solution.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Analytes Broad range of oligonucleotides, including highly modified and longer sequences (>50 bases).Best suited for oligonucleotides up to 50 bases in length.
Ionization State Multiple charge states, allowing for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.Primarily singly charged ions.[7]
Resolution High resolution is achievable, enabling accurate mass determination.Resolution can decrease for larger molecules.
Throughput Can be coupled with liquid chromatography for high-throughput analysis.[1]Generally considered a high-throughput technique.
Sample Preparation Requires online desalting for optimal performance.Requires co-crystallization with a suitable matrix.
Advantages Milder ionization is suitable for labile modifications; easily coupled with LC for separation of complex mixtures.High tolerance to salts and buffers; rapid analysis.
Limitations Ion suppression effects can be a concern.Potential for photo-induced degradation of sensitive modifications; decreasing resolution with increasing mass.

Alternative and Complementary Analytical Methods

While mass spectrometry is a cornerstone, a multi-faceted approach employing orthogonal techniques is often necessary for comprehensive characterization and to meet regulatory expectations.[8]

MethodPrincipleApplication in Oligonucleotide AnalysisAdvantagesLimitations
Capillary Gel Electrophoresis (CGE) Separation based on size and charge in a gel-filled capillary.[2][8]Purity analysis and sizing of oligonucleotides.[2][8]High resolving power for size separation.[8]Buffer effects and potential for bias when coupled with MS.[2][8]
Anion-Exchange Chromatography (AEX) Separation based on the interaction between the negatively charged phosphate backbone and a positively charged stationary phase.[2]Purity and impurity analysis, including stereoisomer resolution of phosphorothioate modifications.[2]Excellent resolution for charge-based separations.[2]Incompatible with mass spectrometry due to high salt mobile phases.[2]
Size Exclusion Chromatography (SEC) Separation based on molecular size.[2]Analysis of molecular mass, size, and aggregation.[2]Can provide information on higher-order structure.Lower resolution compared to other chromatographic methods for oligonucleotides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and environment of each atom.Structural elucidation and confirmation of modifications.[9]Provides unambiguous structural information.Lower sensitivity compared to MS; complex spectra for large molecules.

Experimental Workflows and Protocols

To ensure reproducible and reliable results, well-defined experimental protocols are essential. Below are representative workflows for the mass spectrometry validation of modified oligonucleotides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Oligonucleotide Synthesis & Purification sp2 Quantification (UV-Vis) sp1->sp2 sp3 Dilution in MS-compatible aprotic solvent sp2->sp3 lc Ion-Pair Reversed-Phase HPLC sp3->lc ms High-Resolution Mass Spectrometer (ESI-TOF) lc->ms da1 Deconvolution of Multiply Charged Spectra ms->da1 da2 Mass Determination da1->da2 da3 Impurity Profiling da2->da3 da4 Sequence Verification (MS/MS Fragmentation) da2->da4

Caption: Workflow for LC-MS based validation of modified oligonucleotides.

Detailed Experimental Protocol: LC-MS Analysis of a Phosphorothioate-Modified Oligonucleotide

1. Sample Preparation:

  • Synthesize and purify the phosphorothioate-modified oligonucleotide using standard solid-phase synthesis and chromatographic methods.

  • Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

  • Prepare a 10 µM stock solution of the oligonucleotide in an MS-compatible solvent such as a mixture of acetonitrile and water.

2. LC-MS System and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate gradients at low flow rates.

  • Column: A suitable reversed-phase column for oligonucleotide analysis (e.g., C18).

  • Mobile Phase A: An aqueous solution of an ion-pairing agent like triethylamine (TEA) and a volatile buffer component like hexafluoroisopropanol (HFIP). A typical preparation involves dissolving 41.5 mL of HFIP in approximately 950 mL of water, adding 2.3 mL of TEA while mixing, and adjusting the final volume to 1 L.[3][4]

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a defined period to elute the oligonucleotide.

  • Flow Rate: Optimized for the column dimensions, typically in the range of 200-400 µL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range that encompasses the expected charge states of the oligonucleotide.

3. Data Analysis:

  • Deconvolution: Use appropriate software to deconvolute the multiply charged ESI-MS spectrum to obtain the neutral mass of the oligonucleotide.

  • Mass Confirmation: Compare the experimentally determined mass to the theoretical mass of the modified oligonucleotide. The mass accuracy should ideally be within a few parts per million (ppm).

  • Impurity Analysis: Analyze the chromatogram and mass spectra for the presence of impurities, such as n-1 or n+1 shortmers and longmers, deletion sequences, or other modification-related byproducts.[10]

  • Sequence Verification (Optional): Perform tandem mass spectrometry (MS/MS) to fragment the oligonucleotide and confirm its sequence.[1]

maldi_workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF MS Analysis cluster_data_analysis Data Analysis sp1 Oligonucleotide Synthesis & Purification sp2 Co-crystallization with Matrix Solution sp1->sp2 sp3 Spotting onto MALDI Target Plate sp2->sp3 ma1 Laser Desorption/Ionization sp3->ma1 ma2 Time-of-Flight Mass Analysis ma1->ma2 da1 Mass Spectrum Generation ma2->da1 da2 Molecular Weight Determination da1->da2 da3 Purity Assessment da2->da3

Caption: Workflow for MALDI-TOF MS analysis of modified oligonucleotides.

Detailed Experimental Protocol: MALDI-TOF MS Analysis of a 5'-Fluorescently Labeled Oligonucleotide

1. Sample Preparation:

  • Synthesize and purify the 5'-fluorescently labeled oligonucleotide.

  • Prepare a saturated matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA).

  • Mix the oligonucleotide sample with the matrix solution in a specific ratio (e.g., 1:1 v/v).

2. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Target Plate: Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry, forming crystals.

  • Ionization: Use a nitrogen laser to irradiate the sample spot, causing desorption and ionization of the oligonucleotide.

  • Mass Analysis: The ions are accelerated in an electric field, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.

3. Data Analysis:

  • Mass Spectrum: Generate a mass spectrum showing the intensity of ions as a function of their m/z. For MALDI, this is typically the singly protonated molecule [M+H]+.

  • Molecular Weight Confirmation: Determine the molecular weight of the labeled oligonucleotide and compare it to the theoretical value.

  • Purity Assessment: Assess the spectrum for the presence of peaks corresponding to unlabeled oligonucleotides or other synthesis-related impurities.

Conclusion

The robust validation of modified oligonucleotides is a non-negotiable aspect of their development as therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography, provides an indispensable platform for the comprehensive characterization of these complex molecules. By offering high sensitivity, specificity, and the ability to elucidate detailed structural information, LC-MS ensures the identity, purity, and quality of modified oligonucleotides. While alternative methods like CGE and AEX offer orthogonal information, the versatility and depth of analysis provided by mass spectrometry make it the central pillar of any analytical strategy. The selection of the most appropriate MS technique, whether ESI or MALDI, will depend on the specific characteristics of the oligonucleotide and the analytical question at hand. A thorough understanding of these techniques and their application is crucial for advancing the development of safe and effective oligonucleotide therapeutics.

References

A Head-to-Head Comparison: dG(iBu) vs. dG(dmf) Phosphoramidite Deprotection in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of phosphoramidite building blocks is a critical decision that impacts the efficiency, purity, and overall success of oligonucleotide synthesis. The protecting group on the deoxyguanosine (dG) phosphoramidite, in particular, plays a pivotal role in the final deprotection step. This guide provides an objective, data-driven comparison of two commonly used dG phosphoramidites: those protected with isobutyryl (iBu) and those with dimethylformamidine (dmf).

The selection between dG(iBu) and dG(dmf) hinges on the desired speed of deprotection, the sensitivity of other modifications on the oligonucleotide, and the overall throughput requirements of the synthesis workflow. While dG(iBu) has been the traditional choice, dG(dmf) offers significant advantages in terms of deprotection kinetics.

Performance Under Various Deprotection Conditions: A Quantitative Analysis

The primary distinction between dG(iBu) and dG(dmf) lies in their lability under basic conditions. The dmf group is significantly more labile than the iBu group, allowing for substantially faster and milder deprotection protocols. This is a crucial factor in high-throughput oligonucleotide synthesis, where reducing processing time is paramount.[1][2]

Below is a summary of typical deprotection conditions for oligonucleotides synthesized with dG(iBu) and dG(dmf) phosphoramidites.

Deprotection ReagentTemperatureTime for dG(iBu) DeprotectionTime for dG(dmf) DeprotectionReference
Concentrated Ammonium Hydroxide55°C8-17 hours2 hours[1][3]
Concentrated Ammonium Hydroxide65°CNot Recommended1 hour[1][3]
AMA (Ammonium Hydroxide/Methylamine 1:1)65°C~10 minutes5-10 minutes[1]
AMA (Ammonium Hydroxide/Methylamine 1:1)Room Temperature120 minutes120 minutes[4][5]
t-Butylamine/Methanol/Water (1:1:2)55°COvernightOvernight[5]
t-Butylamine/Water (1:3)60°CNot Recommended6 hours[2][6]

Key Observations:

  • Standard Deprotection (Ammonium Hydroxide): With concentrated ammonium hydroxide, dG(dmf) deprotection is dramatically faster than dG(iBu). At 55°C, the time is reduced from an overnight incubation to just 2 hours.[1][3]

  • UltraFAST Deprotection (AMA): The use of AMA reagent (a 1:1 mixture of ammonium hydroxide and aqueous methylamine) significantly accelerates the deprotection of both protecting groups.[4] However, the combination of dG(dmf) with Ac-protected dC is a cornerstone of the "UltraFAST" deprotection system, enabling complete deprotection in as little as 5-10 minutes at 65°C.[1][4] While dG(iBu) can also be deprotected with AMA, it is generally slower.[1]

  • Milder Conditions: The lability of the dmf group also allows for the use of milder deprotection reagents and conditions, which is critical when the oligonucleotide contains sensitive labels or modifications that cannot withstand harsh basic treatments.[7][8] For instance, dG(dmf) is compatible with deprotection using t-butylamine/water, a condition suitable for certain sensitive dyes.[2][6]

Impact on Oligonucleotide Purity and Side Reactions

Incomplete deprotection of the N2-isobutyryl group on guanine is a known issue with dG(iBu), leading to a heterogeneous final product.[1] The faster and more efficient deprotection of dG(dmf) can mitigate this problem, resulting in higher purity oligonucleotides, especially in G-rich sequences.[3]

A crucial consideration when using AMA for deprotection is the choice of protecting group for deoxycytidine (dC). If benzoyl-protected dC (Bz-dC) is used, transamination can occur, leading to the formation of N4-Me-dC.[9] Therefore, it is highly recommended to use acetyl-protected dC (Ac-dC) in conjunction with AMA to prevent this side reaction.[4][9]

Experimental Protocols

Standard Deprotection Protocol (Concentrated Ammonium Hydroxide)
  • Cleavage and Deprotection: After synthesis, the solid support is treated with concentrated ammonium hydroxide.

  • Incubation:

    • For oligonucleotides containing dG(iBu) , incubate at 55°C for 8-17 hours.[1]

    • For oligonucleotides containing dG(dmf) , incubate at 55°C for 2 hours or 65°C for 1 hour.[1][3]

  • Evaporation: After incubation, the ammonia solution is removed by evaporation.

  • Reconstitution: The deprotected oligonucleotide is reconstituted in an appropriate buffer for purification and analysis.

UltraFAST Deprotection Protocol (AMA)
  • Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.[4]

  • Cleavage from Support: The oligonucleotide can be cleaved from the solid support using the AMA reagent for 5 minutes at room temperature.[4][5]

  • Deprotection:

    • For oligonucleotides containing dG(dmf) and Ac-dC , incubate in AMA at 65°C for 5-10 minutes.[1][4]

    • For oligonucleotides containing dG(iBu) and Ac-dC , incubate in AMA at 65°C for approximately 10 minutes.[9]

  • Evaporation and Reconstitution: Remove the AMA solution by evaporation and reconstitute the oligonucleotide.

Workflow and Pathway Diagrams

The following diagrams illustrate the deprotection workflows for dG(iBu) and dG(dmf) phosphoramidites.

Deprotection_Workflow cluster_iBu dG(iBu) Deprotection cluster_dmf dG(dmf) Deprotection iBu_start Oligonucleotide (with dG(iBu)) iBu_deprotect Deprotection iBu_start->iBu_deprotect iBu_standard Conc. NH4OH 55°C, 8-17h iBu_deprotect->iBu_standard Standard iBu_fast AMA 65°C, ~10min iBu_deprotect->iBu_fast UltraFAST iBu_end Deprotected Oligonucleotide iBu_standard->iBu_end iBu_fast->iBu_end dmf_start Oligonucleotide (with dG(dmf)) dmf_deprotect Deprotection dmf_start->dmf_deprotect dmf_standard Conc. NH4OH 55°C, 2h or 65°C, 1h dmf_deprotect->dmf_standard Standard dmf_fast AMA 65°C, 5-10min dmf_deprotect->dmf_fast UltraFAST dmf_end Deprotected Oligonucleotide dmf_standard->dmf_end dmf_fast->dmf_end

Caption: Comparative deprotection workflows for dG(iBu) and dG(dmf).

Deprotection_Logic start Start: Choose dG Phosphoramidite choice Need for Speed and/or Sensitive Modifications? start->choice dmf Use dG(dmf) - Faster deprotection - Milder conditions possible choice->dmf Yes ibu Use dG(iBu) - Traditional method - Longer deprotection times choice->ibu No deprotection_choice Select Deprotection Method dmf->deprotection_choice ibu->deprotection_choice ama AMA (UltraFAST) Requires Ac-dC deprotection_choice->ama Fast nh4oh Conc. NH4OH (Standard) deprotection_choice->nh4oh Standard end Purified Oligonucleotide ama->end nh4oh->end

Caption: Decision logic for choosing between dG(iBu) and dG(dmf).

Conclusion

The choice between dG(iBu) and dG(dmf) phosphoramidites has significant implications for the efficiency and outcome of oligonucleotide synthesis. For applications requiring high throughput, rapid turnaround times, and the incorporation of sensitive modifications, dG(dmf) is the superior choice due to its significantly faster deprotection kinetics and compatibility with milder deprotection reagents. While dG(iBu) remains a viable option for standard, lower-throughput synthesis, the industry trend continues to move towards faster and more efficient chemistries, positioning dG(dmf) as the preferred reagent for modern oligonucleotide synthesis. Researchers should carefully consider the nature of their desired oligonucleotide product and their production needs to make an informed decision that optimizes their synthesis workflow.

References

A Comparative Performance Analysis: Methyl Phosphonamidite vs. Cyanoethyl (CE) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phosphoramidite chemistry is a critical determinant of the success of oligonucleotide synthesis. This guide provides an objective comparison of the performance of methyl phosphonamidites and the industry-standard 2-cyanoethyl (CE) phosphoramidites, supported by experimental data and detailed protocols.

This comparison delves into the key performance indicators of each phosphoramidite type, including coupling efficiency, stability of the resulting internucleotide linkage, and the overall impact on oligonucleotide yield and purity. By understanding the distinct advantages and disadvantages of each, researchers can make informed decisions to optimize the synthesis of their target oligonucleotides for therapeutic and diagnostic applications.

Key Differences at a Glance

FeatureMethyl PhosphonamiditeCE Phosphoramidite
Resulting Linkage Methylphosphonate (Uncharged)Phosphodiester (Charged)
Coupling Time Longer (typically ~5 minutes)[1]Shorter (typically 1-2 minutes)
Deprotection Requires milder, specific conditions (e.g., ethylenediamine)[1]Standard conditions (e.g., ammonium hydroxide)
Nuclease Resistance High[1]Low (susceptible to degradation)
Chirality Chiral phosphorus center, resulting in diastereomers[2]Achiral phosphorus center
Aqueous Solubility Generally lowerHigher

Performance Comparison

Coupling Efficiency

The efficiency of the coupling reaction is paramount in oligonucleotide synthesis, as it dictates the yield and purity of the final product. While CE phosphoramidites are known for their high coupling efficiencies, typically exceeding 99%, the performance of methyl phosphonamidites can be slightly lower and more variable.

It has been noted that trityl monitors, a common method for assessing coupling efficiency, may understate the actual efficiency of methyl phosphonamidite coupling.[1] This is speculatively attributed to a potential difference in the rate of detritylation of the methylphosphonate-linked nucleotide.[1]

Phosphoramidite TypeTypical Coupling EfficiencyNotes
Methyl Phosphonamidite >97%[3]Longer coupling times are generally required to achieve optimal efficiency.[1]
CE Phosphoramidite >99%Considered the gold standard for high-efficiency oligonucleotide synthesis.
Stability of the Internucleotide Linkage

The stability of the internucleotide bond is a crucial factor, particularly for therapeutic oligonucleotides that must withstand enzymatic degradation in vivo.

  • Methylphosphonate Linkages: These linkages are characterized by their exceptional resistance to nuclease degradation due to the absence of a charged non-bridging oxygen atom, which is a key recognition element for many nucleases.[1] However, the methylphosphonate bond is more susceptible to cleavage under basic conditions, necessitating modified deprotection protocols.[1]

  • Phosphodiester Linkages: The native phosphodiester bond is susceptible to enzymatic cleavage by endo- and exonucleases. This inherent instability often necessitates the introduction of modifications, such as phosphorothioates, for in vivo applications.

Linkage TypeNuclease StabilityBase Stability
Methylphosphonate HighLower (base-labile)[1]
Phosphodiester LowHigh
Impact on Final Oligonucleotide Properties

The choice of phosphoramidite chemistry has a profound impact on the physicochemical properties of the resulting oligonucleotide.

PropertyOligonucleotides with Methylphosphonate LinkagesOligonucleotides with Phosphodiester Linkages
Overall Charge NeutralNegatively charged
Cellular Uptake Potentially enhanced due to charge neutralityGenerally requires a delivery vehicle
Binding Affinity (to target) Can be lower than phosphodiester oligonucleotides; dependent on stereochemistry (RP isomer generally has higher affinity)[2][4]High
Purity Can be more challenging to purify due to the presence of diastereomers and potential for side products during synthesis and deprotection.Standard purification protocols are well-established.
Yield Potentially lower due to slightly reduced coupling efficiencies and more complex deprotection and purification steps.High yields are routinely achievable.

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a standard automated oligonucleotide synthesis cycle using either methyl phosphonamidites or CE phosphoramidites.

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Trityl Removal) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Start Next Cycle

Standard automated oligonucleotide synthesis cycle.
Detailed Methodologies

Synthesis of Oligonucleotides using Methyl Phosphonamidites

  • Monomer Preparation: Dissolve methyl phosphonamidite monomers in anhydrous acetonitrile (for dA, dC, and dT) or anhydrous tetrahydrofuran (for dG) at the standard concentration.[1]

  • Automated Synthesis:

    • Instrument: Use a standard automated DNA synthesizer.

    • Coupling: Program a coupling time of 5 minutes for each methyl phosphonamidite addition.[1]

    • Other Steps: Deblocking, capping, and oxidation steps are typically performed using the synthesizer's standard protocols for CE phosphoramidites.

  • Cleavage and Deprotection:

    • Transfer the solid support to a vial.

    • Add a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) and incubate at room temperature for 30 minutes.[1]

    • Add ethylenediamine and incubate at room temperature for an additional 6 hours.[5]

  • Purification: Purify the resulting oligonucleotide using standard techniques such as HPLC or gel electrophoresis. Note that diastereomers may lead to broader or split peaks.

Synthesis of Oligonucleotides using CE Phosphoramidites

  • Monomer Preparation: Dissolve CE phosphoramidite monomers in anhydrous acetonitrile at the standard concentration.

  • Automated Synthesis:

    • Instrument: Use a standard automated DNA synthesizer.

    • Coupling: Program a coupling time of 1-2 minutes for each CE phosphoramidite addition.

    • Other Steps: Deblocking, capping, and oxidation steps are performed using the synthesizer's standard protocols.

  • Cleavage and Deprotection:

    • Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: Purify the resulting oligonucleotide using standard techniques such as HPLC or gel electrophoresis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation occurring during the coupling step for both methyl phosphonamidite and CE phosphoramidite.

G cluster_methyl Methyl Phosphonamidite Pathway cluster_ce CE Phosphoramidite Pathway Me_Phosphonamidite Methyl Phosphonamidite Activated_Me Activated Intermediate Me_Phosphonamidite->Activated_Me Activator Me_Linkage Methylphosphonate Linkage Activated_Me->Me_Linkage 5'-OH of growing chain CE_Phosphoramidite CE Phosphoramidite Activated_CE Activated Intermediate CE_Phosphoramidite->Activated_CE Activator Phosphite_Triester Phosphite Triester Activated_CE->Phosphite_Triester 5'-OH of growing chain

Coupling reaction pathways.

This next diagram outlines the decision-making process for choosing between methyl phosphonamidite and CE phosphoramidite based on experimental goals.

G Start Start: Oligonucleotide Synthesis Goal Nuclease_Resistance High Nuclease Resistance Required? Start->Nuclease_Resistance High_Yield_Purity Highest Possible Yield and Purity Critical? Nuclease_Resistance->High_Yield_Purity No Methyl_Phosphonamidite Choose Methyl Phosphonamidite Nuclease_Resistance->Methyl_Phosphonamidite Yes CE_Phosphoramidite Choose CE Phosphoramidite High_Yield_Purity->CE_Phosphoramidite Yes Consider_Modifications Consider Post-Synthesis Modifications (e.g., Phosphorothioates) High_Yield_Purity->Consider_Modifications No

Decision workflow for phosphoramidite selection.

Conclusion

The choice between methyl phosphonamidite and CE phosphoramidite is contingent upon the specific application of the synthesized oligonucleotide. CE phosphoramidites remain the undisputed choice for applications where high yield, purity, and the presence of a natural phosphodiester backbone are paramount. For the synthesis of standard primers and probes for molecular biology applications, CE phosphoramidites offer a robust and efficient solution.

Conversely, methyl phosphonamidites are indispensable for the synthesis of therapeutic oligonucleotides and other constructs that require enhanced nuclease resistance and a neutral backbone to facilitate cellular uptake. While the synthesis and purification may be more challenging, the resulting methylphosphonate oligonucleotides possess unique properties that are highly desirable for in vivo applications. Researchers must carefully weigh the trade-offs between ease of synthesis and the desired biological properties of the final oligonucleotide product.

References

A Researcher's Guide to Purity Assessment of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the purity of phosphoramidite reagents is a critical determinant of the final product's quality, yield, and therapeutic efficacy. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key building block in the synthesis of DNA. This document outlines supporting experimental data, detailed protocols, and visual workflows to aid in the objective evaluation of this crucial reagent.

The quality of this compound directly impacts the efficiency of the coupling steps in solid-phase oligonucleotide synthesis.[1][2] Impurities can lead to the incorporation of incorrect bases, chain termination, or the formation of side products, all of which complicate the purification of the target oligonucleotide and can compromise its biological activity.[3][4] Therefore, rigorous quality control of incoming phosphoramidite batches is essential.

Comparative Analysis of Purity Assessment Techniques

The most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the purity and integrity of the reagent.

Analytical TechniqueInformation ProvidedTypical Purity SpecificationKey AdvantagesLimitations
Reverse-Phase HPLC Quantifies the main component and detects diastereomers and related nucleosidic impurities.[3][5]≥98.0%[5]High resolution for separating closely related species.[5] Established and widely available technique.May not detect all co-eluting impurities. Requires reference standards for absolute quantification.
³¹P NMR Spectroscopy Directly quantifies the phosphorus-containing species, distinguishing between the desired P(III) phosphoramidite and P(V) oxidation products.[5][6]≥99.0% (P(III) content)[7]Rapid and non-destructive. Provides a direct measure of the active phosphoramidite concentration.[8] Highly specific for phosphorus-containing compounds.Lower sensitivity compared to HPLC for non-phosphorus impurities. Requires specialized equipment and expertise.
Mass Spectrometry (MS) Confirms the molecular weight of the target compound and helps identify unknown impurities by their mass-to-charge ratio.[3][9]Confirms identityHigh sensitivity and specificity for mass determination.[10] Can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification.[3]Typically not a quantitative technique on its own. Ionization efficiency can vary between compounds.

Visualizing the Assessment Workflow

A logical workflow is crucial for the comprehensive purity assessment of this compound. The following diagram illustrates a typical experimental workflow.

experimental_workflow reagent 5'-DMTr-dG(iBu)-Methyl Phosphonamidite Sample hplc Reverse-Phase HPLC Analysis reagent->hplc nmr ³¹P NMR Spectroscopy reagent->nmr ms Mass Spectrometry (LC-MS) reagent->ms data_analysis Data Analysis and Purity Determination hplc->data_analysis nmr->data_analysis ms->data_analysis report Purity Report data_analysis->report

Caption: Experimental workflow for phosphoramidite purity assessment.

Detailed Experimental Protocols

Accurate and reproducible data depend on well-defined experimental protocols. The following are recommended starting points for the analysis of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to separate the two diastereomers of the phosphoramidite from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[3][5]

The purity is calculated based on the total peak area of the two diastereomers relative to the total area of all peaks in the chromatogram.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

This technique provides a direct measure of the phosphorus-containing species in the sample.

  • Instrumentation: A high-field NMR spectrometer equipped with a phosphorus probe.

  • Solvent: Anhydrous acetonitrile-d3 or chloroform-d.

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum.[6]

  • Acquisition Parameters:

    • Acquisition Time: 1.5 seconds.[5]

    • Relaxation Delay: 2.0 seconds.[5]

    • Number of Scans: 1024 (can be adjusted based on sample concentration).[5]

  • Referencing: An external standard of 85% phosphoric acid is commonly used.[11]

  • Sample Preparation: Prepare a solution of the phosphoramidite in the deuterated solvent at a concentration of 10-20 mg/mL.

The ³¹P NMR spectrum will show two main peaks for the diastereomers of the P(III) phosphoramidite around 150 ppm.[5][6] P(V) impurities, such as the corresponding phosphate, will appear in a different region of the spectrum, typically between -25 and 99 ppm.[5] Purity is determined by integrating the respective peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the main component and identifying impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Orbitrap).[3][10]

  • LC Method: A similar method to the RP-HPLC protocol can be used, though faster gradients may be employed for rapid analysis.

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Scan Range: m/z 150–2000.[5]

    • Resolution: A high-resolution mass spectrometer is recommended for accurate mass measurements.[5]

  • Sample Preparation: Prepare a dilute solution of the phosphoramidite in acetonitrile (e.g., 0.1 mg/mL).[3][5]

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The high-resolution mass data can be used to confirm the elemental composition.

Understanding the Chemical Relationships

The purity of the phosphoramidite is intrinsically linked to its chemical stability and the synthetic process. The following diagram illustrates the relationship between the desired product and common impurities.

chemical_relationships amidite 5'-DMTr-dG(iBu)-Methyl Phosphonamidite (P-III) oxidation Oxidation (P-V Impurity) amidite->oxidation O₂ / H₂O hydrolysis Hydrolysis Product amidite->hydrolysis H₂O deprotection Premature Deprotection (DMTr-off or iBu-off) amidite->deprotection Acid/Base Traces

Caption: Key degradation pathways of the phosphonamidite reagent.

By employing a multi-faceted analytical approach, researchers can confidently assess the purity of this compound, ensuring the integrity of their oligonucleotide synthesis and the reliability of their downstream applications. The combination of HPLC, ³¹P NMR, and MS provides a comprehensive picture of the reagent's quality, enabling informed decisions and contributing to the successful development of novel nucleic acid-based therapeutics and diagnostics.

References

A Comparative Guide to the Stability of Guanosine Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for nucleosides is a critical parameter influencing the yield and purity of synthetic oligonucleotides. This guide provides an objective comparison of the stability of commonly used guanosine protecting groups, supported by experimental data and detailed protocols to aid in the rational selection of these crucial chemical moieties.

The synthesis of oligonucleotides is a stepwise process that relies on the temporary protection of reactive functional groups on the nucleobases. For guanosine, the exocyclic N2-amino group is particularly susceptible to modification during synthesis and requires robust protection. However, this protection must be reversible to allow for the final deprotection of the oligonucleotide. The stability of these protecting groups under various chemical conditions encountered during synthesis is a key determinant of the overall success of the process. This guide focuses on the comparative stability of several widely used N2-protecting groups for guanosine: isobutyryl (iBu), phenoxyacetyl (Pac), acetyl (Ac), and dimethylformamidine (dmf).

Comparative Stability Data

The choice of a protecting group is often a compromise between its stability during the synthetic cycle and the ease of its removal during the final deprotection step. The following tables summarize the available quantitative data on the stability of different guanosine protecting groups under acidic and basic conditions.

Acid Stability

Depurination, the cleavage of the glycosidic bond between the guanine base and the deoxyribose sugar, is a major side reaction that can occur under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of oligonucleotide synthesis. The rate of depurination is influenced by the nature of the N2-protecting group.

Protecting GroupAcid ConditionHalf-life (t½)Reference
N2-isobutyryl (on 8-fluoro-dG)3% Dichloroacetic Acid (DCA) in CH2Cl2Relatively unstable[1]
N2-isobutyryl (on 8-fluoro-dG)3% Trichloroacetic Acid (TCA) in CH2Cl2Relatively unstable[1]
N2-isobutyryl (on 8-fluoro-dG)3% Monochloroacetic Acid (MCA) in CH2Cl2Relatively stable[1]
N2-isobutyryl (on dG)3% Dichloroacetic Acid (DCA) in CH2Cl2Slower depurination than N6-benzoyl-dA[2]
N2-isobutyryl (on dG)3% Trichloroacetic Acid (TCA) in CH2Cl2Slower depurination than N6-benzoyl-dA[2]

Note: Data for 8-fluoro-deoxyguanosine may not be directly representative of the stability of the protecting group on native deoxyguanosine.

Base Stability and Deprotection Kinetics

The final step in oligonucleotide synthesis involves the removal of the protecting groups from the nucleobases, typically under basic conditions. The rate of removal of the N2-protecting group from guanosine is a critical factor, as incomplete deprotection can lead to the failure of the final product in biological applications.

Protecting GroupBase ConditionDeprotection TimeReference
N2-isobutyryl (iBu)Concentrated Ammonium Hydroxide, 55°C~8 hours for complete removal[3]
N2-dimethylformamidine (dmf)Concentrated Ammonium Hydroxide, Room Temp~2 hours for complete removal[3]
N2-acetyl (Ac)AMA (Ammonium hydroxide/40% Methylamine 1:1), 65°C5 minutes[4]
N2-phenoxyacetyl (Pac)Aqueous Sodium Hydroxide (1M)Conditions for saponification and N2-deacylation[5]

Experimental Protocols

Protocol 1: Determination of Acidic Stability (Depurination Assay)

This protocol is adapted from studies on depurination kinetics of CPG-bound oligonucleotides.[2]

Objective: To quantify the rate of depurination of a protected deoxyguanosine nucleoside under acidic conditions analogous to those used for detritylation in oligonucleotide synthesis.

Materials:

  • CPG (Controlled Pore Glass) support functionalized with the protected deoxyguanosine.

  • Internal standard CPG (e.g., with thymidine, which is stable to depurination).

  • Deblocking solution: 3% Dichloroacetic Acid (DCA) or 3% Trichloroacetic Acid (TCA) in dichloromethane.

  • Quenching solution: Pyridine/Methanol (1:1 v/v).

  • Deprotection solution: Concentrated ammonium hydroxide.

  • HPLC system with a reverse-phase C18 column.

  • Mobile phases for HPLC: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 and Acetonitrile.

Procedure:

  • Prepare a mixed CPG sample containing a known ratio of the test CPG (with protected dG) and the internal standard CPG (with T).

  • Divide the mixed CPG into several aliquots for a time-course experiment.

  • At time zero, add the deblocking solution to each aliquot.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding the quenching solution.

  • Wash the CPG thoroughly with acetonitrile and dry under vacuum.

  • Treat the CPG with concentrated ammonium hydroxide to cleave the nucleosides from the support and remove the protecting groups.

  • Evaporate the ammonium hydroxide and redissolve the residue in HPLC mobile phase.

  • Analyze the samples by reverse-phase HPLC.

  • Quantify the peak areas for the deprotected deoxyguanosine and thymidine.

  • The rate of depurination is determined by the decrease in the ratio of deoxyguanosine to thymidine over time.

Protocol 2: Analysis of Base Deprotection by HPLC

This protocol outlines a general method for monitoring the removal of N2-protecting groups from guanosine during the final deprotection step.[6][7][8]

Objective: To determine the kinetics of deprotection of a guanosine protecting group under basic conditions.

Materials:

  • Synthesized oligonucleotide containing the protected guanosine.

  • Deprotection reagent (e.g., concentrated ammonium hydroxide, AMA, or other basic solutions).

  • HPLC system with a reverse-phase C18 or ion-exchange column.

  • Mobile phases for RP-HPLC: 0.1 M TEAA, pH 7.0 and Acetonitrile.

  • Mobile phases for Ion-Exchange HPLC: Buffer A (e.g., 0.1 M TEAA, pH 7.0) and Buffer B (e.g., 0.8 M TEAA, pH 7.0).

Procedure:

  • Incubate the CPG-bound oligonucleotide with the deprotection reagent at the desired temperature (e.g., 55°C for ammonium hydroxide).

  • At various time points, take aliquots of the supernatant.

  • Neutralize the aliquots if necessary.

  • Analyze the samples by HPLC.

  • Monitor the disappearance of the peak corresponding to the protected oligonucleotide and the appearance of the peak for the fully deprotected oligonucleotide.

  • The percentage of deprotection can be calculated from the integration of the respective peak areas.

Visualizing Experimental Workflows

Depurination_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Acid Treatment and Quenching cluster_analysis Analysis CPG_mix Mix protected dG-CPG and Thymidine-CPG Aliquots Aliquot for time course CPG_mix->Aliquots Acid Add Deblocking Solution (DCA or TCA) Aliquots->Acid Time Incubate for various times Acid->Time Quench Quench with Pyridine/Methanol Time->Quench Deprotect Cleave and Deprotect (Ammonium Hydroxide) Quench->Deprotect HPLC RP-HPLC Analysis Deprotect->HPLC Quantify Quantify dG/T ratio HPLC->Quantify Base_Deprotection_Analysis Start CPG-bound Oligonucleotide Deprotection Add Deprotection Reagent (e.g., NH4OH) and Incubate Start->Deprotection Sampling Take Aliquots at Different Time Points Deprotection->Sampling Analysis HPLC Analysis (RP or IEX) Sampling->Analysis Kinetics Determine Deprotection Kinetics Analysis->Kinetics

References

Comparative Analysis of Truncated Sequences in dG(iBu) Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the characterization and quantification of failure sequences using modern analytical techniques.

The chemical synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development, is a stepwise process that, while highly efficient, is not perfect. The phosphoramidite method, standard in the industry, involves a four-step cycle for each nucleotide addition. Inefficiencies at any stage, particularly the coupling step, can lead to the formation of truncated sequences, also known as failure sequences. These impurities can significantly impact the efficacy and safety of oligonucleotide-based therapeutics and the reliability of diagnostic tools.

The synthesis of sequences rich in 2'-deoxyguanosine (dG) presents unique challenges. The isobutyryl (iBu) protecting group on the exocyclic amine of guanine is sterically bulky and more resistant to removal compared to the protecting groups on other nucleobases.[1] This can contribute to lower coupling efficiencies and a higher prevalence of truncated sequences. Furthermore, incomplete removal of the iBu group during deprotection can result in an impurity with a mass 70 Da higher than the full-length product (FLP).[] Accurate and robust analytical methods are therefore critical for characterizing the purity of synthetic oligonucleotides containing dG(iBu).

This guide provides a comparative overview of the primary analytical techniques used to detect, quantify, and characterize truncated sequences in dG(iBu) synthesis runs. We present a summary of quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most appropriate methods for their quality control needs.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical method depends on the specific information required, such as routine purity assessment, precise mass identification of impurities, or high-throughput screening. The table below compares the most common techniques for oligonucleotide analysis.

FeatureCapillary Gel Electrophoresis (CGE)Ion-Exchange HPLC (IE-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Separation Size-based separation in a gel matrix under a high-voltage electric field.[3]Separation based on the number of negatively charged phosphate groups in the oligonucleotide backbone.[]Separation by hydrophobicity (ion-pair reversed-phase), followed by mass-to-charge ratio detection.[4]
Primary Information Purity, relative length (n, n-1, etc.), and estimation of coupling efficiency.[3]Purity and length-based separation (impurities with fewer phosphates elute earlier).[]Exact molecular weight of the full-length product and all impurities, enabling identification of truncations, adducts, and deprotection failures.[5]
Resolution Very high; capable of single-base resolution, often beyond 100 bases.[6][7]High, but resolution can decrease for oligonucleotides longer than 40 bases.[]Chromatographic resolution depends on the column and method; MS provides exact mass differences.[8]
Quantitation Excellent; provides accurate quantitative data on the percentage of full-length product versus impurities.[3]Good; peak area corresponds to the relative amount of each species.Can be quantitative, but often used for identification. Requires appropriate standards for accurate quantitation.[4]
Throughput High; automated systems can perform thousands of analyses daily.[3]Moderate; typical run times are longer than CGE.Moderate to High; depends on the complexity of the separation.
Strengths Considered the gold standard for purity assessment; high resolution and throughput.[3]Robust and widely available. Excellent for separating based on length.Provides definitive mass identification of impurities, crucial for troubleshooting synthesis and deprotection issues.[5][9]
Limitations Does not provide mass information.May not resolve sequences of the same length with different compositions or modifications.[10]Can be complex to set up; ion-pairing agents can suppress MS signals if not carefully optimized.

Mandatory Visualization

The following diagrams illustrate the chemical synthesis process where truncations occur and the subsequent analytical workflow for their detection.

G cluster_cycle Phosphoramidite Synthesis Cycle cluster_failure Failure Pathway start Growing Oligo Chain (on Solid Support) deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add dG(iBu) Phosphoramidite) deblock->couple cap 3. Capping (Terminate Failures) couple->cap Failure (<1%) oxidize 4. Oxidation (P(III) to P(V)) couple->oxidize Success (>99%) capped_failure Capped Truncated Sequence (n-1) cap->capped_failure next_cycle Next Cycle or Final Cleavage oxidize->next_cycle

Caption: The phosphoramidite synthesis cycle showing the failure pathway leading to truncated sequences.

G cluster_input Input Sample cluster_analysis Analytical Techniques cluster_output Results crude Crude Synthesis Product (dG(iBu) Oligonucleotide) cge Capillary Gel Electrophoresis (CGE) crude->cge iehplc Ion-Exchange HPLC (IE-HPLC) crude->iehplc lcms Liquid Chromatography- Mass Spectrometry (LC-MS) crude->lcms cge_out Purity Profile - Full-Length Product (FLP) - Truncated (n-1, n-2...) cge->cge_out iehplc_out Charge-Based Separation - FLP - Lower-charge truncations iehplc->iehplc_out lcms_out Mass Identification - FLP (Expected Mass) - Truncations (Mass Deficit) - iBu Adduct (+70 Da) lcms->lcms_out

Caption: Workflow for the analysis of a crude oligonucleotide synthesis product.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the key techniques discussed.

Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique that separates oligonucleotides based on size in a denaturing environment.

  • Objective: To determine the purity of the crude oligonucleotide product by separating the full-length sequence from shorter, truncated failure sequences.

  • Instrumentation: An automated capillary electrophoresis system (e.g., Agilent 7100 CE).[6]

  • Capillary: Fused silica capillary (e.g., 100 µm inner diameter, 33 cm length) coated with a neutral polymer to suppress electroosmotic flow.[3][6]

  • Sieving Matrix (Gel): A replaceable polymer solution containing a denaturant (e.g., 7M urea) to prevent secondary structure formation.[3]

  • Sample Preparation: The crude oligonucleotide sample is diluted in deionized water or an appropriate buffer to a concentration suitable for the detector (typically in the low µM range).

  • Electrophoresis Conditions:

    • The capillary is filled with the sieving matrix.[6]

    • A small volume of the sample (nanoliter amounts) is injected electrokinetically.[3]

    • A high voltage (e.g., -15 to -30 kV) is applied across the capillary.

    • The capillary temperature is maintained at an elevated level (e.g., 30-50°C) to ensure denaturing conditions.[3]

    • Oligonucleotides migrate toward the anode, separated by size, with shorter fragments moving faster.

  • Detection: UV absorbance is monitored, typically at 260 nm.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to different species. The full-length product is usually the last major peak to elute. Purity is calculated as the ratio of the full-length product peak area to the total area of all peaks.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly using Ion-Pair Reversed-Phase (IP-RP) chromatography, is the definitive method for identifying the molecular weights of the product and its impurities.

  • Objective: To confirm the identity of the full-length product and characterize impurities by their precise molecular weight.

  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).[8][11]

  • Chromatography Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[12]

  • Mobile Phase:

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol) and a buffer (e.g., ammonium acetate).

    • Mobile Phase B: An organic solvent like methanol or acetonitrile containing the same ion-pairing agent and buffer.[12]

  • LC Method:

    • The column is equilibrated at a high concentration of Mobile Phase A.

    • The sample is injected.

    • A gradient is run, increasing the percentage of Mobile Phase B to elute the oligonucleotides based on hydrophobicity (longer oligos are generally retained longer).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used due to the polyanionic nature of the oligonucleotide backbone.

    • Mass Analyzer: A high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

  • Data Analysis: The mass spectrum for each chromatographic peak is analyzed. The spectrum will show a distribution of multiply charged ions. This data is deconvoluted to determine the zero-charge molecular mass of the compound, which can then be compared to the theoretical masses of the expected product and potential impurities (e.g., n-1, n-2 truncations, or species with incomplete deprotection).[8][11]

References

A Comparative Guide to the Enzymatic Degradation Resistance of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the in vivo stability of oligonucleotides is a paramount concern. Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their resistance to enzymatic degradation. Among the earliest and most studied of these modifications is the methylphosphonate (MP) linkage. This guide provides an objective comparison of the nuclease resistance of methylphosphonate oligonucleotides with other common stabilizing modifications, supported by experimental data and detailed protocols.

Overview of Nuclease Resistance in Modified Oligonucleotides

The susceptibility of oligonucleotides to enzymatic degradation is a critical hurdle in their development as therapeutic agents. Nucleases, both exonucleases that cleave nucleotides from the ends of a strand and endonucleases that cleave within the strand, rapidly break down natural phosphodiester linkages.[1][2] To counteract this, various chemical modifications have been developed to bolster the oligonucleotide backbone, enhancing their stability in biological fluids and within cells.[3][4]

Methylphosphonate oligonucleotides, in which a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, were among the first nuclease-resistant analogs to be synthesized.[5][6][7] This modification confers significant resistance to nuclease-mediated hydrolysis.[5][8] Over the years, a variety of other modifications have been introduced, each with its own unique profile of nuclease resistance, binding affinity, and potential for toxicity. This guide focuses on comparing methylphosphonate oligos with two of the most common alternatives: phosphorothioates (PS) and 2'-O-Methyl (2'OMe) RNA.

Comparative Nuclease Resistance: A Data-Driven Analysis

The following table summarizes the quantitative data on the nuclease resistance of methylphosphonate oligonucleotides compared to unmodified (phosphodiester) and other modified oligonucleotides. The data is compiled from various in vitro studies, and it's important to note that the half-life can vary depending on the specific nuclease, biological medium, and the sequence of the oligonucleotide.

Oligonucleotide ModificationNuclease SourceHalf-life (t½)Fold Increase in Resistance (vs. Unmodified)Reference
Unmodified (Phosphodiester)Serum / Cell Lysates< 10 - 30 minutes1x[1][5]
Methylphosphonate (MP)Spleen PhosphodiesteraseTotally ResistantNot Applicable[3]
Alternating MP/PhosphodiesterSerum / Cell Lysates> 24 hours25 - 300x[5]
Phosphorothioate (PS)Serum~35 - 50 hours (elimination)Significant increase[9]
2'-O-Methyl (2'OMe)DNases-5 - 10x[2]
2'-O-Methyl (alternating MP/DE backbone)In Vivo (Rat)Highly StableAlmost Complete Resistance[5]

Key Features of Common Nuclease-Resistant Oligonucleotide Modifications

G cluster_0 Oligonucleotide Modifications cluster_1 Properties MP Methylphosphonate (MP) NR High Nuclease Resistance MP->NR NA Neutral Backbone MP->NA CA Chiral Center at Phosphorus MP->CA PS Phosphorothioate (PS) PS->NR PS->CA RH RNase H Activation PS->RH TA Potential Toxicity PS->TA OMe 2'-O-Methyl (2'OMe) OMe->NR Moderate HA High Binding Affinity OMe->HA

Caption: Key properties of common oligonucleotide modifications.

Experimental Protocol: In Vitro Nuclease Degradation Assay

This protocol outlines a general method for assessing the stability of modified oligonucleotides in the presence of nucleases, for example, in fetal bovine serum (FBS).

Materials:

  • Modified oligonucleotide and unmodified control oligonucleotide (e.g., 20 µM stock solutions in nuclease-free water).

  • Nuclease source: Fetal Bovine Serum (FBS), human serum, or a purified nuclease (e.g., snake venom phosphodiesterase).

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS).

  • Nuclease-free water.

  • Loading dye for gel electrophoresis.

  • Polyacrylamide gel (concentration appropriate for the oligonucleotide size, e.g., 20%).

  • TBE or TAE running buffer.

  • DNA staining solution (e.g., SYBR Gold).

  • Gel imaging system.

  • Incubator or water bath at 37°C.

  • Microcentrifuge tubes.

Procedure:

  • Reaction Setup:

    • In separate nuclease-free microcentrifuge tubes, prepare reaction mixtures for each oligonucleotide to be tested and for each time point.

    • For a 20 µL reaction, combine:

      • 2 µL of 10x Reaction Buffer (if using a purified nuclease) or PBS.

      • X µL of oligonucleotide stock (final concentration typically 1-5 µM).

      • Y µL of nuclease source (e.g., 10% final concentration of FBS).

      • Nuclease-free water to a final volume of 20 µL.

    • Prepare a "time zero" (T0) sample for each oligonucleotide by adding the loading dye to the reaction mixture before adding the nuclease source and immediately placing it on ice.

  • Incubation:

    • Incubate the reaction tubes at 37°C.

  • Time Points:

    • At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), remove an aliquot of the reaction mixture and immediately stop the reaction by adding an equal volume of loading dye and placing the tube on ice or freezing it at -20°C.

  • Gel Electrophoresis:

    • Once all time points are collected, heat the samples at 95°C for 5 minutes and then quickly chill on ice.

    • Load the samples onto the polyacrylamide gel.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a suitable DNA stain (e.g., SYBR Gold) according to the manufacturer's instructions.

    • Visualize the gel using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded.

  • Data Analysis:

    • Quantify the band intensity for each time point using densitometry software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T0 sample.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and estimate the half-life (t½).

G cluster_workflow Experimental Workflow: Nuclease Degradation Assay prep 1. Prepare Reaction Mixtures incubate 2. Incubate at 37°C prep->incubate collect 3. Collect Samples at Time Points incubate->collect stop 4. Stop Reaction (add loading dye) collect->stop gel 5. Polyacrylamide Gel Electrophoresis (PAGE) stop->gel stain 6. Stain and Visualize Gel gel->stain analyze 7. Quantify Band Intensity & Calculate Half-life stain->analyze

Caption: Workflow for an in vitro nuclease degradation assay.

Conclusion

Methylphosphonate oligonucleotides exhibit exceptional resistance to enzymatic degradation, a crucial attribute for their use in therapeutic and research applications.[3][5] While they offer superior stability, the choice of oligonucleotide modification is a multifaceted decision that involves considering factors beyond nuclease resistance, such as binding affinity to the target sequence, potential for off-target effects, and the mechanism of action (e.g., RNase H activation).[8][10] Phosphorothioates, for instance, are widely used due to their ability to recruit RNase H, a feature not shared by methylphosphonates.[10][11] 2'-O-Methyl modifications, on the other hand, enhance binding affinity and provide moderate nuclease resistance.[2] Ultimately, the optimal modification strategy will depend on the specific application and desired therapeutic outcome. This guide provides a foundational understanding to aid researchers in making informed decisions for the rational design of nuclease-resistant oligonucleotides.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of researchers and the environment. This guide provides essential safety and logistical information for the proper disposal of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

A summary of the key characteristics of this compound is provided below.

PropertyValue
Molecular Formula C42H53N6O7P
Molecular Weight 784.88 g/mol
CAS Number 115131-08-3
Appearance Solid
Storage Store at -20°C in a dry, cool, and well-ventilated place.[1]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and prevent electrostatic discharge.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash off with soap and plenty of water.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup:

    • Remove all sources of ignition.[2]

    • Use spark-proof tools and explosion-proof equipment.[2]

    • Collect the spilled material using an inert absorbent material.

    • Place the collected material in a suitable, closed container for disposal.[2]

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

Waste Collection and Storage:

  • Container: Collect waste in a designated, properly labeled, and sealed container. The container should be suitable for chemical waste and kept closed.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Methodologies:

  • Licensed Chemical Destruction Plant: The most appropriate disposal method is to send the waste to a licensed chemical destruction plant.[2]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[2]

  • Environmental Precaution: Discharge into the environment must be avoided. Do not discharge to sewer systems.[2]

Empty Container Disposal:

  • Rinsing: Containers can be triple-rinsed (or equivalent) with a suitable solvent (e.g., acetonitrile). The rinsate should be collected and disposed of as hazardous waste.

  • Disposal: After proper rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or recycled or reconditioned where facilities exist.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_collection Step 1: Waste Collection cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal cluster_end start Start: Unused or Waste 5'-DMTr-dG(iBu)-Methyl phosphonamidite collect_waste Collect in a designated, labeled, and sealed hazardous waste container. start->collect_waste store_waste Store in a cool, dry, well-ventilated area. collect_waste->store_waste disposal_decision Select Disposal Method store_waste->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option A destruction_plant Licensed Chemical Destruction Plant disposal_decision->destruction_plant Option B (Preferred) end End: Proper Disposal incineration->end destruction_plant->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5'-DMTr-dG(iBu)-Methyl phosphonamidite. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

This compound is a key reagent in oligonucleotide synthesis.[1] Like other phosphoramidites, it is sensitive to moisture and air and requires careful handling in a controlled environment to prevent degradation and ensure successful synthesis. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and proper disposal methods.

Personal Protective Equipment (PPE): A Multi-layered Defense

The following table summarizes the required PPE for handling this compound. It is imperative that all personnel are trained in the proper use, removal, and disposal of PPE.[2]

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, inspected before use.[3][4]To prevent skin contact with the chemical.
Eye Protection Safety gogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]To protect eyes from dust, aerosols, and splashes.
Body Protection Laboratory coatStandard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when there is a possibility of dust or aerosol inhalation, especially during spill cleanup.[5]To prevent inhalation of the chemical.

Operational Plan: From Receipt to Reaction

This section details the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks.

  • Confirm Identity: Verify that the product name and CAS number (115131-08-3) on the container match the order specifications.[3][6]

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[3] Recommended storage is at -20°C.[7]

Handling and Use

Phosphoramidites are sensitive to air and moisture. Therefore, all handling should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box or a fume hood.

  • Preparation:

    • Ensure the handling area (fume hood or glove box) is clean and dry.

    • Have all necessary equipment and reagents readily available.

    • Don the appropriate PPE as outlined in the table above.

  • Equilibration:

    • Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of moisture inside the container, which can degrade the phosphoramidite.

  • Dispensing:

    • Work in a well-ventilated area, such as a fume hood.[3]

    • Carefully open the container.

    • Quickly and accurately weigh the required amount of the phosphonamidite in a tared, dry, and inert-gas-flushed vial.

    • Immediately and tightly reseal the main container.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[3]

    • Wear appropriate PPE, including a respirator if dust is present.[5]

    • Use spark-proof tools and explosion-proof equipment.[3]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Inert Atmosphere Workspace A->B C Equilibrate Reagent to Room Temp B->C D Weigh Phosphonamidite C->D Inert Atmosphere E Dissolve in Anhydrous Acetonitrile D->E F Transfer to Synthesizer E->F G Segregate Waste F->G After Synthesis H Label Waste Container G->H I Arrange for Chemical Waste Pickup H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, and any materials used for spill cleanup, should be collected in a designated, sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing the phosphonamidite and waste from the oligonucleotide synthesis process should be collected in a separate, clearly labeled container for liquid chemical waste.[8]

    • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Labeling:

    • All waste containers must be clearly labeled with their contents.

  • Disposal:

    • Adhere to all local, state, and federal regulations for the disposal of chemical waste.[4]

    • Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4]

    • Do not discharge the chemical or its waste into drains.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.